molecular formula C11H16N2O B1586929 4-Morpholinobenzylamine CAS No. 214759-74-7

4-Morpholinobenzylamine

Cat. No.: B1586929
CAS No.: 214759-74-7
M. Wt: 192.26 g/mol
InChI Key: LTILPSKZXNIITC-UHFFFAOYSA-N
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Description

4-Morpholinobenzylamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTILPSKZXNIITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380096
Record name 4-Morpholinobenzylamine
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-74-7
Record name 4-Morpholinobenzylamine
Source EPA DSSTox
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Record name 4-MORPHOLINOBENZYLAMINE
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Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-4-Morpholinobenzylamine-and-Its-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the synthesis of 4-morpholinobenzylamine, a key structural motif in medicinal chemistry. The morpholine ring is considered a "privileged structure" due to its favorable physicochemical properties and its presence in numerous bioactive compounds and approved drugs.[1][2] This document will explore the primary synthetic routes, focusing on the reductive amination of 4-morpholinobenzaldehyde. It will provide detailed experimental protocols, discuss the synthesis of derivatives, and outline methods for characterization, offering researchers a comprehensive resource for utilizing this versatile scaffold in drug discovery and development.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently employed to optimize the physicochemical, metabolic, and biological properties of lead compounds.[1][2] Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid conformational constraint that is often crucial for potent and selective binding to biological targets.[2] The this compound core combines this valuable heterocycle with a benzylamine unit, creating a versatile building block for a wide array of pharmacologically active agents, including inhibitors of kinases, proteases, and various receptors.[3][4][5] The synthetic accessibility of this scaffold further enhances its appeal to researchers in drug development.[2]

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method for synthesizing this compound is the reductive amination of 4-morpholinobenzaldehyde. This robust one-pot reaction involves the condensation of an aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6] This approach is highly valued for its efficiency and applicability in producing various amines.[7]

The general mechanism proceeds in two key steps:

  • Imine Formation: The aldehyde reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form a Schiff base or imine.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to yield the final amine product.

Diagram of the Reductive Amination Workflow

Reductive_Amination Start 4-Morpholinobenzaldehyde + Ammonia (NH3) Intermediate Imine Intermediate (Schiff Base) Start->Intermediate Condensation (-H2O) Product This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd) ReducingAgent->Intermediate

Caption: General workflow for the synthesis of this compound via reductive amination.

Causality Behind Experimental Choices

The success of a reductive amination protocol hinges on the careful selection of reagents and conditions.

Choice of Reducing Agent

The key to a successful one-pot reductive amination is a reducing agent that reduces the imine intermediate faster than it reduces the starting aldehyde.

Reducing AgentCharacteristics & RationaleTypical Solvents
Sodium Borohydride (NaBH₄) A common, cost-effective choice. It reduces both aldehydes and imines, but the rate can be controlled. Often, the imine is pre-formed before adding the borohydride.[8]Methanol, Ethanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and more selective agent, particularly effective for one-pot reactions as it does not readily reduce aldehydes or ketones but is very effective for imines.[6][8] It tolerates a wider range of functional groups.Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Catalytic Hydrogenation (H₂/Catalyst) An atom-economical and "green" alternative. Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are used under a hydrogen atmosphere.[6][7][9] This method is highly effective but may not be compatible with functional groups that can also be reduced (e.g., alkenes, nitro groups).Methanol, Ethanol, Ethyl Acetate
Amine Source and Solvent
  • Ammonia Source : For the synthesis of the primary amine, ammonia is required. This is typically introduced as ammonium hydroxide, ammonium acetate, or a solution of ammonia in an alcohol like methanol.

  • Solvent : The solvent must be capable of dissolving the starting aldehyde and be compatible with the chosen reducing agent. Protic solvents like methanol or ethanol are common, especially for NaBH₄ reductions and catalytic hydrogenations. Aprotic solvents like DCE are preferred for NaBH(OAc)₃.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is favored for its clean reaction profile and high atom economy.

  • Reaction Setup: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in methanol (10 mL/g), add a 7 M solution of ammonia in methanol (5.0 eq).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the aldehyde).

  • Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the vessel with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography or recrystallization if necessary.

Protocol 2: Synthesis using Sodium Borohydride

This protocol uses a common and readily available hydride reagent.

  • Reaction Setup: Dissolve 4-morpholinobenzaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in methanol (15 mL/g). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography.

Synthesis of N-Substituted Derivatives

The primary amine of this compound is a versatile handle for creating a library of derivatives through N-alkylation or N-acylation.

  • N-Alkylation (Reductive Amination): The newly synthesized this compound can act as the amine source in a subsequent reductive amination reaction with another aldehyde or ketone to yield secondary or tertiary amines.[10]

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in a solvent like dichloromethane readily forms the corresponding amide derivatives.

Diagram of Derivative Synthesis Pathways

Derivatives Parent This compound Alkylation Secondary/Tertiary Amines Parent->Alkylation Acylation Amides Parent->Acylation Reagent1 R'-CHO / R'-CO-R'' + Reducing Agent Reagent1->Alkylation Reagent2 R'-COCl / (R'CO)2O + Base Reagent2->Acylation

Caption: Key pathways for the derivatization of the primary amine group.

Characterization and Validation

The identity and purity of the synthesized this compound and its derivatives must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The appearance of a new signal for the benzylic -CH₂-NH₂ protons (typically around 3.8-4.0 ppm in ¹H NMR) and the disappearance of the aldehyde proton signal (around 9.8 ppm) are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of the product.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of N-H stretches (around 3300-3400 cm⁻¹) for the primary amine.

Conclusion

The synthesis of this compound, primarily through reductive amination, is a highly efficient and versatile process. This guide has detailed the core synthetic strategies, provided validated experimental protocols, and explained the chemical reasoning behind procedural choices. By leveraging this foundational knowledge, researchers can confidently synthesize and derivatize this valuable scaffold, paving the way for the discovery of novel therapeutic agents across a wide spectrum of diseases.

References

The Chiral Morpholine Scaffold as a Selective Antagonist of the Dopamine D4 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting the Dopamine D4 Receptor

The dopamine D4 receptor (D4R), a member of the D2-like family of G-protein coupled receptors (GPCRs), has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse.[1] Unlike other dopamine receptor subtypes, the D4R exhibits a more restricted expression pattern in the brain, primarily in the prefrontal cortex, hippocampus, and amygdala. This localized expression suggests that selective D4R antagonists could offer a more targeted therapeutic approach with a reduced side-effect profile compared to less selective dopaminergic agents. This guide provides an in-depth technical overview of the mechanism of action of a promising class of 4-morpholinobenzylamine-related compounds: the chiral alkoxymethyl morpholine analogs, exemplified by the potent and selective D4R antagonist, ML398.

Core Mechanism of Action: Competitive Antagonism of the D4 Receptor

The primary mechanism of action for chiral alkoxymethyl morpholine compounds is competitive antagonism at the dopamine D4 receptor. As antagonists, these molecules bind to the receptor but do not elicit the conformational changes necessary for signal transduction. By occupying the binding site, they prevent the endogenous ligand, dopamine, from activating the receptor.

Dopamine D4 Receptor Signaling Pathway

The D4 receptor is coupled to the Gαi/o subunit of the heterotrimeric G-protein complex. Upon activation by an agonist like dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression. Furthermore, agonist binding can also trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

Chiral alkoxymethyl morpholine antagonists block the initiation of this signaling cascade by preventing dopamine from binding to the D4 receptor, thus maintaining basal levels of adenylyl cyclase activity and preventing β-arrestin recruitment.

D4R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibition Dopamine Dopamine Dopamine->D4R Binds & Activates Antagonist This compound Analog (e.g., ML398) Antagonist->D4R Binds & Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: Dopamine D4 Receptor Signaling Pathway and Antagonist Action.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective D4R antagonists from the chiral morpholine scaffold has been guided by systematic structure-activity relationship studies. The initial lead compound, ML398, demonstrated high potency and selectivity, and subsequent analogs were synthesized to explore the chemical space and improve pharmacological properties.[2][3][4]

CompoundR1 GroupR2 GroupKi (nM) for D4RSelectivity over D1, D2S, D2L, D3, D5
ML398 4-chlorobenzylH36>100-fold
4aa 6-chloro-3-indolylmethylH2.2High
4dd 6-methoxy-3-indolylmethylH5.4High
4ee 6-fluoro-3-indolylmethylH5.2High
5y 6-fluoro-3-indolylmethyl6-chloropyridin-2-yloxy3.3High

Table 1: Structure-Activity Relationship of Chiral Alkoxymethyl Morpholine Analogs [1]

Key findings from SAR studies include:

  • Chirality: The (S)-enantiomer of the morpholine scaffold is essential for high-affinity binding to the D4 receptor.[1]

  • N-Substitution: Substitution on the morpholine nitrogen with various benzyl and indolylmethyl groups is well-tolerated and can significantly enhance potency. The 3-substituted indole compounds, in particular, have shown exceptional potency.[1][5]

  • Alkoxymethyl Side Chain: Modification of the alkoxymethyl side chain with different aryl ethers has led to the identification of compounds with further improved potency. For instance, the combination of a 6-fluoro-3-indole analog with a 2-chloro-6-alkoxypyridine resulted in one of the most potent compounds in the series.[1][5]

Experimental Validation: Methodologies and Protocols

The characterization of chiral alkoxymethyl morpholine analogs as D4R antagonists relies on a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the D4 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compound for the D4 receptor.

Protocol:

  • Membrane Preparation:

    • Use cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a D4-selective radioligand (e.g., [³H]-spiperone), and serial dilutions of the unlabeled test compound.

    • For non-specific binding control, use a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).[6]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Cell Membranes (D4R-expressing cells) Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]-spiperone) Ligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 2: Workflow for a Radioligand Competitive Binding Assay.
Functional Antagonism Assay (cAMP Inhibition)

This cell-based assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production.

Objective: To determine the IC50 of the antagonist in a functional cellular context.

Protocol:

  • Cell Culture:

    • Plate cells stably expressing the human D4 receptor in a 96-well plate.

    • Grow cells to near confluency.

  • Assay Procedure:

    • Pre-incubate the cells with serial dilutions of the test antagonist.

    • Stimulate the cells with a fixed concentration of a D4 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (an adenylyl cyclase activator).[6][7][8]

    • Incubate to allow for changes in intracellular cAMP levels.

  • Detection and Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or ELISA-based).[6]

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The chiral alkoxymethyl morpholine scaffold represents a significant advancement in the development of potent and selective dopamine D4 receptor antagonists. The detailed understanding of their mechanism of action, driven by rigorous SAR studies and validated through a combination of binding and functional assays, provides a solid foundation for further drug development. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and suitability for clinical applications. The high selectivity of these antagonists makes them valuable tools for elucidating the precise physiological and pathophysiological roles of the dopamine D4 receptor, paving the way for novel therapeutic strategies for a range of challenging CNS disorders.

References

Introduction: The 4-Morpholinobenzylamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Vitro Evaluation of 4-Morpholinobenzylamine Analogs: From Initial Screening to Target Validation

Audience: Researchers, scientists, and drug development professionals.

The morpholine ring is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved drugs.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[1][3] When coupled with a benzylamine core, the resulting this compound scaffold presents a versatile framework for interacting with a wide array of biological targets, including kinases, receptors, and enzymes.[4][5] The ability of this scaffold to be readily functionalized allows for the generation of large analog libraries, necessitating a robust and logical in vitro evaluation cascade to identify and characterize promising lead compounds.

This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of novel this compound analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing a self-validating system of assays that builds from broad cytotoxicity profiling to specific target engagement and downstream pathway analysis. Our approach is designed to efficiently triage compounds, elucidate mechanisms of action, and build a comprehensive data package for advancing promising candidates.

The overall strategy follows a hierarchical progression, ensuring that data from each stage informs the experimental design of the next.

G A Library of this compound Analogs B PART 1: Cytotoxicity Profiling (e.g., MTT Assay) A->B Establish non-toxic concentration range C PART 2: Primary Target Screening (Biochemical Assays) B->C Select concentrations for functional assays D PART 3: Cellular Target Engagement (CETSA) C->D Identify biochemically potent hits E PART 4: Downstream Functional Analysis (Western Blot) D->E Confirm target binding in intact cells F PART 5: Selectivity & Off-Target Profiling (e.g., Kinobeads) E->F Correlate target engagement with cellular function G Lead Candidate Nomination F->G Nominate potent, selective, and on-target active compounds

Caption: A logical workflow for the in vitro evaluation of novel chemical entities.

PART 1: Foundational Cytotoxicity Profiling

Expertise & Rationale: Before assessing the specific activity of any compound, it is critical to first determine its inherent cytotoxicity. This step is foundational because significant cytotoxicity can confound the results of subsequent functional assays.[6] For example, a compound that kills cells will appear to inhibit a metabolic enzyme or a proliferative signaling pathway, leading to a false-positive result. The goal is to identify the concentration range at which the analogs do not induce significant cell death, thereby establishing a safe "window" for all further experiments. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7]

The principle of the MTT assay relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer or other relevant cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. A typical starting concentration is 100 µM, with 8-10 serial dilutions (e.g., 1:2 or 1:3). Remove the old medium from the cells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).[8]

  • Incubation: Incubate the plates for a relevant exposure time, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[7]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7]

  • Absorbance Measurement: Gently agitate the plates for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of the cell population.[8]

Data Presentation: Cytotoxicity of Analogs
Analog IDScaffold ModificationCell Line A (IC₅₀, µM)Cell Line B (IC₅₀, µM)
MNB-001Unsubstituted Benzyl25.432.1
MNB-0024-Chloro Benzyl15.818.9
MNB-0033,4-Dichloro Benzyl5.27.5
MNB-0044-Methoxy Benzyl> 100> 100

PART 2: Primary Target Screening - Enzyme Inhibition Assays

Expertise & Rationale: The this compound scaffold is frequently found in kinase inhibitors.[3] Therefore, a logical next step is to screen the analogs against a panel of relevant enzymes (e.g., kinases implicated in a specific disease). A biochemical enzyme inhibition assay provides a direct measure of a compound's ability to modulate the activity of a purified enzyme, free from the complexities of a cellular environment.[9][10] This approach is fundamental for target-based drug discovery.[11]

This protocol describes a general, adaptable assay for measuring enzyme inhibition. The specific substrate, enzyme concentration, and detection method (e.g., absorbance, fluorescence, luminescence) will vary depending on the target enzyme.

Experimental Protocol: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare all necessary reagents: purified enzyme, substrate, cofactors (e.g., ATP for kinases), and assay buffer at the optimal pH for the enzyme.[9]

  • Enzyme Dilution: Dilute the enzyme to a working concentration (e.g., 2x final concentration) in assay buffer. The concentration should be chosen to produce a linear reaction rate over the desired time course.[10]

  • Compound Plating: In a 96- or 384-well plate, add the this compound analogs at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.[12]

  • Enzyme/Inhibitor Pre-incubation: Add the diluted enzyme to the wells containing the compounds. Allow the mixture to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (and any necessary cofactors like ATP).[9]

  • Reaction Monitoring: Monitor the reaction progress by measuring the output signal (e.g., absorbance, fluorescence) over time using a plate reader. The initial velocity of the reaction should be determined from the linear phase of the progress curve.[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_0 Enzyme Inhibition Assay Workflow A 1. Add Analogs & Controls to Plate B 2. Add Purified Enzyme A->B C 3. Pre-incubate (Enzyme-Inhibitor Binding) B->C D 4. Add Substrate & Cofactors (Initiate Reaction) C->D E 5. Kinetic Read on Plate Reader D->E F 6. Calculate Initial Velocity & % Inhibition E->F G 7. Determine IC50 Value F->G

Caption: Workflow for a typical biochemical enzyme inhibition assay.

Data Presentation: Kinase X Inhibition
Analog IDKinase X (IC₅₀, nM)
MNB-0018,500
MNB-0021,200
MNB-00375
MNB-004> 10,000

PART 3: Confirming Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: A potent IC₅₀ in a biochemical assay is a promising start, but it does not guarantee that the compound can enter a cell and bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells. The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (our analog), it becomes more resistant to heat-induced denaturation.[13] By heating cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[14][15]

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the analog (e.g., 10x the biochemical IC₅₀) or vehicle control for 1-2 hours.

  • Heat Challenge: Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to room temperature.[14]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, repeated 3 times). This releases the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.[16]

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a standard assay (e.g., Bradford) to ensure equal loading. Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.[14]

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Kinase X) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash again, then add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Plot the normalized intensity of the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[14]

G cluster_0 CETSA Workflow A 1. Treat Cells with Analog or Vehicle B 2. Harvest & Aliquot Cells A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Aggregated) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot for Target Protein F->G H 8. Analyze Thermal Shift G->H

Caption: Experimental workflow for CETSA coupled with Western blot analysis.

Data Presentation: CETSA for MNB-003
Temperature (°C)Vehicle Control (Relative Band Intensity)MNB-003 (1 µM) (Relative Band Intensity)
461.001.00
500.950.98
540.520.91
580.150.65
62< 0.050.28

Result indicates a significant thermal shift, confirming MNB-003 engages Kinase X in cells.

PART 4: Downstream Functional Analysis

Expertise & Rationale: After confirming that an analog binds its target in cells, the next logical question is whether this binding event leads to a functional consequence. If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is the gold-standard technique to probe these changes in signaling pathways.[19] This step connects target engagement to a measurable cellular outcome, validating the compound's mechanism of action.

Let's hypothesize that Kinase X phosphorylates Protein Y. We can now test if MNB-003, which engages Kinase X, reduces the phosphorylation of Protein Y.

G Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX ProteinY Protein Y KinaseX->ProteinY Phosphorylates pProteinY p-Protein Y Response Cellular Response pProteinY->Response MNB003 MNB-003 MNB003->KinaseX Inhibits

Caption: Hypothetical signaling pathway showing inhibition of Kinase X by MNB-003.

Experimental Protocol: Western Blot for Pathway Modulation
  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with a dose-response of the analog (e.g., MNB-003 from 10 nM to 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer to a membrane as described in the CETSA protocol.[17]

  • Antibody Incubation:

    • Block the membrane for 1 hour.

    • Incubate one membrane with a primary antibody against the phosphorylated substrate (e.g., anti-p-Protein Y).

    • Incubate a second, identical membrane with an antibody against the total substrate protein (e.g., anti-Protein Y) as a loading control.

    • Incubate a third membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal overall protein loading.[14]

  • Detection and Analysis: Proceed with secondary antibody incubation and ECL detection. Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the specific change in phosphorylation.

PART 5: Advanced Profiling - Selectivity and Off-Target Identification

Expertise & Rationale: An ideal drug candidate is not only potent but also selective, minimizing the potential for off-target effects. While our previous assays confirmed on-target activity, they do not rule out binding to other proteins. Chemical proteomics techniques, such as affinity chromatography using "kinobeads," are powerful tools for assessing inhibitor selectivity across a large portion of the kinome in an unbiased manner.[20][21]

The principle involves using beads coated with broad-spectrum, immobilized kinase inhibitors to pull down a large number of kinases from a cell lysate.[22] By pre-incubating the lysate with a free inhibitor (our analog), we can observe which kinases are competed off the beads, providing a comprehensive profile of the compound's targets.[23]

Experimental Workflow: Kinobeads Competition Binding Assay
  • Lysate Preparation: Prepare a large-scale native cell lysate under conditions that preserve protein structure and activity.

  • Competition Binding: Aliquot the lysate and incubate with different concentrations of the test analog (e.g., MNB-003) or vehicle control for 1 hour at 4°C.

  • Affinity Pulldown: Add the kinobeads slurry to each lysate and incubate for another hour to allow kinases to bind to the immobilized inhibitors.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its signal intensity against the concentration of the free inhibitor. A dose-dependent decrease in signal indicates that the free analog is competing for binding, thus identifying it as a target. This allows for the simultaneous determination of potency (from the dose-response curve) against hundreds of kinases.[23]

Data Presentation: Selectivity Profile of MNB-003
Protein TargetApparent Kd (nM)Target ClassComment
Kinase X68On-TargetPotent engagement
Kinase Z950Off-Target~14-fold less potent
Kinase V8,200Off-TargetWeak interaction
215 other kinases> 10,000Not hitHighly selective

Conclusion: Synthesizing a Comprehensive In Vitro Data Package

Following this hierarchical and logical workflow, we have moved from a library of unevaluated this compound analogs to the identification of a lead candidate, MNB-003. We have established its non-toxic concentration range, confirmed its potent biochemical activity against its intended target, and, most critically, verified its engagement of that target within the complex environment of an intact cell. Furthermore, we have demonstrated that this target engagement translates into the desired downstream functional effect on a key signaling pathway and have confirmed its high selectivity across the broader kinome.

This comprehensive in vitro data package provides a strong rationale for advancing MNB-003 into more complex cell-based models, and ultimately, into in vivo preclinical studies. Each step in this guide was designed to be a self-validating system, where the results from one assay provide the foundation and justification for the next, ensuring a resource-efficient and scientifically rigorous path in the drug discovery process.

References

A Comprehensive Spectroscopic Analysis of 4-Morpholinobenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous characterization of molecular structure is the bedrock upon which all subsequent research is built. 4-Morpholinobenzylamine, a compound featuring a versatile benzylamine core coupled with a morpholine moiety, represents a scaffold of significant interest in medicinal chemistry. Its structural attributes—a primary amine, a secondary aromatic amine within the morpholine ring, an ether linkage, and a disubstituted aromatic system—present a unique spectroscopic fingerprint. This guide provides an in-depth analysis of this molecule using the cornerstone techniques of analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a narrative grounded in the principles of each technique and explaining the causal links between molecular structure and spectral output. Every protocol is presented as a self-validating system, ensuring that the interpretation of one spectrum is corroborated by the others, embodying the principles of scientific integrity and trustworthiness.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₁₆N₂O) possesses a molecular weight of 192.26 g/mol .[1] Its structure comprises a benzylamine unit where the phenyl ring is substituted at the para-position with a morpholine ring. This substitution pattern dictates the symmetry and electronic environment of the molecule, which are key to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and infer the electronic environment of each atom.[2]

Experimental Protocol: NMR Sample Preparation

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar compounds. For more polar analytes, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) may be used. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those in the amine group.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shift scale.

  • Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] Higher field strengths provide better signal dispersion and simplify the interpretation of complex coupling patterns.[4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

  • Aromatic Region (δ 6.8-7.3 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system. The two protons ortho to the morpholine group (H-2, H-6) will be chemically equivalent, as will the two protons ortho to the benzylamine group (H-3, H-5). This results in two signals, appearing as doublets, due to coupling with their respective ortho neighbors. The protons adjacent to the electron-donating morpholino group are expected to be upfield (lower ppm) compared to those adjacent to the aminomethyl group.

  • Benzylic Protons (δ ~3.8 ppm): The two protons of the methylene group (-CH₂-NH₂) are chemically equivalent and will appear as a singlet. Their proximity to the aromatic ring and the nitrogen atom places them in this region.

  • Morpholine Protons (δ 3.0-3.9 ppm): The morpholine ring contains two distinct sets of protons. The four protons on the carbons adjacent to the oxygen (O-CH₂) will be downfield due to the deshielding effect of the oxygen atom. The four protons on the carbons adjacent to the nitrogen (N-CH₂) will be slightly more upfield. Both sets of protons are expected to appear as triplets due to coupling with the protons on the adjacent carbon.

  • Amine Protons (δ ~1.5-2.0 ppm, variable): The two protons of the primary amine (-NH₂) will appear as a broad singlet. The chemical shift of these protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-3, H-5)~7.2 - 7.3Doublet (d)2H
Aromatic (H-2, H-6)~6.8 - 6.9Doublet (d)2H
Benzylic (-CH₂NH₂)~3.8Singlet (s)2H
Morpholine (-O-CH₂-)~3.8 - 3.9Triplet (t)4H
Morpholine (-N-CH₂-)~3.1 - 3.2Triplet (t)4H
Amine (-NH₂)~1.5 - 2.0 (broad)Singlet (s)2H
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aromatic Carbons (δ 115-155 ppm): Due to the symmetry of the para-substituted ring, only four signals are expected for the six aromatic carbons.

    • C-1 (ipso-C, attached to -CH₂NH₂): Expected around δ 128-130 ppm.

    • C-4 (ipso-C, attached to morpholine): Expected to be significantly downfield due to the electron-donating nitrogen, around δ 150-152 ppm.

    • C-2, C-6: Expected around δ 115-117 ppm, shielded by the para-morpholino group.

    • C-3, C-5: Expected around δ 129-130 ppm.

  • Morpholine Carbons (δ 45-70 ppm): The two distinct carbon environments will be clearly resolved.

    • -O-CH₂-: The carbons adjacent to the highly electronegative oxygen will be significantly downfield, typically in the δ 66-68 ppm range.[5]

    • -N-CH₂-: The carbons adjacent to the nitrogen will appear more upfield, around δ 49-51 ppm.[6]

  • Benzylic Carbon (δ ~45 ppm): The benzylic carbon (-CH₂NH₂) is expected to appear in the δ 45-46 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-4)150 - 152
Aromatic (C-1)128 - 130
Aromatic (C-3, C-5)129 - 130
Aromatic (C-2, C-6)115 - 117
Morpholine (-O-CH₂-)66 - 68
Morpholine (-N-CH₂-)49 - 51
Benzylic (-CH₂NH₂)45 - 46

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds.[7] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis is most commonly performed using an ATR accessory, which requires minimal sample preparation.

  • Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum. A background spectrum of the clean, empty ATR crystal should be collected first and automatically subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from its amine, aromatic, and morpholine functionalities.

  • N-H Stretching: The primary amine (-NH₂) will show two distinct, medium-intensity bands in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[9]

  • C-H Stretching:

    • Aromatic C-H: Sharp, medium-intensity bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

    • Aliphatic C-H: Strong, sharp bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the methylene groups of the benzyl and morpholine moieties.[10]

  • C=C Aromatic Stretching: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • N-H Bending: A medium to strong scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

  • C-O-C Stretching: The ether linkage in the morpholine ring will produce a very strong, characteristic band corresponding to the C-O-C asymmetric stretch, typically found around 1115-1120 cm⁻¹.[11]

  • C-N Stretching: Both the aromatic C-N bond and the aliphatic C-N bonds will show stretching vibrations in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.

  • Out-of-Plane (OOP) Bending: A strong band in the 810-840 cm⁻¹ region is characteristic of 1,4-(para) disubstitution on a benzene ring.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric StretchPrimary Amine (N-H)3300 - 3400 (two bands)Medium
StretchAromatic C-H3030 - 3100Medium
StretchAliphatic C-H2850 - 2960Strong
StretchAromatic C=C1450 - 1600Medium-Strong
Bend (Scissoring)Primary Amine (N-H)1590 - 1650Medium-Strong
Asymmetric StretchEther (C-O-C)1115 - 1120Strong
StretchAromatic C-N1250 - 1350Medium
Out-of-Plane Bendp-Disubstituted Ring810 - 840Strong

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation patterns, crucial information about the molecule's substructures.[12]

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a common technique that imparts high energy to the molecule, leading to extensive and informative fragmentation.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.[13]

  • Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at its specific m/z value.

Spectral Interpretation
  • Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the molecule, which is 192. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for C₁₁H₁₆N₂O.

  • Major Fragmentation Pathways: The fragmentation of this compound is predicted to be dominated by cleavage at the benzylic position, which is the weakest bond and leads to the formation of a stabilized benzyl-type cation.[14]

    • Benzylic α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This leads to the formation of a highly stable tropylium-like ion or a substituted benzyl cation. However, the most prominent cleavage for benzylamines is often the loss of a hydrogen radical to form an iminium ion, or cleavage of the benzyl-N bond. For this structure, the most likely primary fragmentation is the cleavage of the bond between the benzylic carbon and the amine group, or the bond between the benzylic carbon and the aromatic ring. The most significant fragmentation is the benzylic cleavage resulting in the loss of the •NH₂ radical.

    • Formation of the Morpholinobenzyl Cation (m/z 176): Cleavage of the C-N bond of the primary amine is less likely than benzylic cleavage.

    • Formation of the Morpholinium Ion (m/z 100): Another significant fragmentation pathway involves the cleavage of the bond between the aromatic ring and the morpholine nitrogen, leading to a fragment corresponding to the morpholinophenyl cation. A more likely fragmentation is the formation of the ion at m/z 100, which corresponds to [CH₂=N(CH₂CH₂)₂O]⁺, resulting from cleavage alpha to the morpholine nitrogen.[15]

    • Benzylic Cleavage (m/z 91): Loss of the morpholino-aminomethyl group could lead to a phenyl cation at m/z 77, but a more common fragmentation is the formation of the tropylium ion (m/z 91) through rearrangement.

    • Dominant Fragment (m/z 175): The most probable and intense peak after the molecular ion will be due to the loss of an amino radical (•NH₂), leading to a highly stabilized benzyl cation at m/z 176. Loss of a hydrogen atom from this gives the most stable ion at m/z 175.

G M [C₁₁H₁₆N₂O]⁺• m/z = 192 (Molecular Ion) F1 [C₁₁H₁₅NO]⁺ m/z = 175 (Base Peak) M->F1 - •NH₂ - H• F4 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F4 - •CH₂-Morpholine F2 [C₆H₁₂NO]⁺ m/z = 114 F1->F2 - C₅H₃ F3 [C₄H₈NO]⁺ m/z = 86 F2->F3 - C₂H₄

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed Ion Structure / Fragment LostSignificance
192[C₁₁H₁₆N₂O]⁺•Molecular Ion (M⁺•)
175[M - NH₃]⁺• or [M - •NH₂ - H•]⁺Base Peak, stabilized benzyl cation
114[C₆H₁₂NO]⁺Fragment from morpholinobenzyl cation
100[CH₂=N(CH₂CH₂)₂O]⁺Cleavage alpha to morpholine nitrogen
91[C₇H₇]⁺Tropylium ion
86[C₄H₈NO]⁺Morpholine ring fragment

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unequivocal structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. IR spectroscopy provides immediate confirmation of the key functional groups—the primary amine, the aromatic ring, and the morpholine ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable benzylic cation, further validating the proposed structure. This integrated analytical approach ensures the identity and purity of the compound, a critical requirement for its application in research and development.

References

The Strategic Deployment of 4-Morpholinobenzylamine as a Cornerstone for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1] This designation is not arbitrary; it is earned through a consistent presence in a multitude of approved and experimental drugs, a testament to its advantageous physicochemical, biological, and metabolic properties.[1] The morpholine unit is a versatile and readily accessible synthetic building block, often introduced to modulate pharmacokinetics and enhance potency.[1][2] Its ability to improve aqueous solubility and metabolic stability, coupled with its capacity to form crucial hydrogen bond interactions with biological targets, makes it an invaluable asset in drug design.[2]

Within the vast family of morpholine-containing compounds, 4-morpholinobenzylamine emerges as a particularly strategic building block. This guide delves into the synthesis, applications, and structure-activity relationships of derivatives based on this core, providing a technical framework for its effective utilization in drug discovery programs. We will explore the causality behind its synthetic routes and its role in the design of targeted therapies, with a specific focus on its application in the development of potent kinase inhibitors.

Synthesis of the this compound Core: A Methodological Deep Dive

The most direct and widely adopted method for the synthesis of this compound and its N-substituted derivatives is the reductive amination of 4-morpholinobenzaldehyde.[3][4] This one-pot reaction is a cornerstone of amine synthesis due to its efficiency and operational simplicity under mild conditions.[3]

The reaction proceeds in two key stages:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (or iminium ion under acidic conditions).

  • Reduction: The intermediate imine is then reduced to the corresponding amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly effective choice as it is mild enough not to reduce the starting aldehyde and can be used in a one-pot procedure.[5][6]

G cluster_0 Reductive Amination Synthesis of this compound 4-Morpholinobenzaldehyde 4-Morpholinobenzaldehyde Imine_Intermediate Imine Intermediate 4-Morpholinobenzaldehyde->Imine_Intermediate + R-NH2 - H2O Amine R-NH2 Amine->Imine_Intermediate Final_Product N-Substituted This compound Imine_Intermediate->Final_Product Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Final_Product

Caption: Reductive amination workflow for synthesizing this compound derivatives.

Experimental Protocol: Synthesis of this compound
  • Materials: 4-Morpholinobenzaldehyde, Ammonium acetate, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Methanol (MeOH), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 4-morpholinobenzaldehyde (1.0 eq) in a mixture of DCM and MeOH (10:1) is added ammonium acetate (10 eq).

    • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

    • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.

    • The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • The reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

    • The layers are separated, and the aqueous layer is extracted with DCM (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Application in Medicinal Chemistry: A Case Study on FAK Inhibitors

The strategic importance of the this compound scaffold is powerfully illustrated in the development of inhibitors for Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a key player in cancer progression and metastasis.[1]

Design Rationale

In a notable study, a series of 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)phenyl moiety were designed and synthesized as potent FAK inhibitors.[1] The design rationale was to utilize the this compound core to:

  • Occupy a key pocket in the FAK active site: The morpholine group can form favorable interactions and improve the binding affinity.

  • Enhance pharmacokinetic properties: The morpholine moiety is known to improve solubility and metabolic stability, crucial for developing a viable drug candidate.

FAK_Inhibitor cluster_FAK Structure of a this compound-based FAK Inhibitor cluster_Binding Key Interactions with FAK Core 2,4-Dianilinopyrimidine Scaffold Morpholino 4-(Morpholinomethyl)phenyl Moiety Core:f1->Morpholino:f0 Binds to Hinge Region Benzamide N-Substituted Benzamide Tail Core:f1->Benzamide:f0 Extends into Solvent Front Hinge Hinge Region (Cys502) Core->Hinge H-Bonds HydrophobicPocket Hydrophobic Pocket Morpholino->HydrophobicPocket Hydrophobic Interactions Solvent Solvent Exposed Region Benzamide->Solvent Improves Solubility

Caption: Key structural components and binding interactions of FAK inhibitors.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their anti-FAK activity and antiproliferative effects against cancer cell lines.[1]

CompoundFAK IC₅₀ (µM)H1975 IC₅₀ (µM)A431 IC₅₀ (µM)
8a 0.0470.0440.119
8c -0.3520.865
8d -0.2110.543
TAE226 (Control) -0.0520.135
Data synthesized from reference[1]

Key SAR insights from this study include: [1]

  • The N-substituted benzamide tail is crucial for activity: The lead compound 8a , with a 2-hydroxyethyl substituent, demonstrated the most potent activity.

  • Substitution on the benzamide nitrogen impacts potency: Small, polar groups are generally favored.

  • The 4-(morpholinomethyl)phenyl group is a key pharmacophore: Molecular docking studies revealed that this moiety occupies a hydrophobic pocket in the FAK active site, contributing significantly to the binding affinity.

Compound 8a was found to induce apoptosis in a dose-dependent manner and inhibit the migration of H1975 cancer cells, highlighting the therapeutic potential of this chemical scaffold.[1]

Broader Therapeutic Potential

The successful application of the this compound core in FAK inhibitors suggests its broader utility in medicinal chemistry, particularly in the design of other kinase inhibitors. The morpholine moiety is a common feature in inhibitors of PI3K and mTOR, where it often interacts with the hinge region of the kinase domain.[7][8] Therefore, the this compound building block could be a valuable starting point for developing novel inhibitors against a range of kinases implicated in cancer and other diseases.

Conclusion

This compound represents a highly valuable and strategic building block in medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the favorable physicochemical and pharmacokinetic properties imparted by the morpholine ring, makes it an attractive scaffold for drug discovery. The case study of FAK inhibitors demonstrates how this core can be effectively utilized to develop potent and selective therapeutic agents. For researchers and drug development professionals, the this compound scaffold offers a reliable and versatile platform for the design and synthesis of next-generation targeted therapies.

References

Unlocking the Therapeutic Potential of 4-Morpholinobenzylamine: A Technical Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Morpholinobenzylamine represents a chemical scaffold of significant interest within medicinal chemistry. While direct pharmacological data on this specific molecule remains limited, its structural components—a morpholine ring and a benzylamine moiety—are integral to a multitude of biologically active compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic applications of this compound. By examining the established activities of structurally related analogs, we delineate promising avenues for investigation, propose plausible mechanisms of action, and provide detailed experimental protocols to systematically evaluate its therapeutic candidacy. This document serves as a roadmap for initiating a preclinical research program aimed at unlocking the latent therapeutic value of this intriguing molecule.

Introduction: The Rationale for Investigating this compound

The morpholine ring is a well-established "privileged structure" in drug discovery, prized for its ability to enhance pharmacokinetic properties and confer a diverse range of biological activities.[1][2][3] Its incorporation into molecular scaffolds has led to the development of numerous approved drugs with applications in oncology, infectious diseases, and central nervous system disorders.[4][5] The benzylamine moiety also features prominently in pharmacologically active agents, contributing to interactions with various biological targets.

The combination of these two key pharmacophores in this compound (Figure 1) presents a compelling case for its investigation as a potential therapeutic agent. Although, as of this writing, no specific biological activities have been ascribed to this compound in publicly accessible literature, the known bioactivities of its close structural analogs provide a strong rationale for a focused research and development program.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, featuring a central phenyl ring substituted with a morpholine and a benzylamine group.

This guide will focus on two primary, evidence-based hypotheses for the therapeutic potential of this compound: Anticancer Activity and Anti-inflammatory Effects . For each area, we will present the supporting rationale based on analogous compounds, propose a putative mechanism of action, and provide detailed experimental protocols for validation.

Potential Therapeutic Application I: Anticancer Activity

Rationale and Mechanistic Hypothesis

A compelling line of evidence for the potential anticancer activity of this compound stems from studies on structurally related N-benzylmorpholine derivatives. Specifically, research on 2-morpholino-5-N-benzylamino benzoic acid analogs has identified these compounds as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[6] PC-PLC is an enzyme implicated in the dysregulation of choline phospholipid metabolism, a hallmark of various cancers.[7] Inhibition of PC-PLC can disrupt signaling pathways crucial for cancer cell proliferation and survival.

Given the structural similarity, it is plausible that this compound could also function as a PC-PLC inhibitor. The proposed mechanism of action involves the binding of the molecule to the active site of PC-PLC, thereby preventing the hydrolysis of phosphatidylcholine and disrupting downstream signaling cascades that promote cell growth and proliferation.

Proposed Signaling Pathway

G compound This compound pc_plc PC-PLC compound->pc_plc Inhibition dag_ip3 DAG / IP3 Signaling pc_plc->dag_ip3 Activation pc Phosphatidylcholine pc->pc_plc Substrate proliferation Cell Proliferation dag_ip3->proliferation survival Cell Survival dag_ip3->survival

Caption: Proposed inhibitory action of this compound on the PC-PLC signaling pathway.

Experimental Protocols for Validation

Objective: To determine the direct inhibitory effect of this compound on PC-PLC enzyme activity.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human PC-PLC is obtained from a commercial source or expressed and purified in-house.

    • A fluorescently labeled phosphatidylcholine substrate is used for detection.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • A dilution series of this compound (e.g., from 0.01 µM to 100 µM) is prepared in an appropriate buffer.

    • The compound dilutions are pre-incubated with PC-PLC for a defined period (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of the fluorescently labeled phosphatidylcholine substrate.

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and the fluorescence intensity is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines, including those known to have dysregulated choline metabolism (e.g., breast, colon, and prostate cancer lines), should be used. A non-cancerous cell line should be included as a control for selectivity.

  • MTT Assay (Cell Viability):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with increasing concentrations of this compound for 24, 48, and 72 hours.

    • MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • BrdU Assay (Cell Proliferation):

    • Cells are treated as in the MTT assay.

    • BrdU is added to the culture medium, and cells are incubated to allow for its incorporation into newly synthesized DNA.

    • An anti-BrdU antibody conjugated to a detection enzyme is used to quantify the amount of incorporated BrdU.

  • Data Analysis:

    • The percentage of viable or proliferating cells is calculated relative to a vehicle-treated control.

    • The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values are determined.

Potential Therapeutic Application II: Anti-inflammatory Activity

Rationale and Mechanistic Hypothesis

The morpholine moiety is present in several compounds with demonstrated anti-inflammatory properties.[3] For instance, certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Based on these precedents, this compound may exert anti-inflammatory effects by modulating key inflammatory pathways. A plausible hypothesis is that it inhibits the activation of transcription factors, such as NF-κB, which are central to the expression of pro-inflammatory mediators.

Proposed Workflow for Investigating Anti-inflammatory Effects

G start LPS-Stimulated Macrophages treatment Treatment with This compound start->treatment no_assay Nitric Oxide (NO) Measurement (Griess Assay) treatment->no_assay cytokine_assay Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA) treatment->cytokine_assay western_blot Protein Expression Analysis (iNOS, COX-2, p-NF-κB) (Western Blot) treatment->western_blot

Caption: Experimental workflow to evaluate the anti-inflammatory potential of this compound in vitro.

Experimental Protocols for Validation

Objective: To determine the effect of this compound on the production of inflammatory mediators in activated macrophages.

Methodology:

  • Cell Culture and Stimulation:

    • RAW 264.7 murine macrophages or human THP-1-derived macrophages are cultured.

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

    • The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis:

    • Cell lysates are collected after a shorter incubation period (e.g., 6-12 hours).

    • The protein expression levels of iNOS, COX-2, and the phosphorylated (active) form of the NF-κB p65 subunit are analyzed by Western blotting.

Summary of Physicochemical Properties and Data Table

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 214759-74-7
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Melting Point 98 °C
Boiling Point 361.4±42.0 °C (Predicted)
Density 1.113±0.06 g/cm³ (Predicted)
pKa 9.51±0.10 (Predicted)

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The experimental frameworks provided in this guide offer a systematic and evidence-based approach to initiate a preclinical investigation into this promising molecule.

Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR).[10] In vivo studies in relevant animal models will be a critical next step to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The exploration of this compound and its analogs represents a fertile ground for the discovery of novel therapeutics.

References

Structure-activity relationship (SAR) of 4-Morpholinobenzylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Morpholinobenzylamine Derivatives

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical, metabolic, and pharmacological properties. Its incorporation into molecular scaffolds can significantly enhance biological activity and improve pharmacokinetic profiles. The this compound core, which combines the versatile morpholine ring with a benzylamine framework, represents a promising scaffold for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon established principles and recent findings in the field. We will explore how structural modifications to this core impact biological activity, with a focus on key therapeutic areas such as oncology and neurodegenerative diseases.

Core Structural Elements and Their Significance

The this compound scaffold is comprised of three key structural motifs, each contributing to the overall pharmacological profile of the molecule. Understanding the individual roles of these components is crucial for rational drug design.

  • The Morpholine Ring: This six-membered saturated heterocycle, containing both an oxygen and a nitrogen atom, imparts a unique set of properties. The nitrogen atom provides a basic center that can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, further contributing to target binding. The flexible chair conformation of the morpholine ring allows it to adapt to the topology of various binding sites.

  • The Phenyl Ring: The central aromatic ring serves as a rigid scaffold, orienting the morpholine and benzylamine substituents in a defined spatial arrangement. It can engage in various non-covalent interactions with protein targets, including hydrophobic interactions, π-π stacking, and cation-π interactions. The substitution pattern on the phenyl ring is a critical determinant of biological activity and selectivity.

  • The Benzylamine Linker: The aminomethyl group (-CH₂NH-) provides a flexible linker between the phenyl ring and further substituents. The nitrogen atom of the benzylamine can act as a hydrogen bond donor and acceptor, and its basicity can be modulated by the nature of its substituents. This portion of the molecule is often a key site for modification to explore the chemical space around a biological target.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be finely tuned by systematic modifications to its core structure. The following sections detail the SAR for different regions of the scaffold.

Modifications of the Phenyl Ring

Substituents on the central phenyl ring play a pivotal role in modulating the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl, Br) or nitro groups, can enhance the acidity of the benzylamine proton and influence the overall electronic distribution. In many kinase inhibitors, for instance, halogen substituents on the aromatic ring are crucial for potent activity, often by forming specific halogen bonds with the target protein.

  • Electron-Donating Groups (EDGs): EDGs, such as methoxy (-OCH₃) or methyl (-CH₃) groups, can increase the electron density of the aromatic ring and enhance hydrophobic interactions. The position of these groups is critical; for example, a methoxy group at a specific position might orient the molecule favorably within a binding pocket, while the same group at another position could introduce steric hindrance.

Modifications of the Benzylamine Moiety

The benzylamine linker is a key point for diversification and can significantly impact potency and selectivity.

  • N-Substitution: The nitrogen of the benzylamine is often substituted with various groups to explore interactions with the target protein. Acylation of this nitrogen to form an amide can introduce additional hydrogen bonding opportunities. Alkylation can introduce steric bulk and modulate basicity. The nature of the substituent can also influence the molecule's ability to cross cellular membranes.

  • α-Substitution: Substitution on the methylene carbon of the benzylamine can introduce a chiral center, which can lead to stereospecific interactions with the target. This can be a powerful strategy for improving potency and reducing off-target effects.

Modifications of the Morpholine Ring

While the morpholine ring itself is often considered a "privileged" scaffold, subtle modifications can still impact activity.

  • Ring Substitution: Introduction of substituents on the carbon atoms of the morpholine ring can influence its conformation and steric profile. For example, alkyl substitution at the C-3 position has been shown to increase the anticancer activity of some morpholine-containing compounds.

  • Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems, such as thiomorpholine or piperazine, can be used to probe the importance of the oxygen and nitrogen atoms for binding and to modulate physicochemical properties like lipophilicity and basicity.

Key Biological Targets and Therapeutic Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily by targeting key enzymes involved in cell signaling and neurotransmission.

Oncology: PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. The morpholine moiety is a common feature in many PI3K inhibitors, where the oxygen atom can form a crucial hydrogen bond with the hinge region of the kinase domain.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Stimulation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway.

The this compound scaffold can be envisioned as a template for designing PI3K inhibitors where the morpholine group interacts with the hinge region, the benzylamine portion extends towards the solvent-exposed region for further interactions, and the substituted phenyl ring occupies the adenine-binding pocket.

Neurodegenerative Diseases: Modulation of Cholinesterases and Monoamine Oxidases

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the modulation of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) is a key therapeutic strategy. Morpholine-based compounds have been investigated as inhibitors of these enzymes. The morpholine nitrogen can interact with the catalytic anionic site of cholinesterases, while the rest of the molecule can span the active site gorge to interact with the peripheral anionic site.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Procedure

A common route for the synthesis of this compound derivatives involves the reductive amination of a 4-morpholinobenzaldehyde with a primary or secondary amine.

Synthesis_Workflow start 4-Morpholinobenzaldehyde + Amine (R-NH2) intermediate Imine Intermediate start->intermediate Condensation reduction Reduction (e.g., NaBH4) intermediate->reduction product This compound Derivative reduction->product purification Purification (e.g., Chromatography) product->purification

Caption: Synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Imine Formation: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added the desired amine (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: The reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative. The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

The inhibitory activity of the synthesized compounds against a specific kinase, such as PI3Kα, can be determined using a variety of commercially available assay kits. A common method is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the necessary reagents, including the kinase buffer, the kinase enzyme (e.g., recombinant human PI3Kα), the substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compounds in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to achieve a range of desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate (PIP₂) and ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction and add the detection reagent, which will generate a fluorescent signal proportional to the amount of ADP produced.

  • Data Analysis: Measure the fluorescence intensity using a plate reader. The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising starting point for the design of novel therapeutic agents. The key SAR insights for this class of compounds can be summarized as follows:

  • The morpholine ring is a critical pharmacophore, often involved in key hydrogen bonding interactions with the target protein.

  • Substitutions on the central phenyl ring are crucial for modulating potency and selectivity, with electron-withdrawing groups often being favorable for kinase inhibition.

  • The benzylamine linker provides a vector for exploring additional binding interactions and can be modified to fine-tune the physicochemical properties of the molecule.

Future research in this area should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to further elucidate the SAR for specific biological targets. The use of computational methods, such as molecular docking and pharmacophore modeling, can aid in the rational design of more potent and selective compounds. Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their advancement as clinical candidates.

Methodological & Application

The Versatility of 4-Morpholinobenzylamine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1] Its frequent appearance in approved drugs and bioactive molecules is a testament to its favorable physicochemical, metabolic, and biological properties.[1] The morpholine moiety often enhances aqueous solubility, improves metabolic stability, and provides a versatile scaffold for molecular interactions with biological targets.[1][2] 4-Morpholinobenzylamine, with its reactive primary amine tethered to this valuable scaffold, emerges as a highly versatile and strategic building block in the synthesis of novel compounds with significant therapeutic potential.

This technical guide provides an in-depth exploration of the applications of this compound in key organic synthesis protocols. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this valuable intermediate.

I. Multicomponent Reactions: The Ugi Four-Component Reaction (U-4CR)

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.[3] The Ugi four-component reaction (U-4CR) is arguably the most prominent among these, enabling the synthesis of α-acetamido carboxamide derivatives, which are valuable peptidomimetics.[4][5] this compound serves as an excellent amine component in the U-4CR, introducing the desirable morpholine moiety into the final product.

Mechanistic Insight

The Ugi reaction is a fascinating and complex transformation that is believed to proceed through two competitive pathways.[4] However, the most commonly accepted mechanism involves the initial condensation of the amine (this compound) and the aldehyde to form an imine. This is followed by protonation by the carboxylic acid to generate a reactive iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. Finally, a nucleophilic attack by the carboxylate anion on the nitrilium ion, followed by an irreversible Mumm rearrangement, yields the stable α-acetoamido carboxamide product.[5] The Mumm rearrangement is the driving force for the entire reaction sequence.[5]

Ugi_Mechanism amine This compound imine Imine amine->imine aldehyde Aldehyde aldehyde->imine iminium Iminium Ion imine->iminium + H+ h_plus H+ nitrilium Nitrilium Ion iminium->nitrilium isocyanide Isocyanide isocyanide->nitrilium intermediate Intermediate nitrilium->intermediate carboxylate Carboxylate carboxylate->intermediate product Ugi Product (α-Acetoamido Carboxamide) intermediate->product Mumm Rearrangement mumm Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Novel Peptidomimetic

This protocol is a representative example of an Ugi four-component reaction using this compound. The specific aldehyde, carboxylic acid, and isocyanide can be varied to generate a library of compounds.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Benzaldehyde≥99%Commercially Available
Acetic AcidGlacialCommercially Available
tert-Butyl isocyanide98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer-Standard laboratory equipment
Thin-layer chromatography (TLC) plates-Silica gel 60 F254

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the amine in anhydrous methanol (10 mL).

  • Add benzaldehyde (1.0 mmol, 1.0 eq.) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.

  • To this mixture, add acetic acid (1.0 mmol, 1.0 eq.).

  • Finally, add tert-butyl isocyanide (1.0 mmol, 1.0 eq.) dropwise to the stirring solution. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acetoamido carboxamide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Synthesis of Schiff Bases: Versatile Intermediates and Bioactive Molecules

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are valuable intermediates in organic synthesis and are also known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] The reaction of this compound with aldehydes or ketones provides a straightforward route to novel Schiff bases incorporating the morpholine moiety.

Mechanistic Insight

The formation of a Schiff base is a reversible condensation reaction. The primary amine (this compound) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This initial nucleophilic addition forms an unstable carbinolamine intermediate. The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of the stable imine product.[7]

Schiff_Base_Mechanism amine This compound nucleophilic_attack Nucleophilic Attack amine->nucleophilic_attack aldehyde Aldehyde aldehyde->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H+ protonation Protonation schiff_base Schiff Base (Imine) protonated_carbinolamine->schiff_base - H2O dehydration Dehydration

Caption: Mechanism of Schiff base formation from an amine and an aldehyde.

Experimental Protocol: Synthesis of a 4-Morpholinobenzyl-derived Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.

Table 2: Reagents and Materials

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
4-Hydroxybenzaldehyde98%Commercially Available
Ethanol (EtOH)AbsoluteCommercially Available
Glacial Acetic AcidACS ReagentCommercially Available
Round-bottom flask-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Magnetic stirrer-Standard laboratory equipment

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in absolute ethanol (20 mL).

  • Add 4-hydroxybenzaldehyde (1.0 mmol, 1.0 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

  • Dry the purified product under vacuum and characterize it by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Reductive Amination: A Cornerstone of Amine Synthesis

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines.[8] This two-step, one-pot process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.[8] this compound can be effectively alkylated via reductive amination to produce more complex secondary and tertiary amines.

Mechanistic Insight

The reductive amination process begins with the formation of an imine, as described in the Schiff base synthesis section. In the presence of a reducing agent, the imine is then reduced to the corresponding amine. A key aspect of this reaction is the choice of the reducing agent. Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred because they are selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound.[8][9] This selectivity is crucial for achieving high yields of the desired amine product.[8]

Reductive_Amination_Workflow amine This compound imine_formation Imine Formation (in situ) amine->imine_formation ketone Ketone/Aldehyde ketone->imine_formation imine Imine/Iminium Ion imine_formation->imine reduction Reduction imine->reduction product Substituted Amine reduction->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction

References

Synthesis of Novel Pharmaceutical Intermediates from 4-Morpholinobenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholinobenzylamine Scaffold in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Its incorporation often enhances aqueous solubility, metabolic stability, and oral bioavailability, making it a desirable feature in the design of novel therapeutics. 4-Morpholinobenzylamine, in particular, serves as a versatile and strategically important starting material. It combines the beneficial properties of the morpholine ring with a reactive primary benzylic amine, providing a key anchor point for a variety of synthetic transformations. This guide provides detailed application notes and robust protocols for the synthesis of novel pharmaceutical intermediates starting from this compound, focusing on N-alkylation, N-acylation, and cyclocondensation reactions to form quinazoline derivatives. These transformations open avenues to a diverse range of molecular architectures with significant potential in drug development, particularly in the realm of kinase inhibitors and other targeted therapies.[2][3]

Part 1: N-Alkylation of this compound via Reductive Amination

Scientific Rationale: Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds.[4] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine (this compound) and a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding secondary or tertiary amine. This method is favored for its high yields, mild reaction conditions, and the commercial availability of a wide range of carbonyl compounds, allowing for the generation of a diverse library of N-alkylated derivatives. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it selectively reduces the protonated imine intermediate without affecting the starting carbonyl compound.[4]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-morpholinophenyl)methanamine

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add benzaldehyde (1.05 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: The addition of the reducing agent may cause gas evolution.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-1-(4-morpholinophenyl)methanamine.

Data Presentation:

EntryAldehyde/KetoneProductTypical Yield (%)
1BenzaldehydeN-Benzyl-1-(4-morpholinophenyl)methanamine85-95
24-ChlorobenzaldehydeN-(4-Chlorobenzyl)-1-(4-morpholinophenyl)methanamine80-90
3CyclohexanoneN-Cyclohexyl-1-(4-morpholinophenyl)methanamine75-85

Visualization of the Workflow:

reductive_amination cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-MBA This compound Stirring Stir at RT 4-MBA->Stirring Aldehyde Aldehyde/Ketone Aldehyde->Stirring Solvent DCM Solvent->Stirring Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Stirring Quench Quench with NaHCO₃ Stirring->Quench Reaction Completion Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Part 2: N-Acylation of this compound

Scientific Rationale: The formation of an amide bond via N-acylation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5] N-acylated derivatives of this compound can serve as key intermediates for the synthesis of a wide range of pharmaceutical compounds.[6] The reaction typically involves the treatment of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acidic byproduct. Pyridine is often used as both the solvent and the base, facilitating the reaction and sequestering the generated acid. This transformation allows for the introduction of a diverse array of acyl groups, enabling fine-tuning of the molecule's steric and electronic properties.

Experimental Protocol: Synthesis of N-(4-morpholinobenzyl)acetamide

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(4-morpholinobenzyl)acetamide.

Data Presentation:

EntryAcylating AgentProductTypical Yield (%)
1Acetic anhydrideN-(4-morpholinobenzyl)acetamide90-98
2Benzoyl chlorideN-(4-morpholinobenzyl)benzamide85-95
34-Chlorobenzoyl chloride4-Chloro-N-(4-morpholinobenzyl)benzamide82-92

Visualization of the Workflow:

acylation_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-MBA This compound Temperature 0 °C to RT 4-MBA->Temperature Acylating_Agent Acylating Agent Acylating_Agent->Temperature Solvent_Base Pyridine Solvent_Base->Temperature Evaporation Remove Pyridine Temperature->Evaporation Reaction Completion Wash Aqueous Washes Evaporation->Wash Recrystallize Recrystallization Wash->Recrystallize Product N-Acylated Product Recrystallize->Product

Caption: General workflow for the N-acylation of this compound.

Part 3: Synthesis of Quinazoline Derivatives

Scientific Rationale: Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including potent kinase inhibitory effects.[7] A robust method for the synthesis of quinazolines involves the reaction of 2-aminobenzylamines with other benzylamines in the presence of a catalyst.[8] A particularly attractive and environmentally friendly approach utilizes molecular iodine as a catalyst under transition-metal-free conditions, with oxygen as the terminal oxidant.[8][9] This methodology allows for the construction of the quinazoline core through a cascade of C-H activation, amination, and cyclization/aromatization steps. The use of this compound in such a reaction would lead to the formation of quinazolines bearing the beneficial morpholine moiety.

Experimental Protocol: Synthesis of 2-Phenyl-4-(morpholinomethyl)quinazoline (Proposed)

Note: This protocol is adapted from the work of Tiwari and Bhanage on the synthesis of quinazolines from 2-aminobenzylamines and may require optimization for the specific substrates.[8][9]

Materials:

  • 2-Aminobenzylamine

  • This compound

  • Iodine (I₂)

  • Oxygen (balloon)

  • Ethyl acetate

  • Activated charcoal

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask, add 2-aminobenzylamine (1.0 eq.), this compound (2.0 eq.), and iodine (10 mol%).

  • Place the reaction mixture under an oxygen atmosphere (e.g., using an oxygen-filled balloon).

  • Stir the reaction mixture at 80 °C for 5-10 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Add a small amount of activated charcoal to decolorize the solution, stir for 10 minutes, and then filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 2-phenyl-4-(morpholinomethyl)quinazoline.

Data Presentation:

EntryBenzylamine 1Benzylamine 2ProductExpected Yield (%)
12-AminobenzylamineThis compound2-Phenyl-4-(morpholinomethyl)quinazoline60-80 (estimated)
22-Amino-5-chlorobenzylamineThis compound6-Chloro-2-phenyl-4-(morpholinomethyl)quinazoline55-75 (estimated)

Visualization of the Synthetic Pathway:

quinazoline_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 2-ABA 2-Aminobenzylamine Temperature 80 °C 2-ABA->Temperature 4-MBA This compound 4-MBA->Temperature Catalyst I₂ (10 mol%) Catalyst->Temperature Oxidant O₂ (balloon) Oxidant->Temperature Quinazoline_Product Quinazoline Derivative Temperature->Quinazoline_Product Cyclocondensation

Caption: Proposed synthesis of a quinazoline derivative from this compound.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of novel pharmaceutical intermediates. The protocols detailed in this guide for N-alkylation, N-acylation, and quinazoline formation provide robust and adaptable methods for the generation of diverse chemical libraries. These derivatives, bearing the advantageous morpholine scaffold, are prime candidates for screening in various drug discovery programs, particularly in the search for new kinase inhibitors and other targeted therapies. Further exploration of other synthetic transformations, such as the Pictet-Spengler reaction, could unlock even more complex and potentially bioactive heterocyclic systems from this valuable starting material.[10][11][12]

References

The Morpholine Scaffold: A Cornerstone in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, represents a "privileged scaffold" in the design and synthesis of modern agrochemicals.[1][2][3] Its unique physicochemical properties, including water solubility, metabolic stability, and the ability to form hydrogen bonds, make it a valuable component in the development of potent and effective crop protection agents.[4][5] This guide provides an in-depth exploration of the application of the morpholine scaffold in agrochemical synthesis, with a particular focus on its role in the creation of highly effective fungicides. While the specific compound 4-Morpholinobenzylamine is not a commonly cited starting material in mainstream agrochemical synthesis, this document will delve into the broader and well-established applications of the N-substituted morpholine framework, exemplified by the prominent fungicide, fenpropimorph.

The Morpholine Moiety: A Key to Fungicidal Activity

The primary application of the morpholine scaffold in agrochemicals is in the development of fungicides, particularly those that inhibit the biosynthesis of sterols in fungal cell membranes.[6][7] Sterols, such as ergosterol in fungi, are essential for maintaining the integrity and function of the cell membrane.[8] By disrupting the production of these vital molecules, morpholine-based fungicides effectively inhibit fungal growth and proliferation.[7][8]

The morpholine ring itself is a crucial part of the pharmacophore, contributing to the molecule's binding affinity to the target enzymes and influencing its pharmacokinetic properties within the plant.[1][5] Several commercially successful fungicides are built around the morpholine core, including:

  • Fenpropimorph: Widely used to control powdery mildew in cereals.[7]

  • Tridemorph: Another effective fungicide against powdery mildew and other fungal diseases.[9][10]

  • Dodemorph: Used to control powdery mildew on roses and other ornamental plants.

These compounds share a common structural feature: an N-substituted morpholine ring, where the substituent plays a critical role in determining the fungicide's spectrum of activity and potency.

Case Study: The Synthesis of Fenpropimorph - A Morpholine-Based Fungicide

Fenpropimorph is a prime example of a successful morpholine-containing agrochemical. Its synthesis involves the N-alkylation of a substituted morpholine derivative. While various synthetic routes exist, a common strategy involves the reaction of 2,6-dimethylmorpholine with an appropriately functionalized alkylating agent.

Synthetic Pathway Overview

The following diagram illustrates a general synthetic pathway for fenpropimorph, highlighting the key bond formation that incorporates the morpholine moiety.

G cluster_0 Precursor Synthesis cluster_1 N-Alkylation p_tert_butyl_beta_methylphenylpropanol p-tert-butyl-beta- methylphenylpropanol Intermediate Activated Intermediate (e.g., Mesylate or Halide) p_tert_butyl_beta_methylphenylpropanol->Intermediate Activation (e.g., MsCl or SOCl2) Fenpropimorph Fenpropimorph Intermediate->Fenpropimorph Condensation 2_6_dimethylmorpholine 2,6-Dimethylmorpholine 2_6_dimethylmorpholine->Fenpropimorph caption General Synthetic Pathway for Fenpropimorph

Caption: General Synthetic Pathway for Fenpropimorph.

Detailed Experimental Protocol: Synthesis of Fenpropimorph

This protocol is a representative example of the N-alkylation step in the synthesis of fenpropimorph.

Reaction: N-alkylation of 2,6-dimethylmorpholine with an activated p-tert-butyl-beta-methylphenylpropyl intermediate.

Materials:

  • Activated p-tert-butyl-beta-methylphenylpropyl intermediate (e.g., mesylate or chloride) (1.0 eq)

  • 2,6-Dimethylmorpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated p-tert-butyl-beta-methylphenylpropyl intermediate (1.0 eq) and anhydrous acetonitrile.

  • Add 2,6-dimethylmorpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure fenpropimorph.

Characterization:

The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

ParameterDescription
Reaction Type Nucleophilic Substitution (N-alkylation)
Key Reagents 2,6-Dimethylmorpholine, Activated Alkyl Substrate
Base Potassium Carbonate
Solvent Acetonitrile
Temperature Reflux (approx. 82°C)
Typical Yield >90% (reported in literature)

Mechanism of Action: Inhibition of Sterol Biosynthesis

The fungicidal efficacy of fenpropimorph and other morpholine-based fungicides stems from their ability to inhibit key enzymes in the ergosterol biosynthesis pathway of fungi.[7][8] Specifically, they are known to inhibit two critical enzymes:

  • Sterol Δ¹⁴-reductase

  • Sterol Δ⁸→Δ⁷-isomerase

This dual-site inhibition makes it more difficult for fungi to develop resistance compared to single-site inhibitor fungicides.[8] The disruption of ergosterol synthesis leads to the accumulation of abnormal sterols in the fungal cell membrane, which alters its fluidity and permeability, ultimately leading to cell death.[8]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Demethylation Fecosterol Fecosterol Intermediate_Sterols->Fecosterol Δ14-reduction Episterol Episterol Fecosterol->Episterol Δ8->Δ7 isomerization Ergosterol Ergosterol Episterol->Ergosterol Further steps Fenpropimorph Fenpropimorph Fenpropimorph->Intermediate_Sterols Inhibits Sterol Δ14-reductase Fenpropimorph->Fecosterol Inhibits Sterol Δ8->Δ7-isomerase caption Mechanism of Action of Fenpropimorph

Caption: Mechanism of Action of Fenpropimorph.

Structure-Activity Relationships (SAR)

The structural features of morpholine-based fungicides are finely tuned to maximize their efficacy. Key SAR observations include:

  • The Morpholine Ring: The cis-2,6-dimethylmorpholine moiety is a common feature in many potent fungicides and is considered optimal for activity.

  • The N-Substituent: The nature of the N-alkyl or N-aryl substituent is critical. For fenpropimorph, the p-tert-butylphenylpropyl group provides the necessary lipophilicity to penetrate the fungal cell membrane and interact with the target enzymes.

  • Chirality: The presence of stereocenters can significantly influence biological activity. Often, one enantiomer is significantly more active than the other.

Broader Applications of the Morpholine Scaffold in Agrochemicals

While fungicides are the most prominent application, the morpholine scaffold has also been explored in the development of other types of agrochemicals.

  • Herbicides: Some experimental herbicides incorporate a morpholine ring to enhance their systemic properties and soil mobility.

  • Insecticides: The morpholine moiety has been incorporated into novel insecticide candidates, although this is a less developed area compared to fungicides.[11]

The versatility of the morpholine ring ensures its continued importance in the discovery and development of new and improved agrochemicals.

Conclusion

The morpholine scaffold is a testament to the power of heterocyclic chemistry in addressing critical challenges in agriculture. Its role in the synthesis of potent fungicides like fenpropimorph highlights its significance as a key building block for creating effective crop protection solutions. The ability to readily modify the N-substituent allows for the fine-tuning of biological activity, offering a versatile platform for the development of next-generation agrochemicals. As the demand for sustainable and effective crop protection continues to grow, the humble morpholine ring is poised to remain a central player in the innovation pipeline.

References

Application Notes and Protocols for the N-Alkylation of 4-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of primary amines is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 4-morpholinobenzylamine, a versatile building block in the synthesis of a wide range of biologically active compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies. This document emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of N-Alkylated this compound Derivatives

This compound serves as a key structural motif in a multitude of pharmacologically active molecules. The morpholine moiety is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1] The primary benzylic amine of this compound is a reactive handle that allows for the introduction of various alkyl substituents, enabling the systematic exploration of structure-activity relationships (SAR). N-alkylation of this primary amine to generate secondary amines is a critical transformation for producing compounds with diverse biological activities.[2]

This guide will focus on two primary, highly effective methods for the N-alkylation of this compound:

  • Reductive Amination: A versatile and widely used one-pot procedure involving the reaction with a carbonyl compound to form an imine intermediate, which is subsequently reduced.[2][3]

  • Direct Alkylation with Alkyl Halides: A classical approach involving the nucleophilic substitution of an alkyl halide by the primary amine.[4]

The choice between these methods is often dictated by the desired alkyl group, the availability of starting materials, and the functional group tolerance of the substrate.

Method 1: Reductive Amination

Reductive amination is a powerful and highly favored method for the controlled N-alkylation of primary amines, as it minimizes the over-alkylation often seen with other methods.[3] The reaction proceeds in two key steps: the formation of an imine or iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction of this intermediate to the corresponding secondary amine.[5][6][7]

Mechanistic Rationale

The reaction is typically carried out under mildly acidic conditions (pH 4-5).[3] This is a critical parameter, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a higher pH will not sufficiently activate the carbonyl group for nucleophilic attack. The imine or iminium ion formed is more susceptible to reduction by hydride reagents than the starting carbonyl compound, allowing for a selective one-pot reaction.[8]

Workflow for Reductive Amination

cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification Reactant Preparation Reactant Preparation Imine Formation Imine Formation Reactant Preparation->Imine Formation Stir at RT Reduction Reduction Imine Formation->Reduction Add Reducing Agent Quenching Quenching Reduction->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: General workflow for one-pot reductive amination.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as DCM or DCE.[2]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for one-pot reductive aminations.[3]

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Quantitative Data Summary
ReagentMolar EquivalentsPurpose
This compound1.0Starting amine
Aldehyde/Ketone1.0 - 1.2Alkyl source for N-alkylation
Sodium Triacetoxyborohydride1.5Reducing agent for imine/iminium ion
Dichloromethane/Dichloroethane-Reaction solvent

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds.[4] This SN2 reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide. A significant challenge with this method is controlling the selectivity, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[4]

Mechanistic Considerations and Selectivity Control

To favor mono-alkylation, the reaction conditions must be carefully controlled. Using the amine as the limiting reagent and adding the alkyl halide dropwise can help minimize over-alkylation.[2] Alternatively, a strategy involving the in-situ protonation of the more basic secondary amine product can prevent it from reacting further.[9][10]

Workflow for Direct Alkylation

cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification Reactant Mixing Reactant Mixing Alkylation Alkylation Reactant Mixing->Alkylation Stir at RT or Heat Filtration Filtration Alkylation->Filtration Reaction Complete Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification

Caption: General workflow for direct N-alkylation with an alkyl halide.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkyl Halide (e.g., bromide or iodide) (1.0-1.1 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (as a base)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and a suitable base such as potassium carbonate (2.0 eq.) in a solvent like acetonitrile.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature.[2] This controlled addition helps to minimize the formation of dialkylated byproducts.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction's progress by TLC or LC-MS, paying close attention to the formation of any dialkylated byproducts.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
ReagentMolar EquivalentsPurpose
This compound1.0Starting amine
Alkyl Halide1.0 - 1.1Alkylating agent
Potassium Carbonate2.0Base to neutralize the generated acid
Acetonitrile/DMF-Reaction solvent

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated this compound derivatives should be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of one of the N-H protons of the primary amine and the appearance of new signals corresponding to the introduced alkyl group are key indicators of a successful reaction.[11][12]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for monitoring the reaction and confirming the molecular weight of the final product.

  • Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

Troubleshooting and Key Considerations

  • Over-alkylation in Direct Alkylation: To minimize the formation of tertiary amines, use a slight excess of the primary amine or add the alkylating agent slowly.

  • Low Reactivity: If the reaction is sluggish, gentle heating may be required. For less reactive alkyl halides, switching to a more polar aprotic solvent like DMF can be beneficial.

  • Purification Challenges: The polarity of the N-alkylated product will depend on the nature of the introduced alkyl group. The choice of eluent for column chromatography should be optimized accordingly. In some cases, acidic or basic washes during the work-up can help remove impurities.[13]

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel compounds for drug discovery. Both reductive amination and direct alkylation with alkyl halides are effective methods, each with its own advantages and considerations. Reductive amination offers excellent control over mono-alkylation, while direct alkylation is a straightforward method when over-alkylation can be managed. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize a diverse range of N-alkylated this compound derivatives.

References

Topic: High-Throughput Screening of 4-Morpholinobenzylamine Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-morpholinobenzylamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2] Many of these activities are driven by the modulation of protein kinases, a critical class of enzymes in cellular signaling and a major focus for drug discovery.[3][4] High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large chemical libraries of such derivatives to identify novel kinase inhibitors.[5][6] This guide provides a comprehensive, field-proven framework for the development and execution of a robust HTS campaign for this compound derivatives. We detail a luminescence-based kinase assay, from initial development and miniaturization to the primary screen, data analysis, and crucial hit confirmation workflows designed to eliminate common assay artifacts.[7][8]

Introduction: The Rationale for Screening this compound Derivatives

The morpholine heterocycle is prized in drug design for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When combined with a benzylamine core, it creates a versatile scaffold capable of forming key interactions within the ATP-binding pocket of many protein kinases. The goal of this HTS campaign is to identify derivatives from a compound library that specifically inhibit a target kinase, providing starting points for a hit-to-lead optimization program.[6]

High-throughput screening is the cornerstone of modern inhibitor discovery, allowing for the rapid, automated testing of hundreds of thousands of compounds.[9][10] The success of any HTS campaign is not merely in the speed of execution but in the quality and reliability of the data produced. A robustly designed and validated assay is paramount to minimizing the costly pursuit of false positives.[5][6] This protocol emphasizes a self-validating workflow, incorporating stringent quality control metrics and a logical hit triage strategy.

Principle of the Luminescence-Based Kinase Assay

This protocol utilizes a homogenous, luminescence-based assay format (e.g., Kinase-Glo®) to quantify the activity of our target kinase. The principle is elegantly simple: the kinase reaction consumes Adenosine-5'-triphosphate (ATP), and the amount of remaining ATP is inversely proportional to kinase activity.

The assay is performed in two steps:

  • Kinase Reaction: The target kinase, substrate, and ATP are incubated with the test compounds (our this compound derivatives). Active inhibitors will reduce the rate of ATP consumption.

  • Signal Detection: A proprietary luciferase/luciferin-based reagent is added. This reagent lyses the cell (if cell-based) and quenches the kinase reaction. The luciferase enzyme utilizes the remaining ATP to produce a stable "glow-style" luminescent signal.

A low luminescent signal indicates high kinase activity (most ATP is consumed), while a high signal indicates kinase inhibition (more ATP remains).

Assay_Principle cluster_1 Step 2: Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalysis ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Compound Test Compound (this compound derivative) Compound->Kinase Inhibition Remaining_ATP Remaining ATP Luciferase Luciferase Reagent Remaining_ATP->Luciferase Light Luminescent Signal (Light) Luciferase->Light Proportional to [ATP]

Caption: Principle of the luminescence-based kinase inhibition assay.

PART I: Assay Development and Miniaturization Protocol

The goal of assay development is to define conditions that produce a robust and reproducible signal suitable for HTS. Miniaturization aims to reduce assay volumes to save on costs of reagents and precious compounds without compromising data quality.[11][12] This is typically performed in a 96- or 384-well plate format before scaling up.

Core Objective: To determine the optimal concentrations of kinase and ATP that yield a strong signal window and high reproducibility. For competitive inhibitors, it is crucial to run the reaction with an ATP concentration at or near its Michaelis constant (Km) value.[13]

Step-by-Step Protocol:

  • Kinase Titration:

    • Prepare a 2-fold serial dilution of the kinase enzyme in assay buffer.

    • Add the diluted kinase to the wells of a 384-well plate.

    • Add a fixed, saturating concentration of ATP (e.g., 10 µM) and the kinase's specific substrate.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Add the detection reagent according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

    • Causality Check: The goal is to find the lowest kinase concentration that gives a robust signal. This conserves the enzyme, which is often expensive, while ensuring the assay is sensitive to inhibition.

  • ATP Titration & Km Determination:

    • Using the optimal kinase concentration determined in Step 1, perform a 2-fold serial dilution of ATP.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding the diluted ATP.

    • Incubate for a shorter, fixed time (e.g., 15 minutes) to ensure the reaction is in the linear range (initial velocity conditions).[13]

    • Add the detection reagent and measure luminescence.

    • Plot kinase activity (proportional to ATP consumed) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km.

    • Causality Check: For screening competitive inhibitors, the ATP concentration should be set at or near the Km. This ensures the assay is sensitive enough to detect compounds competing with ATP for the binding site.[14]

  • DMSO Tolerance Test:

    • Compound libraries are typically dissolved in Dimethyl Sulfoxide (DMSO).[15] It is critical to determine the highest concentration of DMSO that does not significantly affect enzyme activity.

    • Run the assay with optimal kinase and ATP concentrations while titrating DMSO from 0.1% to 5% (v/v).

    • Plot kinase activity against DMSO concentration.

    • Causality Check: The final DMSO concentration in the primary screen must be at a level that does not inhibit or artificially enhance the enzyme's activity, typically ≤1%.

  • Assay Validation & Z'-Factor Calculation:

    • The Z'-factor is the gold-standard metric for validating an HTS assay's quality.[16][17] It measures the separation between the positive and negative control signals, accounting for data variation.

    • Prepare a plate with multiple replicates of:

      • Negative Controls (High Signal): No kinase inhibition (e.g., assay buffer + DMSO). Represents 0% inhibition.

      • Positive Controls (Low Signal): Maximum kinase inhibition (e.g., a known, potent inhibitor or no kinase). Represents 100% inhibition.

    • Run the assay and calculate the Z'-factor using the formula:

      • Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

      • Where SD is the standard deviation and Mean is the average signal of the controls.

    • Trustworthiness Check: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18][19] A value below 0.5 suggests the assay is marginal or unreliable and requires further optimization.[16]

Parameter Condition A Condition B (Optimized) Rationale
Plate Format 96-well384-wellReduces reagent/compound usage.[11]
Assay Volume 50 µL10 µLSignificant cost savings.[12]
Kinase Conc. 1 nM0.5 nMUse lowest concentration giving a robust signal.
ATP Conc. 10 µM (saturating)1 µM (~Km)Increases sensitivity to competitive inhibitors.[13]
Final DMSO Conc. 1%0.5%Minimizes solvent interference.
Signal-to-Background > 10> 20A wide dynamic range for hit detection.
Z'-Factor 0.450.78 Indicates an excellent, robust HTS assay.[19]

PART II: High-Throughput Screening Workflow

The primary HTS campaign involves screening a large library of this compound derivatives against the validated kinase assay. This process is heavily reliant on automation and robotics to handle the high density of plates (e.g., 1536-well format).[15][20]

HTS_Workflow cluster_prep Preparation cluster_screen Screening (Robotic Platform) cluster_data Data Processing Lib Compound Library (Source Plates) Assay_Plate Assay Plate Prep (1536-well) Lib->Assay_Plate Acoustic Dispensing (nL volumes) Reagent_Add Add Kinase & Substrate Mix Assay_Plate->Reagent_Add Incubate_1 Incubate (Room Temp) Reagent_Add->Incubate_1 ATP_Add Add ATP (Initiate Reaction) Incubate_1->ATP_Add Incubate_2 Incubate (Reaction Time) ATP_Add->Incubate_2 Detect_Add Add Detection Reagent Incubate_2->Detect_Add Read Read Luminescence (Plate Reader) Detect_Add->Read Raw_Data Raw Plate Data Read->Raw_Data QC Plate QC (Z'-Factor) Raw_Data->QC Normalize Normalization & Hit Selection QC->Normalize Plates Pass QC Hit_List Primary Hit List Normalize->Hit_List

Caption: Automated high-throughput screening (HTS) workflow.

Step-by-Step Protocol:

  • Compound Plating: Using non-contact acoustic dispensing technology, transfer nanoliter volumes of each this compound derivative from the source plates to 1536-well assay plates. Each plate must include dedicated wells for positive and negative controls.

  • Reagent Addition: An automated liquid handler dispenses the optimized mix of kinase enzyme and substrate into all wells of the assay plates.

  • Incubation: Plates are incubated for a short period (e.g., 15 minutes) to allow compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: The liquid handler adds the ATP solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Plates are incubated for the optimized reaction time (e.g., 60 minutes).

  • Detection: The detection reagent is added to stop the reaction and generate the luminescent signal.

  • Data Acquisition: Plates are transferred by a robotic arm to a plate reader, and the luminescent signal from each well is recorded.

PART III: Data Analysis and Hit Triage

Raw data from an HTS campaign can be voluminous and requires a systematic pipeline for quality control, normalization, and hit identification.[15]

  • Plate-Level Quality Control:

    • For each plate, calculate the Z'-factor and Signal-to-Background (S/B) ratio from the control wells.

    • Plates that fail to meet the pre-defined quality criteria (e.g., Z' < 0.5) are flagged and the data may be excluded or the plate re-screened.[21]

  • Normalization and Hit Selection:

    • Raw luminescence values are normalized to calculate the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • A hit selection threshold is defined. A common method is to select compounds that show an inhibition greater than three standard deviations from the mean of the sample population (all test compounds).[3] For example, all compounds exhibiting >50% inhibition are declared "primary hits."

PART IV: Hit Confirmation and Counter-Screening

Primary hits are merely potential leads. A significant portion can be false positives arising from assay interference rather than specific inhibition of the target.[8][22] A rigorous hit confirmation process is essential for trustworthiness.[6]

Step 1: Hit Re-testing (Confirmation)

  • Source the fresh, powdered compound for all primary hits.

  • Create a serial dilution to test the compounds at multiple concentrations (e.g., an 8-point dose-response curve).

  • Re-run the primary kinase assay to confirm activity and calculate the IC50 (the concentration required to inhibit 50% of the enzyme's activity). Only compounds with a confirmed, dose-dependent inhibition are carried forward.

Step 2: Counter-Screening (Eliminating False Positives)

  • Rationale: We must ensure the observed activity is due to inhibition of our target kinase and not an artifact of the assay technology.[7] Compounds can interfere with luminescent readouts by directly inhibiting the luciferase enzyme or by quenching the light signal.[8]

  • Protocol: Luciferase Inhibition Counter-Screen:

    • Set up an assay with only the detection reagent (luciferase, luciferin) and a fixed amount of ATP (no kinase or substrate).

    • Add the confirmed hits at their highest tested concentration.

    • Measure luminescence.

    • Interpretation: Compounds that cause a significant drop in luminescence in this assay are likely inhibiting the reporter enzyme (luciferase) and are flagged as false positives.[7]

Hit_Triage_Funnel Raw Raw HTS Data (~200,000 Compounds) Primary Primary Hits (e.g., >50% Inhibition) (~1,000 Compounds) Raw->Primary Hit Selection Confirmed Confirmed Hits (Dose-Response, IC50) Primary->Confirmed Hit Confirmation (IC50 Generation) Validated Validated Hits (Pass Counter-Screens) Confirmed->Validated Counter-Screening (e.g., Luciferase Assay)

Caption: Hit triage funnel for identifying validated leads.

Conclusion

This application note provides a detailed, end-to-end protocol for the high-throughput screening of this compound derivatives to discover novel kinase inhibitors. By following a structured process of rigorous assay development, automated screening, and a multi-step hit validation strategy, researchers can confidently identify high-quality, validated hits. This self-validating system, grounded in robust quality control and logical counter-screening, ensures that resources are focused on chemically tractable and biologically relevant compounds, accelerating the journey from initial discovery to potential therapeutic candidates.

References

Application Notes and Protocols for the Quantification of 4-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Morpholinobenzylamine

This compound is a crucial chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a building block for more complex molecules, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. The presence of unreacted this compound or its related impurities can have significant implications for the stability and toxicological profile of the API. Therefore, robust and reliable analytical methods for its quantification are not just a regulatory requirement but a cornerstone of process control and quality assurance in pharmaceutical development and manufacturing.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound in various samples. We will explore multiple analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The focus will be on not only the "how" but also the "why," delving into the rationale behind the selection of specific methodologies and the critical parameters for method development and validation, all grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. These properties influence its solubility, chromatographic behavior, and detectability.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[4][5][6]
Molecular Weight 192.26 g/mol [4][5]
Melting Point 98 °C[4][5]
Boiling Point (Predicted) 361.4±42.0 °C[4][5]
Density (Predicted) 1.113±0.06 g/cm³[5]
pKa (Predicted) 9.51±0.10[5]

The presence of a basic secondary amine and a morpholine ring suggests that the compound will be amenable to reversed-phase HPLC with an acidic mobile phase to ensure good peak shape. Its predicted boiling point indicates that GC analysis may be feasible, potentially with derivatization to enhance volatility.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. For this compound, the benzene ring provides UV absorbance, making this a viable analytical approach.

Principle of the Method

The method involves separating this compound from other components in the sample on a reversed-phase HPLC column. The analyte is then detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Method Development and Validation Workflow

The development and validation of an HPLC-UV method should follow a structured approach to ensure its suitability for the intended purpose.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) MD1 Column & Mobile Phase Screening MD2 Optimization of Chromatographic Conditions MD1->MD2 MD3 Wavelength Selection MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 V6 System Suitability V5->V6

Caption: Workflow for HPLC-UV method development and validation.

Detailed Protocol: HPLC-UV Quantification of this compound

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample diluent (e.g., 50:50 acetonitrile:water)

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase ensures the amine is protonated, leading to better peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.[8]
Gradient 10% B to 90% B over 15 minutesA gradient elution is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nm or 254 nmThe benzene ring should provide adequate absorbance at these wavelengths. Wavelength to be optimized during method development.
Injection Volume 10 µL

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the samples. A typical range could be 1-100 µg/mL.

5. Sample Preparation

  • For Drug Substance: Accurately weigh a suitable amount of the drug substance and dissolve it in the sample diluent to achieve a final concentration within the linear range of the method.

  • For Pharmaceutical Formulations: The sample preparation will depend on the formulation matrix. It may involve extraction, dissolution, and filtration steps to remove excipients.

  • For Biological Matrices (e.g., Plasma): Protein precipitation is a common and effective sample clean-up technique.[9][10] To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. The supernatant can then be injected into the HPLC system.

6. Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity should be confirmed using a photodiode array (PDA) detector if available.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Recovery of 98.0% to 102.0% for the drug substance.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.1 pH unit, ±2°C column temperature, ±0.1 mL/min flow rate).

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices at low concentrations, LC-MS/MS is the method of choice.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of certainty in the identification and quantification of the analyte.

Method Development Workflow

LCMS_Workflow cluster_0 MS Optimization cluster_1 LC Method Development cluster_2 Method Validation MS1 Infusion & Ionization Mode Selection (ESI+) MS2 Precursor & Product Ion Selection (MRM) MS1->MS2 MS3 Optimization of MS Parameters (CE, DP) MS2->MS3 LC1 Column & Mobile Phase Selection MS3->LC1 Couple MS to LC LC2 Gradient Optimization LC1->LC2 V1 Validation according to Bioanalytical Method Validation Guidelines LC2->V1 Proceed to Validation GCMS_Workflow cluster_0 Derivatization cluster_1 GC-MS Method Development cluster_2 Method Validation D1 Selection of Derivatizing Agent D2 Optimization of Reaction Conditions D1->D2 GC1 Column Selection D2->GC1 Analyze Derivatized Sample GC2 Temperature Program Optimization GC1->GC2 GC3 MS Parameter Optimization GC2->GC3 V1 Validation according to ICH Guidelines GC3->V1 Proceed to Validation

References

Application Note: A Robust LC-MS/MS Strategy for the Identification of 4-Morpholinobenzylamine Metabolites in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug discovery and development. Understanding how a new chemical entity (NCE) is transformed in the body is critical for evaluating its efficacy, pharmacokinetic profile, and potential for toxicity. This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification of metabolites of 4-Morpholinobenzylamine, a versatile chemical scaffold. We detail a complete workflow, from sample preparation using protein precipitation to data acquisition with a high-resolution mass spectrometer and subsequent data analysis for structural elucidation. The described protocols are designed for researchers in drug metabolism and pharmacokinetics (DMPK), providing a practical guide to predict, detect, and characterize phase I and phase II metabolites. This guide emphasizes the rationale behind key experimental choices and incorporates data analysis strategies to ensure confident metabolite identification.

Introduction: The Critical Role of Metabolite Identification

This compound serves as a key intermediate and structural motif in numerous pharmacologically active compounds. Its journey through preclinical and clinical development necessitates a thorough investigation of its metabolic stability and pathways. The biotransformation of a parent drug can lead to the formation of metabolites that may be more active, less active, or even toxic compared to the original compound. Therefore, early identification of major and unique human metabolites is not just a scientific imperative but also a regulatory expectation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for metabolite identification due to its exceptional sensitivity, selectivity, and structural elucidation capabilities.[1][2][3] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) provides the necessary separation of the parent drug from its various metabolites within a complex biological matrix.[4] Subsequently, tandem mass spectrometry (MS/MS) offers precise mass measurements and characteristic fragmentation patterns that act as fingerprints for identifying and structurally characterizing these metabolites.[3][4] This document provides a detailed protocol grounded in established principles of bioanalysis and metabolomics.

Principle of the Method

The core of this method relies on the synergy between liquid chromatography and tandem mass spectrometry.

  • Liquid Chromatography (LC): A reversed-phase LC system is employed to separate compounds based on their polarity. The parent drug, this compound, and its metabolites will have different retention times on the LC column, allowing for their individual introduction into the mass spectrometer. This separation is crucial for reducing ion suppression and improving the quality of the mass spectra for each compound.[4]

  • Mass Spectrometry (MS/MS): Using a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap), the workflow involves two main stages. First, a full scan MS1 experiment detects all ionizable compounds eluting from the LC column, providing accurate mass-to-charge (m/z) ratios. Next, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach is used to select precursor ions (including the parent drug and potential metabolites) for fragmentation.[5] Collision-induced dissociation (CID) in the collision cell fragments these precursor ions into smaller, characteristic product ions. The resulting MS/MS spectrum provides structural information that is used to identify the site of metabolic modification.[6]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard

  • LC-MS grade Water

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • Formic acid (≥99%)

  • Ammonium formate (≥99%)

  • Control biological matrix (e.g., human liver microsomes, plasma)

Equipment
  • UHPLC system (e.g., Sciex ExionLC, Agilent 1290 Infinity II, Waters Acquity UPLC)

  • High-resolution tandem mass spectrometer (e.g., Sciex TripleTOF, Thermo Scientific Orbitrap, Agilent Q-TOF)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Calibrated micropipettes

  • Autosampler vials with inserts

Software
  • Mass spectrometer control and data acquisition software

  • Metabolite identification software (e.g., Sciex MetabolitePilot™, Thermo Fisher Mass Frontier™, Agilent MassHunter)

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples, which could otherwise interfere with the analysis and damage the LC column.[7]

Objective: To extract this compound and its metabolites from a biological matrix.

Procedure:

  • Thaw biological samples (e.g., plasma, microsomal incubation samples) on ice.

  • Pipette 100 µL of the sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (ACN) containing an internal standard (if used). The 3:1 ratio of ACN to sample is a common starting point for efficient protein removal.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

  • For comparison, prepare a blank matrix sample by following the same procedure with a control biological sample containing no drug.

Protocol 2: LC-MS/MS Method Development

Objective: To establish chromatographic and mass spectrometric conditions for the detection and fragmentation of the parent drug and its metabolites.

Workflow Diagram:

G cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma) s2 Protein Precipitation (Ice-cold ACN) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 lc UHPLC Separation s4->lc ms1 Full Scan MS1 (Precursor Ion Detection) lc->ms1 dda Data-Dependent MS/MS (Fragmentation) ms1->dda proc Peak Detection & Alignment dda->proc id Metabolite Identification (Software Analysis) proc->id struc Structural Elucidation id->struc

Caption: Overall workflow for metabolite identification.

A. Liquid Chromatography Parameters:

  • Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and separation of small molecules.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0-1.0 min: 5% B

    • 1.0-8.0 min: 5% to 95% B

    • 8.0-9.0 min: 95% B

    • 9.1-12.0 min: 5% B (re-equilibration)

B. Mass Spectrometry Parameters (Example for a Q-TOF instrument):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for polar and semi-polar metabolites.[4] The benzylamine and morpholine nitrogens are readily protonated.

  • Scan Type: Full Scan (MS1) followed by Data-Dependent MS/MS (Top 5 most intense ions).

  • MS1 Scan Range: m/z 100-1000

  • MS/MS Scan Range: m/z 50-1000

  • Source Temperature: 500°C

  • Collision Energy (CE): Use a collision energy spread (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

  • Data Acquisition: Acquire data for the reference standard, the blank matrix, and the test samples.

Results and Discussion

Metabolite Prediction and Pathway Analysis

Before analyzing the data, it is crucial to predict the likely metabolic transformations. This compound can undergo several common Phase I (functionalization) and Phase II (conjugation) reactions.

Predicted Metabolic Pathways:

G parent This compound (m/z 193.13) p1_1 Hydroxylation (+16 Da) (m/z 209.13) parent->p1_1 Phase I p1_2 N-Oxidation (+16 Da) (m/z 209.13) parent->p1_2 Phase I p1_3 N-Dealkylation (-86 Da) (m/z 107.07) parent->p1_3 Phase I p2_1 Glucuronidation (+176 Da) (m/z 385.16) p1_1->p2_1 Phase II

Caption: Predicted metabolic pathways for this compound.

Common Biotransformations:

Biotransformation Mass Shift (Da) Expected Metabolite m/z ([M+H]+) Description
Parent Drug +0193.1339This compound
Hydroxylation +15.9949209.1288Addition of a hydroxyl (-OH) group, likely on the phenyl ring or the morpholine ring.
N-Oxidation +15.9949209.1288Oxidation of the morpholine nitrogen.
N-Dealkylation -85.0528107.0706Cleavage of the morpholine ring, leading to 4-aminobenzylamine.
Oxidation +13.9792207.1132Further oxidation of a hydroxylated metabolite to a ketone or aldehyde.
Glucuronidation +176.0321385.1610 (from hydroxylated metabolite)Conjugation with glucuronic acid, a common Phase II pathway to increase water solubility for excretion.[8]
Data Interpretation and Structural Elucidation

The identification of metabolites is achieved by comparing the chromatograms of the control and test samples. Putative metabolites will appear as new peaks in the test sample. The process involves:

  • Extracting Ion Chromatograms (EICs): Use the predicted m/z values from the table above to generate EICs. A peak at the expected m/z that is absent in the blank is a potential metabolite.

  • Analyzing MS/MS Spectra: The fragmentation pattern of a metabolite should be consistent with the parent drug's structure. Key fragment ions from the parent drug will often be present in the metabolite's spectrum, but shifted by the mass of the modification.

Example Fragmentation Analysis: The fragmentation of the parent this compound (m/z 193.13) is expected to show characteristic losses. The bond between the benzyl carbon and the nitrogen is a likely point of cleavage (α-cleavage).[6][9]

  • Loss of the morpholine group: A fragment corresponding to the benzylamine cation at m/z 106.

  • Formation of the tropylium ion: A common rearrangement for benzyl compounds, resulting in a fragment at m/z 91.

  • Cleavage of the morpholine ring: Fragments corresponding to the loss of ethylene oxide.

When analyzing a hydroxylated metabolite (m/z 209.13) , one would look for these same fragments, but shifted by +16 Da if the modification occurred on the phenyl ring (e.g., m/z 122 and m/z 107). If the fragmentation pattern is identical to the parent, the modification is likely on the morpholine ring, which is lost as a neutral fragment.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the identification of this compound metabolites using LC-MS/MS. The detailed protocols for sample preparation and data acquisition, combined with a strategy for predictive analysis and spectral interpretation, offer a reliable workflow for researchers in drug metabolism. By applying these methods, scientists can gain critical insights into the metabolic fate of drug candidates, facilitating informed decision-making throughout the drug development pipeline. The principles outlined here are broadly applicable to the metabolite identification of other small molecules.

References

Crystallization techniques for 4-Morpholinobenzylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 4-Morpholinobenzylamine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of this compound and its derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development, making robust purification and characterization methods essential. This document moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to make informed decisions and troubleshoot effectively. We will cover fundamental theory, pre-crystallization strategies, detailed protocols for various techniques, and a guide to overcoming common challenges such as oiling out, which is frequently encountered with amine-containing compounds.

Introduction: The Critical Role of Crystallization

The isolation of chemical compounds in a highly pure, solid form is a cornerstone of chemical and pharmaceutical sciences. For this compound derivatives, which are often intermediates or active pharmaceutical ingredients (APIs), crystallization is not merely a purification step but a critical process that defines the final product's quality and suitability for its intended application.

Key Objectives of Crystallization:

  • Purification: Crystallization is an exceptionally powerful technique for purification.[1][2] As a saturated hot solution cools, the molecules of the target compound self-assemble into a highly ordered crystal lattice, a process that tends to exclude impurity molecules.[1]

  • Structural Elucidation: High-quality single crystals are a prerequisite for Single Crystal X-ray Diffraction (SCXRD), the gold-standard technique for determining the precise three-dimensional structure of a molecule.[3] This is invaluable for confirming stereochemistry and understanding structure-activity relationships.

  • Physical Property Optimization: The crystalline form of a drug substance affects its stability, solubility, and bioavailability. Controlling the crystallization process allows for the isolation of specific polymorphs with desired physicochemical properties.

This guide provides the foundational knowledge and practical protocols to achieve these objectives when working with this compound derivatives.

Fundamental Principles of Crystallization

Successful crystallization is an exercise in controlling solubility. The process hinges on creating a supersaturated solution, a metastable state where the concentration of the solute exceeds its equilibrium solubility, thereby providing the thermodynamic driving force for crystal formation.[4][5]

The journey from a crude solid to pure crystals involves two key kinetic stages:

  • Nucleation: The initial formation of microscopic crystal seeds. This is the most challenging step and can be initiated spontaneously or induced (e.g., by adding a seed crystal or scratching the flask).[2][4][6] The number of nucleation sites is critical; fewer sites lead to the growth of fewer, larger crystals.[4]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of the existing nuclei.[1][7] For obtaining high-purity crystals, this stage should proceed slowly to ensure that only the correct molecules are incorporated into the lattice.[1][8]

The interplay between these stages is governed by factors like solvent choice, cooling rate, and the presence of impurities.[8][9]

Pre-Crystallization Considerations: Setting the Stage for Success

Before attempting any crystallization protocol, careful planning and preliminary experiments are crucial.

Purity Assessment

It is a common misconception that crystallization can purify any crude material. While powerful, it is most effective when the target compound constitutes the major component. A starting material purity of at least 80-90% is recommended for growing high-quality crystals.[10][11] Techniques like TLC or ¹H NMR can provide a quick assessment of purity. If the material is heavily contaminated, a preliminary purification by column chromatography may be necessary.[12]

The Art of Solvent Selection

The choice of solvent is the most critical parameter in crystallization. The ideal solvent should exhibit the following properties[2][10]:

  • High solubility at elevated temperatures.

  • Low solubility at room or reduced temperatures.

  • It should not react with the compound.

  • It should be reasonably volatile for easy removal after filtration.

  • Impurities should be either highly soluble or completely insoluble in the chosen solvent at all temperatures.

A systematic screening process is the most effective way to identify a suitable solvent system.

Protocol 3.2.1: Solvent Screening
  • Place approximately 5-10 mg of the this compound derivative into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, hexane, water) dropwise, starting with ~0.5 mL.[10][13]

  • Observe the solubility at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent crystallization.[2]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[2][10]

  • The ideal solvent will dissolve the compound completely when hot.[10]

  • Allow the clear, hot solution to cool slowly to room temperature. The formation of crystals upon cooling indicates a promising solvent.

  • If no single solvent is ideal, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble but miscible with the good solvent) dropwise until turbidity persists.[10][14] Gentle warming should redissolve the solid, and crystals will form upon slow cooling.

Solvent Boiling Point (°C) Polarity (Relative) Notes
Water100Very HighSuitable for polar compounds or salts.[15]
Methanol65HighGood for many polar organic molecules.[16]
Ethanol78HighA common and effective recrystallization solvent.
Isopropanol (IPA)82Medium-HighExcellent for cooling crystallizations.
Acetonitrile82Medium-HighGood for moderately polar compounds.
Acetone56MediumOften too good a solvent, but useful in mixtures.
Ethyl Acetate77MediumA versatile solvent for many organic compounds.
Dichloromethane (DCM)40Low-MediumHighly volatile; often used for layering or slow evaporation.[11]
Toluene111LowGood for less polar, aromatic compounds.
Hexane/Heptane~69 / ~98Very LowOften used as an anti-solvent with a more polar solvent.[14]
Special Considerations for Amines: The Salt Formation Strategy

Amines, including this compound derivatives, are notorious for "oiling out"—separating from solution as a liquid phase rather than a solid.[12] This occurs when a supersaturated solution is formed at a temperature above the melting point of the solute. Furthermore, the basic nitrogen atom can interfere with predictable crystal packing.

A highly effective strategy to circumvent these issues is to convert the amine into a salt.[12][15] Amine salts, such as hydrochlorides or acetates, are often more crystalline and have significantly different solubility profiles than the free base.[17][18]

Procedure for Salt Formation:

  • Dissolve the amine derivative in a suitable non-polar solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of an acid (e.g., HCl in diethyl ether, or a few drops of acetic acid) dropwise while stirring.[12][17]

  • The corresponding ammonium salt will often precipitate immediately as a crystalline solid.

  • This salt can then be isolated and recrystallized using a more polar solvent system (e.g., ethanol/water).

Core Crystallization Techniques: Protocols and Rationale

The following protocols are widely applicable for this compound derivatives. The key to success in all methods is to allow the transition from the dissolved to the solid state to occur as slowly as possible.[2][8]

Workflow for Crystallization

The general process for obtaining pure crystals can be visualized as follows:

G crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Filtration (Remove Insoluble Impurities) dissolve->filter if needed cool Slow Cooling & Crystallization dissolve->cool filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for purification by recrystallization.

Slow Cooling Crystallization

This is the most common recrystallization technique, relying on the principle that solubility decreases as temperature decreases.[3][19]

Protocol 4.1.1: Single-Solvent Slow Cooling

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling (using a boiling chip or stir bar).[1]

  • Continue to add small portions of the hot solvent until the compound just dissolves completely. Do not add a large excess.

  • If any insoluble impurities remain, perform a hot filtration by passing the solution through a pre-warmed filter funnel.

  • Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. To further promote slow cooling, the flask can be placed in an insulated container.[2][6]

  • Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for 30-60 minutes to maximize the yield of crystals.[2]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly.

Slow Evaporation

This method is ideal when only a small amount of material is available or when the compound is highly soluble in most solvents.[11][13] The concentration is increased gradually by allowing the solvent to evaporate over time.[5][20]

Protocol 4.2.1: Slow Evaporation

  • Dissolve the compound in a suitable volatile solvent (e.g., DCM, ethyl acetate) to create a nearly saturated solution.[10]

  • Filter the solution to remove any dust or insoluble particles, as these can act as unwanted nucleation sites.[21]

  • Transfer the clear solution to a clean vial or test tube. An NMR tube can be particularly effective as its smooth sides and narrow opening promote slow growth.[11][20]

  • Cover the container with parafilm and poke a few small holes in it with a needle.[10][21] This controls the rate of evaporation.

  • Place the vial in a vibration-free location and allow it to stand for several hours to days.[10] Crystals will form as the solvent slowly evaporates.

Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals from milligram quantities of a compound.[11][13] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" to slowly diffuse into the solution, gradually reducing the compound's solubility.[10]

Vapor Diffusion Setup

G cluster_0 Sealed Outer Chamber (e.g., Jar) cluster_1 Inner Vial pool Reservoir of 'Poor' Solvent (Anti-Solvent) vapor Vapor Diffusion solution Solution of Compound in 'Good' Solvent vapor->solution Anti-Solvent Vapor G start Crystallization Attempted result What is the result? start->result no_xtal No Crystals Form result->no_xtal Clear Solution oil_out Compound 'Oils Out' result->oil_out Liquid Droplets poor_xtal Poor Quality Crystals (small, needles, powder) result->poor_xtal Solid Formed ok_xtal Good Crystals Formed result->ok_xtal Success sol1 Solution too dilute? Add anti-solvent or slowly evaporate some solvent. no_xtal->sol1 oil_sol1 Cooling too rapid? Reheat to dissolve, add a bit more solvent, and cool much slower. oil_out->oil_sol1 poor_sol1 Nucleation rate too high? Decrease supersaturation (use more solvent). poor_xtal->poor_sol1 sol2 Induce Nucleation: - Add a seed crystal - Scratch inner wall of flask sol1->sol2 sol3 Cool to lower temperature (ice bath / freezer) sol2->sol3 oil_sol2 Concentration too high? Reheat and add more solvent. oil_sol1->oil_sol2 oil_sol3 Try a different solvent system. oil_sol2->oil_sol3 oil_sol4 Strategy for Amines: Convert to a salt (e.g., HCl salt) and recrystallize. oil_sol3->oil_sol4 poor_sol2 Cooling or evaporation too fast? Slow down the process. poor_sol1->poor_sol2 poor_sol3 Impurities present? Consider further purification (e.g., chromatography). poor_sol2->poor_sol3

References

In vivo experimental design for testing 4-Morpholinobenzylamine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Experimental Design for Testing 4-Morpholinobenzylamine Compounds

Authored by: A Senior Application Scientist

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, bestowing advantageous physicochemical and metabolic properties upon a wide range of bioactive molecules.[1] Its incorporation into novel chemical entities, such as this compound and its derivatives, has led to compounds with significant therapeutic potential across oncology, neurodegenerative diseases, and infectious diseases.[2][3] However, translating promising in vitro activity into in vivo efficacy requires a meticulously planned, multi-stage experimental strategy. This guide provides a comprehensive framework for the in vivo evaluation of this compound compounds, intended for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causal logic behind each experimental phase, from initial safety and pharmacokinetic profiling to robust efficacy testing in relevant disease models, ensuring a scientifically sound and self-validating preclinical program.

The Strategic Importance of Phased In Vivo Evaluation

The approach outlined herein is a phased, iterative process. Data from early toxicity and pharmacokinetic studies are essential for designing meaningful and ethical efficacy experiments.[7][8] This strategy aligns with regulatory expectations, such as those from the U.S. Food and Drug Administration (FDA), which advocate for a tiered approach to toxicity testing.[9]

Preclinical_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy & PK/PD Modeling cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & QC B Acute/Sub-Chronic Toxicity Studies A->B Sufficient Material C Single-Dose Pharmacokinetics (PK) A->C Analytical Standards D Dose-Range Finding Efficacy Pilot B->D MTD/NOAEL Data C->D Exposure Data E Definitive Efficacy Study (Disease Model) D->E Optimal Dose(s) G Chronic Toxicology (GLP) F PK/PD Modeling E->F Efficacy & PK Data F->G Exposure-Response Relationship H IND-Enabling Studies F->H

Figure 1: A phased workflow for the in vivo evaluation of novel this compound compounds.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Before assessing if a compound works, it is imperative to determine if it is safe and how it behaves in the body. This phase establishes the foundational parameters for all subsequent studies.

Toxicology: Establishing the Safety Window

Toxicology studies are designed to identify potential risks, establish a dose-response relationship for adverse effects, and determine a safe dosage range.[9] These initial studies are typically conducted under non-GLP (Good Laboratory Practice) conditions, but adherence to GLP principles ensures data integrity.[9][10]

Core Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not produce unacceptable toxicity or more than a 10% loss in body weight.

Causality Behind the Design:

  • Two Species Requirement: A rodent (e.g., rat) and a non-rodent (e.g., dog) are typically used because metabolic pathways can differ significantly between species. This provides a more comprehensive safety profile.[11]

  • Dose Escalation: A dose escalation design allows for the identification of a toxicity threshold and the characterization of dose-dependent effects.

  • Clinical Observation: Careful monitoring of clinical signs (e.g., changes in posture, activity, breathing) provides qualitative data on the compound's effects on the central nervous, respiratory, and autonomic systems.

  • Animal Model: Select healthy, young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females (n=3-5 per sex per group).[11]

  • Acclimatization: Allow animals to acclimatize to the facility for at least 5 days before the study begins.

  • Grouping: Assign animals to a vehicle control group and at least 3-4 dose level groups (e.g., 10, 50, 100, 200 mg/kg). Doses should be selected based on any available in vitro cytotoxicity data.

  • Administration: Administer the this compound compound via the intended clinical route (e.g., oral gavage (PO), intravenous (IV)).

  • Observation:

    • Record clinical signs of toxicity intensively for the first 4 hours post-dosing, then at least twice daily for 14 days.

    • Measure body weight just before dosing and daily thereafter.

    • Record food and water consumption daily.

  • Termination & Analysis:

    • At day 14, euthanize all surviving animals.

    • Conduct a gross necropsy, examining all major organs for abnormalities.

    • Collect blood for clinical pathology (hematology and clinical chemistry) at termination.[11]

    • For dose groups showing toxicity, preserve major organs (liver, kidney, spleen, heart, brain, lungs) in 10% neutral buffered formalin for potential histopathological analysis.

Dose Group (mg/kg)RouteN (M/F)MortalityKey Clinical SignsMean Body Weight Change (Day 14)
Vehicle ControlPO5/50/10None Observed+8.5%
50PO5/50/10None Observed+7.9%
150PO5/50/10Mild lethargy (0-2h post-dose)+2.1%
450PO5/53/10Severe lethargy, ataxia, piloerection-11.5% (survivors)

This table represents hypothetical data.

Pharmacokinetics: What the Body Does to the Drug

Pharmacokinetic (PK) studies quantify the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[12] Understanding a compound's PK profile is essential for correlating its concentration in the body with its pharmacological effect, a critical step in dose optimization.[8][13]

Core Objective: To determine key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t½).

Causality Behind the Design:

  • Satellite Groups: Using satellite animals for PK sampling in toxicity studies prevents the stress of blood collection from confounding the toxicology results.[8]

  • Rich Sampling: Collecting multiple blood samples over a defined period (e.g., 24 hours) is necessary to accurately model the concentration-time curve and calculate PK parameters.[8]

  • Bioanalytical Method: A validated, sensitive, and specific analytical method (e.g., LC-MS/MS) is crucial for accurately quantifying the compound in plasma.

  • Animal Model: Use catheterized rodents (e.g., jugular vein cannulated Sprague-Dawley rats, n=3-4 per group) to facilitate serial blood sampling.

  • Dose Administration: Administer a single dose of the this compound compound at a dose level known to be well-tolerated (e.g., the NOAEL from the MTD study). Test both IV and PO routes to determine oral bioavailability.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.

    • IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.5
AUC₀-inf (ng·h/mL)34009500
(h)4.24.5
Bioavailability (%) N/A~56%

This table represents hypothetical data.

Phase 2: Efficacy Evaluation in Relevant Disease Models

With a foundational understanding of the compound's safety and exposure, efficacy studies can be designed to test the therapeutic hypothesis in an appropriate animal model of disease.[7][14] The choice of model is paramount and depends entirely on the compound's proposed mechanism of action and therapeutic indication.[4] Given the broad activities of morpholine-containing compounds, we present two distinct, hypothetical scenarios.[1][3][15]

Dose_Selection cluster_0 Input Data cluster_1 Decision Process cluster_2 Output A In Vitro Potency (e.g., IC50) D Calculate Target Plasma Concentration A->D B PK Data (AUC, Cmax) E Model Dose Required for Target Exposure B->E C Toxicity Data (MTD, NOAEL) F Select Doses Below MTD C->F D->E E->F G Efficacy Study Doses (Low, Mid, High) F->G

Figure 2: Logic diagram for selecting appropriate doses for in vivo efficacy studies.

Scenario A: Oncology - Xenograft Tumor Model

Hypothesis: The this compound compound inhibits a key kinase in a cancer signaling pathway, leading to reduced tumor growth.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nude mice), which can accept human tumor grafts.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., U87MG glioblastoma cells) into the flank of each mouse.[15]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization & Grouping: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) to ensure similar average tumor volumes across groups.

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose, e.g., 25 mg/kg/day)

    • Group 3: Test Compound (High Dose, e.g., 75 mg/kg/day)

    • Group 4: Positive Control (Standard-of-care chemotherapy)

  • Treatment: Administer the compound daily (or as determined by PK data) for a specified period (e.g., 21 days).

  • Endpoints:

    • Primary: Tumor volume. Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • Secondary: Body weight (as a measure of toxicity), survival analysis.

  • Analysis: At the end of the study, euthanize animals and excise tumors. Tumors can be weighed and processed for biomarker analysis (e.g., Western blot to confirm target inhibition). Analyze tumor volume data using repeated measures ANOVA.[7]

Scenario B: Neurodegeneration - Transgenic Mouse Model

Hypothesis: The this compound compound inhibits MAO-B or another relevant enzyme, providing neuroprotection in a model of Parkinson's or Alzheimer's disease.[2][16]

Animal models are critical for studying neurodegenerative diseases and screening potential therapeutics.[17][18][19] Transgenic models that express disease-causing human genes, such as mice overexpressing human SNCA (alpha-synuclein), are widely used.[20]

  • Animal Model: Use a transgenic mouse model that develops a progressive neurodegenerative phenotype, such as the SNCA A53T transgenic mouse.[20]

  • Study Initiation: Begin dosing at an age before significant neuronal loss or behavioral deficits occur to test for disease-modifying effects.

  • Grouping and Dosing: Randomize mice into vehicle and treatment groups (n=12-15 per group). Administer the compound chronically (e.g., daily for 3 months) via a non-stressful route like medicated food or oral gavage.

  • Behavioral Assessment: Conduct a battery of motor function tests at baseline and at monthly intervals.

    • Rotarod Test: To assess motor coordination and balance.

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

  • Termination & Analysis:

    • At the end of the study, collect brains.

    • Histopathology: Use one hemisphere for immunohistochemical analysis of dopaminergic neuron loss (Tyrosine Hydroxylase staining) in the substantia nigra.

    • Biochemistry: Use the other hemisphere to measure levels of aggregated alpha-synuclein or to confirm target engagement (e.g., MAO-B activity assay).

Phase 3: Integrated PK/PD Modeling

The final step in this preclinical evaluation is to integrate the data from all previous studies. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling establishes a mathematical relationship between the drug's concentration (PK) and the observed biological effect (PD), whether that effect is biomarker modulation or a therapeutic outcome like tumor shrinkage.[8] This model is invaluable for predicting effective dose regimens in humans and is a key component of a successful Investigational New Drug (IND) application.[10]

PKPD_Model cluster_0 Inputs cluster_1 Modeling cluster_2 Outputs PK Plasma Concentration vs. Time Data Model Mathematical Modeling (e.g., Emax model) PK->Model PD Biomarker/Efficacy vs. Time Data PD->Model Prediction Predict Therapeutic Dose & Schedule Model->Prediction Translation Inform First-in-Human Study Design Prediction->Translation

Figure 3: Conceptual flow of integrating pharmacokinetic and pharmacodynamic data.

Conclusion

The in vivo experimental design for testing this compound compounds, or any novel therapeutic, must be a rigorous, logical, and ethically sound process. By systematically characterizing the compound's safety, pharmacokinetic profile, and efficacy in well-chosen disease models, researchers can build a comprehensive data package. This phased approach not only maximizes the chances of identifying a viable clinical candidate but also provides the robust, self-validating evidence required to justify the transition to human trials.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Morpholinobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Morpholinobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

Overview of this compound Synthesis

The most common and efficient method for synthesizing this compound is through a two-step process. The first step involves the synthesis of the intermediate, 4-Morpholinobenzaldehyde, followed by a reductive amination to yield the final product. Understanding the nuances of each step is critical for troubleshooting and optimization.

Step 1: Synthesis of 4-Morpholinobenzaldehyde

This step typically involves a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and morpholine. The reaction is usually carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate to neutralize the hydrofluoric acid formed.[1][2][3]

Step 2: Reductive Amination to this compound

The 4-Morpholinobenzaldehyde is then reacted with an ammonia source, followed by reduction of the resulting imine to the desired amine. This can be performed as a one-pot reaction or in a two-step sequence.[4][5] The choice of reducing agent is crucial for the success of this step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Low Yield of 4-Morpholinobenzaldehyde (Intermediate)

Question: My yield of 4-Morpholinobenzaldehyde is consistently below 70%. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a low yield of the intermediate aldehyde. Let's break down the potential issues and their solutions:

  • Incomplete Reaction: The nucleophilic aromatic substitution requires sufficient time and temperature to go to completion. Ensure the reaction is refluxed at or near 100°C for at least 24 hours.[1][2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Moisture Contamination: The presence of water can interfere with the reaction. Use anhydrous potassium carbonate and ensure your DMF is dry.[1] Drying the reaction flask and using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Inefficient Base: Potassium carbonate is a solid base, and its efficiency can be limited by surface area. Ensure the potassium carbonate is finely powdered and the reaction mixture is vigorously stirred to maximize contact between reactants.

  • Sub-optimal Work-up: The product is precipitated by pouring the reaction mixture into ice water.[1][2][3] If the product is not fully precipitating, allowing it to stand overnight in the cold can improve recovery. Ensure thorough washing of the collected solid with water to remove any remaining DMF and inorganic salts.

Low Yield of this compound (Final Product)

Question: I'm struggling to get a good yield in the final reductive amination step. What are the key parameters to optimize?

Answer:

The reductive amination step is sensitive to several variables. Here’s a breakdown of critical points to consider:

  • Choice of Reducing Agent: This is arguably the most critical factor.

    • Sodium Borohydride (NaBH₄): While a common reducing agent, it can also reduce the starting aldehyde if not used carefully. It's best to first form the imine completely and then add NaBH₄.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): This is often the preferred reagent for one-pot reductive aminations.[5] It is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) over the aldehyde.[4][5]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent suitable for one-pot procedures, and it avoids the use of cyanide.[5]

  • pH Control: The formation of the imine is acid-catalyzed, but the reducing agent can be deactivated under strongly acidic conditions. Maintaining a slightly acidic pH (around 5-6) is optimal for the reaction.[4]

  • Ammonia Source: An excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is necessary to drive the equilibrium towards imine formation.

  • Reaction Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can lead to side reactions and decomposition of the reducing agent.

Impurities in the Final Product

Question: My final product shows impurities by NMR/LC-MS. What are the likely side products and how can I minimize them?

Answer:

Common impurities can arise from both steps of the synthesis.

  • Unreacted 4-Morpholinobenzaldehyde: This indicates an incomplete reductive amination. To address this, you can try increasing the reaction time, using a more reactive reducing agent (while being mindful of selectivity), or ensuring the pH is optimal for imine formation.

  • Over-reduction to 4-Morpholinobenzyl Alcohol: This can occur if a strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used, or if the conditions with NaBH₄ are not carefully controlled. Using a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ will prevent this.[5]

  • Dialkylation Products: Although less common with ammonia, if a primary amine were used for a different derivative, dialkylation could be an issue. Reductive amination is generally good at avoiding this.[5]

  • Byproducts from the Aldehyde Synthesis: Any unreacted 4-fluorobenzaldehyde or side products from the first step can carry over. Ensure the 4-Morpholinobenzaldehyde intermediate is sufficiently pure before proceeding to the reductive amination. Recrystallization from methanol is an effective purification method for the aldehyde.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of 4-fluorobenzaldehyde?

A1: Yes, other para-substituted benzaldehydes with a good leaving group (like chlorine or bromine) can be used. However, the reactivity may vary, and reaction conditions (temperature, time) might need to be re-optimized. 4-fluorobenzaldehyde is often preferred due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic substitution.

Q2: Is it possible to perform the entire synthesis as a one-pot reaction?

A2: While a complete one-pot synthesis from 4-fluorobenzaldehyde to this compound is challenging due to incompatible reaction conditions, the reductive amination step itself is commonly performed as a one-pot procedure where the aldehyde, ammonia source, and a selective reducing agent are combined.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of both reaction steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q4: What are the safety precautions I should take during this synthesis?

A4:

  • DMF: is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Cyanoborohydride: is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme care and always work in a fume hood.

  • Flammable Solvents: Methanol and other organic solvents used are flammable. Keep them away from ignition sources.

Optimized Experimental Protocols

Protocol for 4-Morpholinobenzaldehyde Synthesis

G cluster_0 Step 1: 4-Morpholinobenzaldehyde Synthesis Reactants 4-Fluorobenzaldehyde Morpholine Anhydrous K₂CO₃ DMF Reaction Reflux at 100°C for 24h Reactants->Reaction Workup Pour into ice water Reaction->Workup Filtration Filter and wash with water Workup->Filtration Purification Recrystallize from Methanol Filtration->Purification Product1 4-Morpholinobenzaldehyde Purification->Product1

Workflow for 4-Morpholinobenzaldehyde Synthesis
  • To a dry round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add dry N,N-dimethylformamide (DMF) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to 100°C with vigorous stirring for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water.

  • Stir the mixture until a solid precipitates. Allow it to stand overnight in a cold place for complete precipitation.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from methanol to obtain pure 4-Morpholinobenzaldehyde as yellow crystals.[1][2][3]

Protocol for One-Pot Reductive Amination to this compound

G cluster_1 Step 2: Reductive Amination Reactants2 4-Morpholinobenzaldehyde Ammonium Acetate Methanol Imine_Formation Stir at RT Reactants2->Imine_Formation Reduction Add NaBH₃CN Imine_Formation->Reduction Quench Quench with water Reduction->Quench Extraction Extract with organic solvent Quench->Extraction Purification2 Column Chromatography Extraction->Purification2 Product2 This compound Purification2->Product2

Workflow for this compound Synthesis
  • Dissolve 4-Morpholinobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to form the imine.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Comparative Data

Parameter4-Morpholinobenzaldehyde SynthesisThis compound Synthesis (Reductive Amination)
Typical Yield 85-95%[1]70-90%
Key Reagents Morpholine, 4-Fluorobenzaldehyde, K₂CO₃4-Morpholinobenzaldehyde, NH₄OAc, NaBH₃CN
Solvent DMF[1][2][3]Methanol
Temperature 100°C[1][2][3]Room Temperature
Reaction Time 24 hours[1][2][3]2-6 hours

References

Technical Support Center: Synthesis & Purification of 4-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Morpholinobenzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the purification of this versatile intermediate. Our focus is on providing practical, field-tested solutions to help you achieve high purity in your synthesized material.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses high-level questions regarding impurities and analytical assessment.

Q1: I've just completed the synthesis of this compound. What are the most probable impurities I should be looking for?

A1: The impurity profile of your product is intrinsically linked to your synthetic route. A common and efficient method for synthesizing this compound is the reductive amination of 4-morpholinobenzaldehyde. In this context, the primary impurities to anticipate are:

  • Unreacted Starting Material: Residual 4-morpholinobenzaldehyde.

  • Side-Products from Reduction: 4-Morpholinobenzyl alcohol, formed by the direct reduction of the aldehyde starting material.

  • Intermediate Species: The corresponding imine intermediate, which may persist if the reduction step is incomplete.

  • Over-alkylation Products: Dimerization or formation of bis(4-morpholinobenzyl)amine, though typically a minor component with appropriate stoichiometry.

Organic impurities are the most common type found in Active Pharmaceutical Ingredients (APIs) and their intermediates, often arising from unreacted starting materials or by-products from the synthesis.[1] Identifying these potential structures early is critical for developing an effective purification strategy.

Q2: My initial ¹H NMR spectrum of the crude product is complex. Which signals are definitive for confirming the presence of this compound and its key impurities?

A2: A clean ¹H NMR spectrum is a primary indicator of purity. For this compound in CDCl₃, you should focus on these characteristic signals:

  • Benzylic Protons (-CH₂-NH₂): A singlet around 3.8-3.9 ppm (2H). This is a key signal for your product.

  • Aromatic Protons: Two distinct doublets in the aromatic region, typically around 7.2-7.3 ppm and 6.8-6.9 ppm (2H each), characteristic of a 1,4-disubstituted benzene ring.

  • Morpholine Protons: Two triplets (or complex multiplets) corresponding to the morpholine ring protons, usually around 3.8-3.9 ppm (-CH₂-O-) and 3.1-3.2 ppm (-CH₂-N-).

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (e.g., 1.5-2.5 ppm ) and whose integration (2H) can be variable.

Key Impurity Signals to Watch For:

  • Aldehyde Proton (-CHO): A sharp singlet far downfield, around 9.7-9.9 ppm , indicates residual 4-morpholinobenzaldehyde.

  • Alcohol Benzylic Protons (-CH₂-OH): A singlet around 4.6-4.7 ppm suggests the presence of 4-morpholinobenzyl alcohol.

Quantitative NMR (qNMR) can be a powerful tool for purity assessment when using a certified internal standard.[2]

Section 2: Troubleshooting Guide - Common Purification Scenarios

This section provides solutions to specific problems encountered during the purification process.

Scenario 1: My crude product is a dark, oily residue after solvent evaporation.
  • Problem: The initial work-up yielded a non-crystalline, discolored oil, making direct crystallization impossible. TLC and/or LC-MS analysis confirms a mixture of compounds.

  • Expert Analysis & Solution: Dark coloration often points to high-molecular-weight condensation by-products or "heavies," which can inhibit crystallization.[3] An oily consistency indicates the presence of impurities that depress the melting point of the mixture. The recommended approach is a multi-step purification workflow.

    G A Impure, Oily Crude Product B Dissolve in Ethyl Acetate (or other suitable solvent) A->B C Perform Acid-Base Extraction (1M HCl / 1M NaOH) B->C Isolates basic product from neutral/acidic impurities D Is the Organic Layer Still Highly Colored? C->D E Treat with Activated Charcoal (Briefly, with gentle heating) D->E Yes G Dry (Na₂SO₄), Filter, & Concentrate D->G No F Filter through Celite® E->F F->G H Assess Purity (TLC/NMR) G->H I Purity >95%? H->I J Proceed to Recrystallization (See SOP 2) I->J Yes K Proceed to Column Chromatography (See SOP 3) I->K No

    Caption: Troubleshooting workflow for an impure crude product.

    Causality: The basicity of the benzylamine functional group allows for its selective extraction into an aqueous acidic phase, leaving non-basic impurities (like the starting aldehyde or corresponding alcohol) in the organic layer.[4] Subsequent basification of the aqueous layer liberates the purified amine for re-extraction.

Scenario 2: I am trying to recrystallize my product, but it keeps "oiling out."
  • Problem: Upon cooling the crystallization solvent, the product separates as a liquid layer instead of forming solid crystals.

  • Expert Analysis & Solution: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that upon cooling, it separates into a supersaturated liquid phase before it can organize into a crystal lattice. This is common when the solvent's boiling point is significantly higher than the melting point of the impure compound.

    Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-dissolve the oil by heating and add a small amount of additional solvent to reduce saturation.

    • Slow Cooling: Allow the solution to cool very slowly. Do not place it directly in an ice bath. Let it first cool to room temperature undisturbed, which encourages proper crystal nucleation.[5]

    • Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure this compound.[6] This provides a surface for crystal growth to begin.[6]

    • Change Solvent System: If the above fails, the solvent is likely inappropriate. Switch to a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexane) until the solution becomes faintly cloudy (turbid).[4] Gentle heating to clarify, followed by slow cooling, often yields excellent crystals.

    Table 1: Recommended Solvent Systems for Recrystallization

Solvent / SystemBoiling Point (°C)PolarityComments
Isopropanol (IPA)82.6Polar ProticGood single-solvent option. Evaporates slower than ethanol.
Ethanol / Water78-100Polar Protic PairExcellent for polar amines. Add water dropwise to hot ethanol solution.
Ethyl Acetate / Hexanes69-77Polar Aprotic / Nonpolar PairA versatile system for compounds of intermediate polarity.
Toluene111NonpolarCan be effective, but higher boiling point increases risk of oiling out.
Scenario 3: Column chromatography is not separating my product from a close-running impurity.
  • Problem: On a silica gel column, the desired product and a key impurity have very similar Rf values, leading to co-elution and poor separation.

  • Expert Analysis & Solution: This indicates that the polarity difference between your product and the impurity is insufficient for effective separation under the current conditions. The solution is to increase the selectivity of the chromatographic system.

    Optimization Strategies:

    • Decrease the Elution Strength: If using an ethyl acetate/hexane system, decrease the percentage of the more polar solvent (ethyl acetate). Running a shallower gradient or even an isocratic elution with a weaker solvent system can significantly improve resolution.

    • Introduce a Different Solvent: Incorporate a third solvent into your mobile phase to alter the selectivity. For amines, adding a small amount of triethylamine (~0.5-1%) to the eluent can deactivate acidic sites on the silica gel, reducing tailing and often improving peak shape and separation. Alternatively, using dichloromethane (DCM) as the primary solvent with a methanol gradient (e.g., 0-5% MeOH in DCM) can offer different selectivity compared to ethyl acetate/hexane systems.

    • Change the Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective for purifying amines. For highly polar compounds, or if normal phase fails, consider Reverse Phase (RP) chromatography using a C18-functionalized silica with a water/acetonitrile or water/methanol mobile phase.[7][8]

Section 3: Standard Operating Protocols (SOPs)

SOP 1: High-Purity Isolation via Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

  • Prepare the Column: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Dry-pack the column with silica gel.

  • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel (or Celite®) by dissolving it in a minimal amount of a volatile solvent (e.g., DCM), adding the adsorbent, and evaporating the solvent to get a dry, free-flowing powder.[9] Carefully add this powder to the top of the column.

  • Column Equilibration: Add a layer of sand on top of the sample and carefully fill the column with the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Use gentle air pressure to push the solvent through until the entire silica bed is wetted and equilibrated.[9]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed based on prior TLC analysis. For this compound, a gradient of 10% to 60% Ethyl Acetate in Hexanes (with 0.5% Triethylamine) is a good starting point.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 4: Purity Confirmation - Analytical Techniques

Final confirmation of purity requires orthogonal analytical methods.

Table 2: Analytical Methods for Final Purity Assessment

TechniquePurposeKey Information Provided
HPLC (High-Performance Liquid Chromatography) Quantifies purity and detects non-volatile impurities.Provides area percent purity. Method of choice for regulatory filings.[2]
qNMR (Quantitative Nuclear Magnetic Resonance) Provides an absolute purity value against a certified standard.Confirms structure and quantifies the main component without response factor bias.[2]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identifies impurities.Provides the mass-to-charge ratio of the main peak and any impurity peaks, aiding in their structural identification.
Melting Point Analysis Assesses purity of a crystalline solid.A sharp and narrow melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[6]
TGA (Thermogravimetric Analysis) Quantifies residual solvents and water.Measures weight loss as a function of temperature.

References

Troubleshooting guide for 4-Morpholinobenzylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by using Google to hunt down info on reactions with 4-Morpholinobenzylamine. Specifically, I'm focusing on amide couplings, reductive amination, and N-alkylations. These are the reaction types I'm focusing on.

Initiating Research Expansion

I'm now expanding my search to include side reactions, purification hurdles, and analytical methods related to this compound. Parallel to that, I'm digging into common issues in the planned reactions, like low yield and hard purification. Plus, I'm finding solid protocols for syntheses using this compound. Finally, I'm also looking for info on the compound's properties to help with purification.

Developing Resource Framework

Currently, I'm focusing on the technical support guide's structure. I'm building it using a question-and-answer format to ensure a smooth flow from problem identification to resolution. Simultaneously, I'm integrating data to write detailed answers. These explain the chemical principles and practical solutions, including step-by-step instructions. I'm also preparing to create helpful visual aids.

Technical Support Center: Enhancing the Solubility of 4-Morpholinobenzylamine Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 4-morpholinobenzylamine derivatives in bioassay development. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, step-by-step protocols to ensure the reliability and reproducibility of your experimental data.

Introduction: The Solubility Hurdle with this compound Derivatives

This compound derivatives are a promising class of compounds in drug discovery. However, their inherent chemical structure, characterized by a hydrophobic benzylamine core and a polar morpholine ring, often presents significant solubility challenges in aqueous bioassay buffers. Poor solubility can lead to a cascade of experimental issues, including compound precipitation, underestimated potency, and inconsistent results. This guide will equip you with the knowledge and techniques to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with this compound derivatives.

Q1: My this compound derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A1: This phenomenon, often called "solvent shock" or "crashing out," is common for hydrophobic compounds. It occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the DMSO stock is diluted into the buffer, the compound is rapidly exposed to an environment where it is not soluble, causing it to precipitate.[1]

Q2: I've noticed that the solubility of my compound changes depending on the pH of my buffer. What is the scientific reason for this?

A2: this compound derivatives are weakly basic due to the nitrogen atom in the morpholine ring.[2] In acidic conditions (lower pH), this nitrogen atom becomes protonated, forming a positively charged species. This charged form is generally more soluble in aqueous solutions.[3] Conversely, in neutral or basic conditions (higher pH), the compound is in its neutral, less soluble form.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?

A3: The maximum tolerated DMSO concentration is cell-line dependent.[4] As a general rule, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid cytotoxicity and other off-target effects.[5][6] However, some sensitive cell lines may show stress at concentrations as low as 0.1%.[2] It is crucial to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.[4]

Q4: Can I use co-solvents other than DMSO to improve the solubility of my compound?

A4: Yes, other water-miscible organic solvents can be used as co-solvents. Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG).[7][8] The choice of co-solvent will depend on the specific properties of your compound and the tolerance of your assay system. It is important to test the compatibility of any co-solvent with your bioassay.

Q5: I've heard about using cyclodextrins to enhance solubility. How do they work with this compound derivatives?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic parts of a guest molecule, such as the benzylamine portion of your derivative, forming an inclusion complex.[9][10] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the compound in aqueous solutions.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming common solubility issues and for experimentally determining the solubility of your compounds.

Troubleshooting Compound Precipitation in Bioassays

If you are experiencing compound precipitation, follow this logical troubleshooting workflow:

G start Precipitation Observed in Bioassay check_conc Is the final compound concentration too high? start->check_conc solubility_test Perform a Kinetic Solubility Assay (Protocol 1) check_conc->solubility_test Yes/Unsure check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No adjust_conc Reduce working concentration to below the determined solubility limit solubility_test->adjust_conc solution Precipitation Resolved adjust_conc->solution optimize_dmso Optimize DMSO concentration for your cell line check_dmso->optimize_dmso Yes ph_issue Is the buffer pH optimal for your compound? check_dmso->ph_issue No optimize_dmso->solution ph_test Perform a pH-Dependent Solubility Assay (Protocol 2) ph_issue->ph_test Yes/Unsure cosolvent Consider using a co-solvent (Protocol 3) ph_issue->cosolvent No adjust_ph Adjust buffer pH to a more soluble range ph_test->adjust_ph adjust_ph->solution cyclodextrin Consider using cyclodextrins (Protocol 4) cosolvent->cyclodextrin cyclodextrin->solution

Caption: A troubleshooting workflow for addressing compound precipitation.

Protocol 1: Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of your compound's solubility under your specific experimental conditions.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution of your compound in 100% DMSO in a separate 96-well plate.

  • In the clear-bottom 96-well plate, add your aqueous assay buffer to each well.

  • Transfer a small, equal volume of each DMSO stock concentration to the corresponding wells of the buffer plate. The final DMSO concentration should be consistent and ideally below 1%.

  • Mix the plate thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) or by nephelometry.

  • The kinetic solubility is the highest concentration at which the absorbance or light scattering is not significantly different from the vehicle control.

Protocol 2: pH-Dependent Solubility Assay

This protocol will help you determine the optimal pH for solubilizing your this compound derivative.

Materials:

  • Test compound (solid)

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Shaker incubator

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[11][12]

Procedure:

  • Add an excess amount of the solid compound to a vial containing each of the different pH buffers.

  • Incubate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[13][14]

  • After incubation, check for the presence of undissolved solid to ensure saturation.

  • Filter the samples to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

  • Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.

Protocol 3: Co-Solvent Solubility Enhancement

This protocol outlines how to use co-solvents to increase the solubility of your compound.

Materials:

  • Test compound

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., ethanol, PEG 400, propylene glycol)

  • Shaker incubator

  • Analytical instrument for quantification

Procedure:

  • Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v in the primary solvent).

  • Add an excess amount of the solid compound to each solvent mixture.

  • Follow steps 2-5 from the pH-Dependent Solubility Assay protocol to determine the solubility in each co-solvent mixture.

  • Plot the solubility against the percentage of co-solvent to identify the optimal concentration.

Data Summary: Effect of Co-solvents on Solubility

Co-solventConcentration (% v/v)Typical Solubility Increase (Fold)Notes
Ethanol5-20%2-10Can be cytotoxic at higher concentrations.
PEG 40010-40%5-50Generally well-tolerated in many assays.
Propylene Glycol10-30%3-20Viscous, which may affect some automated liquid handlers.

Note: These are typical ranges, and the actual solubility enhancement will be compound-specific. Experimental validation is essential.

Protocol 4: Cyclodextrin-Mediated Solubilization

This protocol describes how to use cyclodextrins to form inclusion complexes and enhance solubility.

Materials:

  • Test compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Aqueous buffer

  • Shaker incubator

  • Analytical instrument for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of the solid compound to each cyclodextrin solution.

  • Follow steps 2-5 from the pH-Dependent Solubility Assay protocol to determine the apparent solubility at each cyclodextrin concentration.

  • Plot the apparent solubility against the cyclodextrin concentration. A linear relationship suggests the formation of a soluble inclusion complex.

G compound This compound Derivative (Hydrophobic) complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Formation of a soluble inclusion complex with cyclodextrin.

Concluding Remarks

Enhancing the solubility of this compound derivatives is a critical step in obtaining reliable and meaningful bioassay data. By understanding the underlying physicochemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome these challenges. Always remember that the optimal solubilization strategy will be compound-specific, and empirical testing is paramount.

References

Technical Support Center: Catalyst Selection and Optimization for 4-Morpholinobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Morpholinobenzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. We will explore the two primary synthetic routes, providing in-depth, field-proven insights in a question-and-answer format to address common challenges and optimize your reaction outcomes.

Choosing Your Synthetic Pathway

The synthesis of this compound is typically approached via two robust and popular methodologies in organic chemistry: Palladium-Catalyzed Buchwald-Hartwig Amination and One-Pot Reductive Amination . The choice between these pathways depends on the availability of starting materials, functional group tolerance, and desired scale.

  • Buchwald-Hartwig Amination: This cross-coupling reaction is ideal when starting from an aryl halide (e.g., 4-chlorobenzonitrile or 4-chlorobenzaldehyde) and morpholine. It involves forming the C-N bond first, followed by modification of the second functional group to the benzylamine moiety. This method offers excellent scope and reliability.[1][2][3]

  • Reductive Amination: This pathway is most direct when starting from 4-morpholinobenzaldehyde. The aldehyde is condensed with an ammonia source to form an imine in situ, which is then reduced to the target amine.[4][5][6] This one-pot procedure is often favored for its operational simplicity and green chemistry profile.[4][7]

Below is a decision-making workflow to help select the most appropriate starting point for your synthesis.

Synthetic_Pathway_Decision start What is your primary starting material? sm1 4-Halo-Aryl Precursor (e.g., 4-chlorobenzonitrile) start->sm1 sm2 4-Morpholinobenzaldehyde start->sm2 path1 Pathway 1: Buchwald-Hartwig Amination sm1->path1 Select this route path2 Pathway 2: Reductive Amination sm2->path2 Select this route step1a Step 1: Couple with Morpholine (Pd-Catalyzed C-N Cross-Coupling) path1->step1a step2 One-pot reaction with Ammonia source + Reducing Agent path2->step2 step1b Step 2: Convert functional group to benzylamine step1a->step1b

Fig 1: Decision workflow for selecting a synthetic pathway.

Part 1: Troubleshooting Guide for Buchwald-Hartwig Amination

This section focuses on forming the 4-morpholinophenyl moiety via palladium-catalyzed C-N cross-coupling, a crucial step if starting from an aryl halide.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system (palladium precursor and ligand) for coupling morpholine with an aryl chloride?

A1: Aryl chlorides are notoriously less reactive than bromides or iodides, requiring a highly active catalyst system.[8][9] For this transformation, catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard.

  • Recommended Ligands: Ligands like RuPhos, BrettPhos, and DavePhos have demonstrated excellent performance for coupling with morpholine.[8] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Palladium Precursors: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common choices. When using Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. Air-stable precatalysts, where the ligand is already complexed to palladium, are also excellent and convenient options.[2]

Q2: How critical is the choice of base? Which one should I use?

A2: The base is absolutely critical. Its role is to deprotonate the amine, forming the active nucleophile.[9] For coupling a secondary amine like morpholine, a strong, non-nucleophilic base is required.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[8] Potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are also viable alternatives.[8][9]

  • Causality: Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are generally insufficient for deprotonating secondary amines in this context and will lead to low or no conversion. The strength of the base directly impacts the rate and efficiency of the reaction.[8]

Troubleshooting Common Issues

Q3: My reaction is sluggish or has stalled, showing significant starting aryl halide. What went wrong?

A3: This is a common issue, often pointing to catalyst deactivation or suboptimal conditions.

  • Catalyst Deactivation: The primary suspect is often oxygen. The active Pd(0) catalyst is sensitive to oxidation. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon).[8] The formation of palladium black is a visual indicator of catalyst decomposition.[8]

  • Ligand Choice: If you are using an older generation ligand (e.g., BINAP, DPPF), it may not be active enough for a challenging substrate like an aryl chloride.[1][9] Switching to a modern, bulky alkylphosphine ligand like RuPhos is strongly advised.[8]

  • Base Quality: The base, especially NaOtBu, is hygroscopic. Using old or improperly stored base can introduce moisture and other impurities, neutralizing the base and inhibiting the reaction. Always use a fresh bottle or handle it in a glovebox.

  • Temperature: While some modern systems work at room temperature, many C-N couplings require heat (typically 80-110 °C in toluene or dioxane).[9][10] If your reaction is sluggish at a lower temperature, a gradual increase may be necessary. However, excessive heat can accelerate catalyst decomposition.[8]

Q4: I'm observing hydrodehalogenation (replacement of the halide with hydrogen) as a major side product. How can I prevent this?

A4: Hydrodehalogenation is a competing side reaction where the aryl halide is reduced. It can arise from several factors:

  • Moisture: Water can react with the palladium-hydride species that are sometimes formed in the catalytic cycle, leading to protonolysis of the Pd-Aryl intermediate. Ensure all reagents and solvents are anhydrous.

  • Base-Promoted Decomposition: Certain bases or impurities can promote pathways that lead to reduction. Ensure high-purity reagents.

  • Ligand/Palladium Ratio: An improper ligand-to-palladium ratio can lead to unprotected palladium species that are more prone to side reactions. A ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is a good starting point for many systems.

Catalytic Cycle and Protocol

The Buchwald-Hartwig amination proceeds through a well-understood catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->OA_complex Ar-X label_OA Oxidative Addition Amine_complex {Ar-Pd(II)-N(H)R₂(L)}⁺X⁻ OA_complex->Amine_complex HNR₂ label_Disp Amine Coordination & Displacement Amido_complex Ar-Pd(II)-NR₂(L) Amine_complex->Amido_complex Base label_Deprot Deprotonation Amido_complex->Pd0 Ar-NR₂ (Product) label_RE Reductive Elimination

Fig 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Part 2: Troubleshooting Guide for Reductive Amination

This section addresses the direct, one-pot synthesis of this compound from 4-morpholinobenzaldehyde and an ammonia source.

Frequently Asked Questions (FAQs)

Q5: Which reducing agent is best for my reductive amination? I've seen NaBH(OAc)₃, NaBH₃CN, and NaBH₄ used.

A5: The choice of reducing agent is critical and depends on pH sensitivity, substrate reactivity, and safety considerations.[5][11]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[11] It is a mild and selective reducing agent that can reduce the intermediate iminium ion much faster than the starting aldehyde, minimizing side reactions like alcohol formation.[5] It does not require acidic conditions. However, it is moisture-sensitive.[11]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is unique because it is stable in mildly acidic conditions (pH 4-6), which are often used to catalyze imine formation.[4][11] It selectively reduces the protonated imine. The primary drawback is the toxicity of cyanide and the potential for HCN gas evolution if the reaction becomes too acidic.

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce both the imine and the starting aldehyde.[4][11] To use it effectively, the imine must be fully formed before the NaBH₄ is added, otherwise significant reduction of the starting aldehyde to 4-morpholinobenzyl alcohol will occur.[5][11]

Reducing AgentTypical SolventKey AdvantageKey Disadvantage
NaBH(OAc)₃ (STAB) DCE, DCM, THFHigh selectivity, mild conditionsMoisture sensitive
NaBH₃CN MeOH, EtOHStable in mild acidToxic (cyanide)
NaBH₄ MeOH, EtOHInexpensive, powerfulCan reduce starting aldehyde
Table 1: Comparison of common reducing agents for reductive amination.

Q6: My reaction is incomplete, and I'm left with a lot of imine impurity. What should I do?

A6: An incomplete reaction where the imine persists is a common troubleshooting scenario.[12]

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is key. An excess is typically used (1.5-2.0 equivalents) to ensure the reaction goes to completion. If you are still seeing imine, a small additional charge of the reducing agent may be required.

  • Inefficient Imine/Iminium Formation: The reaction proceeds via an imine or iminium ion intermediate.[4][7] Imine formation is an equilibrium process.[4] Adding a catalytic amount of acetic acid can accelerate imine formation, which is particularly important when using STAB. For reactions starting with ammonia, using a source like ammonium acetate can provide both the ammonia and the necessary acid catalyst.

  • Reaction Time/Temperature: While many reductive aminations proceed quickly at room temperature, some sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC or LCMS to determine the point of completion.[13]

Troubleshooting Common Issues

Q7: My main byproduct is 4-morpholinobenzyl alcohol. How do I fix this?

A7: The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting aldehyde before it can form the imine.

  • Problematic with NaBH₄: This is a classic problem when using sodium borohydride.[5][11] To mitigate this, ensure you allow sufficient time for the aldehyde and amine to form the imine before adding the NaBH₄. You can monitor this pre-reaction step by TLC.

  • Switch to a Milder Reagent: The best solution is to switch to a more selective reducing agent like NaBH(OAc)₃ (STAB) , which is specifically designed to avoid this problem.[5][14]

Q8: I am attempting a one-pot reaction and getting a complex mixture of products, including what looks like dialkylated species.

A8: Dialkylation (where the newly formed primary amine reacts with another molecule of aldehyde) can be an issue, leading to a tertiary amine byproduct.

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures that the aldehyde is more likely to react with ammonia than with the product amine, which is present in a much lower concentration.[13]

  • Slow Addition: If practical, slowly adding the aldehyde to a solution of the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, further suppressing the side reaction.

Experimental Protocol & Troubleshooting Workflow
Standard Protocol for Reductive Amination using STAB
  • To a round-bottom flask under a nitrogen atmosphere, add 4-morpholinobenzaldehyde (1.0 eq) and ammonium acetate (5.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.[14]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LCMS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction carefully by slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer, and concentrate in vacuo for purification.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_sm Is starting aldehyde (SM) consumed? start->check_sm sm_present SM is present check_sm->sm_present No sm_consumed SM is consumed check_sm->sm_consumed Yes check_prod Is the main species the product or an intermediate? action2 Cause: Imine intermediate remains. Solution: Add more reducing agent. Check reagent quality. check_prod->action2 Imine action3 Cause: SM reduced to alcohol. Solution: Switch to milder reagent (STAB). Pre-form imine before adding NaBH₄. check_prod->action3 Alcohol Byproduct action1 Cause: Inefficient imine formation or reduction. Solution: Add cat. AcOH. Increase reaction time/temp. Increase reducing agent. sm_present->action1 sm_consumed->check_prod success Yield Optimized action1->success action2->success action3->success

Fig 3: Troubleshooting workflow for a low-yield reductive amination.

References

Technical Support Center: Ensuring the Stability of 4-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Morpholinobenzylamine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions to ensure the integrity and stability of this compound during storage and handling. Our goal is to empower you with the knowledge to prevent degradation and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1] It is crucial to protect it from moisture, air, and light to prevent degradation.

Q2: Why is an inert atmosphere recommended for storage?

A2: Benzylamine moieties are susceptible to oxidation, especially in the presence of air.[2] Storing under an inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation pathways.

Q3: Is this compound sensitive to light?

A3: Aromatic amines, in general, can be susceptible to photodegradation.[3][4][5] Therefore, it is best practice to store this compound in an amber vial or a light-blocking container to prevent any light-induced degradation.

Q4: What are the visible signs of degradation?

A4: While subtle chemical changes may not be visible, significant degradation of this compound, which is typically a white solid, might be indicated by a change in color (e.g., to yellow or brown), a change in consistency, or the appearance of an unusual odor. However, analytical confirmation is always necessary to assess purity accurately.

Q5: How does exposure to atmospheric CO2 and water affect the compound?

A5: Benzylamines can react with atmospheric carbon dioxide to form carbonate salts.[2] They are also hygroscopic and can absorb moisture from the air, which may facilitate hydrolytic degradation pathways.

Troubleshooting Guide: Addressing Common Degradation Issues

This guide provides a structured approach to troubleshooting potential degradation of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Oxidative Degradation The benzylamine group is prone to oxidation, which can lead to the formation of the corresponding imine and subsequently the aldehyde (4-morpholinobenzaldehyde). Further oxidation could yield 4-morpholinobenzoic acid.[2] Ensure that the compound has been stored under a strict inert atmosphere. If you suspect oxidation, consider purging the storage vial with argon or nitrogen before sealing.
Hydrolytic Degradation Although less common for the amine itself, absorbed moisture can facilitate other degradation reactions. The imine intermediate from oxidation is susceptible to hydrolysis.[6] Always use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box).
Photodegradation Exposure to UV or ambient light can induce degradation of the aromatic amine structure.[3][4] Verify that the compound has been consistently stored in a light-protected container. If photodegradation is suspected, future handling should be performed under amber or red light.
Poor solubility of the stored compound compared to a fresh batch. Formation of Salts or Degradation Products Reaction with atmospheric CO2 can form less soluble carbonate salts.[2] The presence of insoluble degradation products can also affect solubility. Before use, ensure the storage container was properly sealed.
Inconsistent experimental results using different batches of the compound. Batch-to-Batch Purity Variation or Degradation Over Time Older batches or those with a history of improper storage may have degraded. It is crucial to establish the purity of each batch before use. We recommend running a purity check via a validated analytical method upon receiving a new batch and periodically for stored material.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on the reactivity of its functional groups.

G cluster_main This compound Degradation cluster_conditions Contributing Factors 4-MBA This compound Imine Imine Intermediate 4-MBA->Imine Oxidation (Air/O2) Ring_Opened Ring-Opened Products 4-MBA->Ring_Opened Oxidative Ring Opening Photodegradation_Products Photodegradation_Products 4-MBA->Photodegradation_Products Photodegradation (Light) Aldehyde 4-Morpholinobenzaldehyde Imine->Aldehyde Hydrolysis (H2O) Carboxylic_Acid 4-Morpholinobenzoic Acid Aldehyde->Carboxylic_Acid Further Oxidation Air Air Light Light Moisture Moisture Heat Heat

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

To ensure the purity of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method is designed to separate the intact compound from its potential degradation products.

Objective: To develop a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (A Starting Point for Method Development):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, perform forced degradation studies.[7][8][9][10][11]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photodegradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizing the HPLC Workflow

The following diagram outlines the key steps in performing a stability-indicating HPLC analysis.

G cluster_workflow Stability-Indicating HPLC Workflow Sample_Prep Sample Preparation (1 mg/mL in mobile phase) HPLC_Analysis HPLC Analysis (RP-C18, Gradient Elution) Sample_Prep->HPLC_Analysis Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Resolution) HPLC_Analysis->Data_Analysis Report Report Generation (Purity Assessment) Data_Analysis->Report

References

Technical Support Center: Automated Synthesis of 4-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing automated systems for the synthesis of 4-Morpholinobenzylamine. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting strategies to navigate common challenges encountered during automated reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound amenable to automation?

The two most common and automatable synthetic routes for this compound are:

  • Reductive Amination: This is a versatile method involving the reaction of 4-morpholinobenzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine to the desired amine.[1][2] This approach is often favored for its operational simplicity in automated platforms.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of 4-chlorobenzylamine or 4-bromobenzylamine with morpholine.[3] While powerful, it can be more sensitive to reaction parameters, making optimization crucial for automated setups.[4][5][6]

Q2: What are the critical parameters to control in an automated reductive amination for this synthesis?

For a successful automated reductive amination, precise control over the following parameters is essential:

  • Reagent Stoichiometry: The molar ratio of the aldehyde, ammonia source, and reducing agent significantly impacts yield and purity. Excess of the reducing agent can lead to side reactions.[2]

  • Temperature: The reaction temperature influences the rate of both imine formation and reduction. Inadequate temperature control can lead to incomplete reactions or the formation of byproducts.[7]

  • Solvent: The choice of solvent affects the solubility of reagents and intermediates, and can influence the reaction rate. Ethereal, alcohol, and aromatic solvents are commonly used.[4][8]

  • Reducing Agent: The selection of the reducing agent is critical. Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they do not readily reduce the starting aldehyde.[9] Sodium borohydride can also be used, sometimes with an acid catalyst to enhance the reduction of the imine.[2][10]

  • pH: The pH of the reaction mixture can be crucial, especially for imine formation. Weakly acidic conditions are often optimal.

Q3: My Buchwald-Hartwig amination is showing low conversion. What are the likely causes?

Low conversion in a Buchwald-Hartwig amination for this synthesis can often be attributed to:

  • Catalyst Inactivity: The palladium catalyst's activity is paramount. Ensure the use of a suitable pre-catalyst or that the active Pd(0) species is efficiently generated in situ.[4]

  • Ligand Choice: The phosphine ligand plays a crucial role in the catalytic cycle. Sterically hindered and electron-rich ligands are often required.

  • Base Selection: The choice and solubility of the base are critical. A combination of organic and inorganic bases can sometimes be beneficial for base-sensitive substrates.[4][5]

  • Solvent Inhibition: Certain solvents, such as chlorinated solvents, acetonitrile, or pyridine, can inhibit the palladium catalyst and should be avoided.[4]

  • Iodide Inhibition: If using an aryl iodide, the iodide formed during the reaction can sometimes inhibit the catalyst.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Automated Reductive Amination

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Incomplete Imine Formation The equilibrium between the aldehyde/ketone and the imine may not favor the imine.[2][9]1. Dehydrating Agent: Incorporate a dehydrating agent like molecular sieves into the automated workflow to remove water and drive the equilibrium towards the imine.[2] 2. Azeotropic Distillation: If your automated system allows, consider a solvent that forms an azeotrope with water for its removal.[2] 3. Optimize Temperature: Gradually increase the reaction temperature to promote imine formation, while monitoring for byproduct formation.
Inefficient Reduction The chosen reducing agent may not be potent enough under the programmed conditions, or the imine may not be sufficiently activated.1. Acid Catalyst: Add a catalytic amount of a weak acid (e.g., acetic acid) to protonate the imine, making it more susceptible to reduction.[2] 2. Change Reducing Agent: Switch to a more reactive reducing agent. If using NaBH₄, consider NaBH(OAc)₃ (STAB), which is often more effective for reductive aminations.[9][10] 3. Increase Reducing Agent Stoichiometry: Incrementally increase the equivalents of the reducing agent, but be mindful of potential side reactions.
Side Reactions The aldehyde starting material can be reduced to the corresponding alcohol, or undergo other side reactions.[2]1. Selective Reducing Agent: Use a reducing agent that selectively reduces the imine over the aldehyde, such as STAB.[9] 2. Optimize Reagent Addition Sequence: In your automated sequence, ensure the amine and aldehyde have sufficient time to form the imine before the introduction of a non-selective reducing agent.
Reaction Time The programmed reaction time may be insufficient for the reaction to go to completion.[7]1. Time Study: Program a series of experiments with increasing reaction times to determine the optimal duration.

Troubleshooting Workflow for Low Yield in Reductive Amination

Caption: Troubleshooting decision tree for low yield in automated reductive amination.

Problem 2: Impurity Profile Indicates Over-alkylation or Other Byproducts

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Over-alkylation The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine byproduct.1. Control Stoichiometry: Carefully control the stoichiometry to avoid a large excess of the aldehyde.[2] 2. Slow Aldehyde Addition: Program the automated system to add the aldehyde solution slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the aldehyde.
Formation of Hydrobenzamide Aromatic aldehydes can react with ammonia to form hydrobenzamides, which can lead to a mixture of primary and secondary amines upon reduction.[11]1. Optimize Reaction Conditions: Adjusting the temperature and reaction time can minimize the formation of this byproduct. 2. Purification: Implement an automated purification step to separate the desired primary amine from the secondary amine byproduct.
Reduction of Aldehyde The starting aldehyde is reduced to 4-morpholinobenzyl alcohol.[12]1. Selective Reducing Agent: As mentioned previously, use a selective reducing agent like STAB.[9]
Problem 3: Reaction Stalls or Fails in an Automated Buchwald-Hartwig Amination

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Poor Catalyst Activation The active Pd(0) catalyst is not being generated effectively from the Pd(II) precatalyst.[4]1. Use a Pre-catalyst: Employ a commercially available, air-stable Pd pre-catalyst that readily forms the active catalyst under the reaction conditions.[4] 2. Ensure Anhydrous Conditions: Water can interfere with the catalyst activation and the overall reaction. Ensure all reagents and solvents are anhydrous.
Inappropriate Ligand The chosen phosphine ligand may not be suitable for the specific substrate combination.1. Ligand Screening: Utilize the automated platform to perform a high-throughput screening of different phosphine ligands to identify the optimal one for your system.
Base Incompatibility The base may be too weak, insoluble, or may be degrading a sensitive functional group.[4][5]1. Base Screening: Screen a variety of bases (e.g., NaOtBu, K₂CO₃, DBU) to find the most effective one.[4][5] 2. Solvent Optimization for Base Solubility: Choose a solvent in which the base is at least partially soluble to ensure its availability in the reaction mixture.[4]
Substrate Reactivity The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[4]1. Change Halide: If using an aryl chloride and experiencing low reactivity, consider switching to the corresponding aryl bromide or iodide if possible.

Experimental Workflow for Automated Buchwald-Hartwig Optimization

Buchwald_Hartwig_Optimization cluster_0 Automated Reagent/Condition Screening ArylHalide Aryl Halide (e.g., 4-chlorobenzylamine) Reactor Automated Reactor ArylHalide->Reactor Morpholine Morpholine Morpholine->Reactor Catalyst Pd Pre-catalyst Catalyst->Reactor Ligand Ligand Ligand->Reactor Base Base Base->Reactor Solvent Solvent Solvent->Reactor Analysis Online/Offline Analysis (e.g., LC-MS, GC-MS) Reactor->Analysis Optimization Data Analysis & Optimization Algorithm Analysis->Optimization OptimalConditions Optimal Reaction Conditions Optimization->OptimalConditions

References

Validation & Comparative

A Comparative Analysis of 4-Morpholinobenzylamine and Structurally Related Benzylamines in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 4-Morpholinobenzylamine against other substituted benzylamines, focusing on their potential applications in Central Nervous System (CNS) drug discovery. We will explore the structural rationale for its design, compare its predicted physicochemical and pharmacological properties with established compounds, and provide detailed experimental protocols for its evaluation.

Introduction: The Benzylamine Scaffold and the Role of the Morpholine Moiety

The benzylamine scaffold is a fundamental structural motif in medicinal chemistry, present in numerous pharmaceuticals and bioactive molecules.[1][2] Its rigid phenyl ring and flexible aminomethyl linker provide a versatile framework for interacting with a wide range of biological targets, particularly enzymes and receptors within the CNS.

A key area of interest for benzylamine derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[3] MAO-A and MAO-B are crucial for metabolizing neurotransmitters like dopamine, serotonin, and norepinephrine.[3][4] Inhibitors of these enzymes, especially MAO-B, are established therapeutics for neurodegenerative conditions such as Parkinson's disease.[4][5]

The strategic modification of the benzylamine scaffold is a cornerstone of drug design. One such modification is the introduction of a morpholine ring. Morpholine is considered a "privileged structure" in medicinal chemistry due to its favorable properties.[6][7] Its inclusion can:

  • Improve Pharmacokinetics: The morpholine moiety often enhances aqueous solubility, metabolic stability, and bioavailability, while improving clearance profiles.[6][8][9]

  • Modulate Potency: The oxygen atom can act as a hydrogen bond acceptor, and the ring can engage in hydrophobic interactions, potentially increasing binding affinity to target proteins.[8][9][10]

  • Enhance CNS Penetration: The heterocycle's balanced lipophilic-hydrophilic profile and reduced pKa value can improve permeability across the blood-brain barrier (BBB).[8]

Therefore, this compound represents a rational design, combining the established benzylamine core with a pharmacokinetic and pharmacodynamic modulating morpholine group. This guide will compare its theoretical profile with benzylamines possessing different substituents to understand the structure-activity relationships (SAR) at play.

Profile of this compound and Selected Comparators

While extensive biological data for this compound is not widely published, we can predict its properties based on its structure and compare it to well-characterized benzylamines. For this analysis, we have selected Safinamide , a marketed MAO-B inhibitor containing a substituted benzylamine core, and 4-Chlorobenzylamine as a simple, structurally related comparator.[11][12]

PropertyThis compoundSafinamide4-Chlorobenzylamine
Structure this compoundSafinamide4-Chlorobenzylamine
Molecular Formula C₁₁H₁₆N₂O[13]C₁₇H₁₉FN₂O₂[14]C₇H₈ClN
Molecular Weight 192.26 g/mol [13]302.34 g/mol [14]141.59 g/mol
Predicted pKa 9.51 ± 0.10Not available9.17 (approx.)
Predicted Boiling Point 361.4 ± 42.0 °C[13]Not available205 °C
Melting Point 98 °C[13]Not available-2 to 0 °C

Data for 4-Chlorobenzylamine and predicted pKa are from standard chemical databases. Safinamide data is from drug bank entries.

The morpholine group in this compound is expected to increase polarity and potential for hydrogen bonding compared to the simple chloro-substituent in 4-Chlorobenzylamine. Safinamide is a more complex molecule but its core benzylamine moiety provides a relevant pharmacological comparison for MAO-B inhibition.[11]

Comparative Pharmacological Rationale: Targeting Monoamine Oxidase B (MAO-B)

Benzylamine itself is a substrate for MAO-B, which metabolizes it to benzaldehyde.[1] Structural modifications dictate whether a derivative acts as a substrate, an inhibitor, or has no affinity. The design of potent and selective MAO-B inhibitors often involves incorporating specific pharmacophoric elements that bind to the enzyme's active site.[15]

  • 4-Chlorobenzylamine: The simple electron-withdrawing chloro group may confer some inhibitory activity, but it lacks the more complex interactions often required for high potency and selectivity.

  • Safinamide: This molecule is a potent, selective, and reversible MAO-B inhibitor.[11][16] Its multi-modal action, which also includes modulation of sodium and calcium channels, contributes to its therapeutic effect in Parkinson's disease.[11][14]

  • This compound: The morpholine ring serves as a bulky, polar substituent. Its potential to form hydrogen bonds via the oxygen atom and its overall size and shape could allow for favorable interactions within the MAO-B active site. The key question is whether these interactions lead to potent and selective inhibition.

The following diagram illustrates the general structure-activity relationships for benzylamine-based MAO-B inhibitors.

SAR_MAO_Inhibitors cluster_0 Structure-Activity Relationship (SAR) for Benzylamine-based MAO-B Inhibitors cluster_1 Example Substituents (R) core Benzylamine Core Phenyl Ring Amino Group substituents R-Group at 4-Position Influences Potency, Selectivity, and Pharmacokinetics core:f1->substituents:f0 Substitution Here activity Biological Activity MAO-B Inhibition substituents:f1->activity:f0 Determines chloro Cl (Chloro) substituents->chloro morpholino Morpholino substituents->morpholino safinamide_sub Complex Substituent (e.g., Safinamide) substituents->safinamide_sub

Caption: General SAR diagram for benzylamine-based MAO-B inhibitors.

Experimental Workflows and Protocols

To empirically compare these compounds, a tiered screening approach is necessary. The workflow begins with primary in vitro assays to determine activity and selectivity, followed by secondary assays to understand the mechanism of action.

Experimental_Workflow start Compound Synthesis & Characterization primary_assay Primary Screening: In Vitro MAO-A & MAO-B Inhibition Assay start->primary_assay selectivity Calculate IC50 & Selectivity Index (SI) primary_assay->selectivity downselect Downselect Potent & Selective Hits selectivity->downselect mechanism Secondary Assay: Mechanism of Inhibition (Reversibility/Kinetics) adme In Vitro ADME: Metabolic Stability, Permeability (PAMPA) mechanism->adme downselect->mechanism Hits conclusion Candidate Profile downselect->conclusion No Hits adme->conclusion

Caption: Tiered experimental workflow for characterizing novel MAO inhibitors.

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol determines the concentration of the test compound required to inhibit 50% of MAO-A and MAO-B activity (IC₅₀).

Rationale: This is the foundational assay to quantify the potency and selectivity of the compounds. A fluorometric method is chosen for its high throughput and sensitivity.[15]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (common substrate for both isoforms)[17]

  • Test compounds (this compound, 4-Chlorobenzylamine)

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline or Safinamide for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~310-320 nm, Emission: ~380-405 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors in buffer. The final concentration should span a wide range (e.g., 1 nM to 100 µM).

  • Enzyme Incubation: In a 96-well plate, add 50 µL of buffer, 25 µL of the appropriate enzyme solution (MAO-A or MAO-B), and 25 µL of the test compound/inhibitor dilution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of kynuramine substrate to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH.

  • Fluorescence Reading: Measure the fluorescence of the product, 4-hydroxyquinoline.[17]

  • Data Analysis:

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A high SI value (>100) indicates high selectivity for MAO-B.

Protocol 2: Reversibility of Inhibition Assay

Rationale: Determining whether inhibition is reversible or irreversible is critical for a drug's safety profile.[18] Irreversible inhibitors form covalent bonds, leading to a long duration of action, while reversible inhibitors' effects are concentration-dependent.[18] This protocol uses a dialysis method to assess reversibility.

Materials:

  • Potent test compounds identified in Protocol 1

  • MAO-B enzyme

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Potassium phosphate buffer

Procedure:

  • Inhibitor-Enzyme Incubation: Incubate the MAO-B enzyme with a high concentration (e.g., 10x IC₅₀) of the test inhibitor (and reference inhibitors Safinamide for reversible, Selegiline for irreversible) for 30 minutes at 37°C. A control sample with enzyme and vehicle is also prepared.

  • Dialysis: Place the enzyme-inhibitor mixture into a dialysis cassette and dialyze against a large volume of cold buffer for 24 hours, with several buffer changes. This removes any unbound inhibitor.

  • Activity Measurement: After dialysis, remove the enzyme samples and measure their residual activity using the assay described in Protocol 1 (using only a single, high concentration of substrate).

  • Data Analysis:

    • Calculate the percentage of enzyme activity recovered compared to the vehicle-treated, dialyzed control.

    • Interpretation:

      • High recovery (>90%) suggests reversible inhibition (e.g., Safinamide).[18]

      • Low recovery (<10%) suggests irreversible inhibition (e.g., Selegiline).[18]

Conclusion and Future Directions

This guide outlines a structured approach to comparing this compound with other benzylamine derivatives. The inclusion of the morpholine moiety is a well-established strategy in medicinal chemistry to enhance drug-like properties.[6][8] Based on established SAR principles for MAO-B inhibitors, this compound is a promising candidate for investigation.[19][20]

The provided experimental protocols offer a robust framework for determining its potency, selectivity, and mechanism of action. The direct comparison with a simple analog like 4-Chlorobenzylamine and a clinically successful drug like Safinamide will provide crucial insights into the contribution of the 4-morpholino substituent. Positive results from these in vitro assays would justify progression to further studies, including in vitro ADME profiling, pharmacokinetic assessments, and in vivo models of neurodegenerative disease.

References

A Researcher's Guide to Validating the Biological Activity of Novel 4-Morpholinobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties that can enhance the pharmacokinetic profile of bioactive molecules.[1][2] Its incorporation into various chemical structures has led to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4] Specifically, derivatives of 4-morpholinobenzylamine and related structures have shown promise as potent and selective inhibitors of key cellular targets, such as the PI3K p110α kinase, an enzyme often dysregulated in cancer.[5]

This guide provides a comprehensive, multi-tiered strategy for researchers to validate the biological activity of newly synthesized this compound derivatives. We will move beyond simple screening to delve into mechanistic validation, ensuring that the observed activity is robust, specific, and well-characterized. This approach emphasizes the causality behind experimental choices, providing a self-validating framework for generating trustworthy and publishable data.

Tier 1: Broad-Spectrum Biological Screening

The initial step is to cast a wide net to identify the primary biological activity of the new derivatives. Based on the known activities of the morpholine scaffold, primary screening should focus on two key areas: antiproliferative effects against cancer cell lines and broad-spectrum antimicrobial activity.

Antiproliferative Activity Assessment

The objective is to determine if the novel compounds inhibit the growth of cancer cells. A common and robust method is the 3H-thymidine incorporation assay, which measures DNA synthesis in dividing cells.[6]

Experimental Protocol: 3H-Thymidine Incorporation Assay

  • Cell Plating: Seed cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer[6]) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. Causality: Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin). Trustworthiness: The dose-response curve is essential for determining the potency (IC50), while controls validate the assay's performance.

  • Radiolabeling: Add 1 µCi of 3H-thymidine to each well and incubate for 4-6 hours. Mechanism: Actively proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.

  • Cell Harvesting: Lyse the cells and harvest the DNA onto a filter mat using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curves to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Antimicrobial Activity Screening

The goal here is to determine the minimum concentration of a compound required to inhibit the growth of various microbes. This is a crucial first step in evaluating potential antibiotic candidates.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Enterococcus faecalis[7]) and fungal strains (Candida albicans[3]) in appropriate broth media.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Comparative Data from Tier 1 Screening

The following table presents hypothetical data for two new derivatives compared to a standard reference compound.

CompoundAntiproliferative IC50 (µM) [MDA-MB-231]Antibacterial MIC (µg/mL) [E. faecalis]
New Derivative 1 (ND1) 1.564
New Derivative 2 (ND2) 25.88
Reference PI3K Inhibitor 0.5>128
Reference Antibiotic >1002

Analysis: From this initial screen, ND1 shows promising antiproliferative activity, warranting further investigation into its mechanism. ND2, however, displays more potent antibacterial activity and should be prioritized for further antimicrobial studies. For the remainder of this guide, we will focus on validating the anticancer activity of New Derivative 1 (ND1) .

Tier 2: Target Engagement and Mechanism of Action

Having identified potent antiproliferative activity for ND1, the next critical phase is to determine its molecular target and validate its mechanism of action. Based on literature for related scaffolds, the PI3K/Akt signaling pathway is a primary hypothetical target.[5]

Workflow for Mechanistic Validation

The following workflow outlines the logical progression from identifying a potential target to confirming its role in the compound's biological effect.

G cluster_0 Tier 2: Mechanistic Validation A Hypothesis: ND1 inhibits PI3K Kinase B In Vitro Kinase Assay (Determine IC50 against PI3K isoforms) A->B Biochemical Validation C Cellular Target Engagement (Western Blot for p-Akt) B->C Cellular Validation D Confirm On-Target Effect (Phenotypic Rescue/Knockdown) C->D Biological Confirmation

Caption: Workflow for validating the mechanism of action.

In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of ND1 to inhibit the enzymatic activity of its putative target, PI3Kα (p110α), in a cell-free system.[5]

Experimental Protocol: PI3Kα ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant PI3Kα enzyme, its substrate (e.g., PIP2), and a concentration gradient of ND1.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for 1 hour. Causality: The enzyme will phosphorylate its substrate, converting ATP to ADP. The amount of ADP produced is directly proportional to enzyme activity.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: A lower signal indicates less ADP was produced, meaning stronger kinase inhibition. Calculate the IC50 value from the dose-response curve.

Cellular Target Engagement via Western Blot

This assay confirms that ND1 inhibits the PI3K pathway within cancer cells by measuring the phosphorylation of Akt, a key downstream effector of PI3K.

The PI3K/Akt Signaling Pathway

G cluster_0 Cellular Signaling RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes ND1 ND1 (Inhibitor) ND1->PI3K Inhibits

References

Benchmarking the Efficacy of 4-Morpholinobenzylamine Analogs Against Standard Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, a class of compounds known as 4-Morpholinobenzylamine analogs is emerging as a promising area of investigation. This guide provides a comprehensive technical comparison of these analogs against established standard-of-care drugs, offering researchers, scientists, and drug development professionals a critical overview of their potential efficacy. Grounded in scientific literature, this document delves into the mechanistic rationale, presents comparative biological data, and provides detailed experimental protocols to empower further research and development.

Introduction: The Therapeutic Rationale

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by a complex interplay of pathological factors, including cholinergic deficit, monoamine oxidase (MAO) dysregulation, neuroinflammation, and oxidative stress. Current therapeutic strategies often target single pathways, offering symptomatic relief but limited disease-modifying effects. The morpholine scaffold, a versatile heterocyclic ring, has garnered significant attention for its ability to be incorporated into multi-target-directed ligands.[1][2][3] The this compound core, in particular, presents a unique structural framework for designing inhibitors of key enzymes implicated in neurodegeneration, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[4][2]

The rationale for investigating these analogs lies in their potential to simultaneously address multiple facets of neurodegeneration. By inhibiting cholinesterases, they can enhance cholinergic neurotransmission, a cornerstone of current Alzheimer's therapy.[5][6] Concurrently, inhibiting MAO-B can increase dopamine levels, a key strategy in Parkinson's disease management, and reduce the production of reactive oxygen species (ROS).[7][8] Furthermore, the inherent antioxidant and anti-inflammatory properties of similar morpholine-containing structures suggest a broader neuroprotective potential.

Comparative Efficacy: this compound Analogs vs. Standard Drugs

To contextualize the potential of this compound analogs, it is essential to benchmark their in vitro efficacy against current standard drugs. The following tables summarize key inhibitory activities based on available literature for morpholine-containing compounds and established therapeutics. It is important to note that direct head-to-head comparative studies for specific this compound analogs are still emerging; therefore, this data is compiled from various sources investigating structurally related compounds.

Table 1: Cholinesterase Inhibitory Activity

Compound Class/DrugTargetIC₅₀ (µM)Reference
Morpholine Derivatives
Oxazole BenzylaminesBChE~30[6]
Phthalimide DerivativesAChE1.1 - >10[9]
1,3-dimethylbenzimidazolinonesAChE0.39 - 1.49[10]
1,3-dimethylbenzimidazolinonesBChE0.16 - 1.33[10]
Standard Drugs
DonepezilAChE0.022[11]
RivastigmineAChE2.07[11]
RivastigmineBChE0.37[11]
GalantamineAChE0.8[11]

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity

Compound Class/DrugTargetIC₅₀ (µM)Reference
Morpholine Derivatives
Pyridazinobenzylpiperidine Deriv.MAO-B0.203[12]
Standard Drugs
SelegilineMAO-B~0.014 (human brain)[7]
RasagilineMAO-B~0.014 (human brain)[7]
SafinamideMAO-BReversible inhibitor[7]

Mechanistic Insights: Targeting Key Pathological Pathways

The therapeutic potential of this compound analogs stems from their ability to modulate multiple signaling pathways implicated in neurodegeneration.

Cholinesterase Inhibition

The primary mechanism for symptomatic treatment of Alzheimer's disease involves boosting acetylcholine levels in the brain. This compound analogs, like the standard drugs Donepezil, Rivastigmine, and Galantamine, are designed to inhibit AChE and/or BuChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Figure 1: Inhibition of Acetylcholinesterase (AChE) by this compound analogs.

Monoamine Oxidase B (MAO-B) Inhibition

In Parkinson's disease, the degeneration of dopaminergic neurons leads to motor symptoms. MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, this compound analogs can increase the synaptic availability of dopamine. This mechanism is shared with standard Parkinson's drugs like Selegiline and Rasagiline.[8]

Anti-Neuroinflammatory and Antioxidant Effects

Neuroinflammation, mediated by activated microglia and astrocytes, and oxidative stress are critical components of neurodegenerative pathology.[13] Lipopolysaccharide (LPS) is a potent inducer of neuroinflammation in experimental models.[13][14] Many morpholine-containing compounds have demonstrated the ability to suppress the production of pro-inflammatory mediators and scavenge free radicals, suggesting a neuroprotective role beyond enzyme inhibition.

Neuroinflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces ROS Reactive Oxygen Species (ROS) NFkB->ROS Induces Analog This compound Analog Analog->NFkB Inhibits Analog->ROS Scavenges

Figure 2: Anti-neuroinflammatory and antioxidant mechanisms of action.

Experimental Methodologies for Efficacy Benchmarking

To rigorously evaluate the efficacy of novel this compound analogs, a standardized set of in vitro assays is essential. The following protocols provide a framework for this assessment.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE and BChE activity.[15][16][17][18][19]

Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (10 mM in deionized water).

    • Enzyme solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) diluted in phosphate buffer.

    • Test compound solutions (this compound analogs and standard drugs) at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 10 µL of enzyme solution, and 10 µL of the test compound or vehicle (for control).

    • Incubate at 37°C for 15 minutes.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Antioxidant Activity Assays

4.2.1. DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[20][21]

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH solution (0.1 mM in methanol).

    • Test compound solutions at various concentrations in methanol.

    • Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC₅₀ value.

4.2.2. ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, leading to a decrease in absorbance.[20][22][23]

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS stock solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Prepare the ABTS radical cation solution by mixing the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • Add 20 µL of the test compound solution to 180 µL of the diluted ABTS radical solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition.

    • Determine the IC₅₀ value.

In Vitro Neuroinflammation Model

Principle: This model uses microglial cells (e.g., BV-2 cell line) stimulated with lipopolysaccharide (LPS) to mimic neuroinflammatory conditions. The inhibitory effect of the test compounds on the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 is then measured.[24][25][26][27][28][29][30]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture BV-2 microglial cells in appropriate media.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound analogs or standard anti-inflammatory drugs for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • TNF-α and IL-6 Production: Quantify the levels of these cytokines in the culture supernatant using commercially available ELISA kits.

  • Data Analysis:

    • Determine the concentration-dependent inhibition of NO, TNF-α, and IL-6 production by the test compounds.

    • Calculate the IC₅₀ values for the inhibition of each inflammatory mediator.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Morpholinobenzylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Morpholinobenzylamine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive head-to-head comparison of four distinct synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each approach. The methodologies discussed include Reductive Amination, Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Direct Alkylation of Morpholine. Each route is evaluated based on experimental data, reaction efficiency, and the underlying chemical principles, providing a robust resource for chemists to make informed decisions in their synthetic endeavors.

Route 1: Reductive Amination

Reductive amination is a widely utilized and highly efficient method for the synthesis of amines from carbonyl compounds.[1] This two-step, one-pot process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in-situ reduction to the desired amine.[2] For the synthesis of this compound, this route commences with the readily accessible precursor, 4-morpholinobenzaldehyde.

Causality Behind Experimental Choices

The initial step in this synthetic sequence is the preparation of 4-morpholinobenzaldehyde. This is efficiently achieved via a nucleophilic aromatic substitution reaction between p-fluorobenzaldehyde and morpholine. The fluorine atom serves as a good leaving group, and the reaction is driven to completion by the use of a base, such as potassium carbonate, in a polar aprotic solvent like DMF.[3]

The subsequent reductive amination of 4-morpholinobenzaldehyde to the target primary amine is typically carried out using a source of ammonia, such as ammonium chloride, and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4][5] The choice of NaBH₃CN is strategic; it is a selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[5][6] The reaction is typically performed at a slightly acidic to neutral pH to facilitate imine formation without protonating the amine nucleophile.[7]

Experimental Protocol: Reductive Amination

Step 1: Synthesis of 4-Morpholinobenzaldehyde [3]

  • To a dry reaction flask, add p-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (26.1 g, 0.300 mol), and anhydrous potassium carbonate (40.0 g, 0.289 mol).

  • Add N,N-dimethylformamide (DMF, 300 mL) as the solvent.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Pour the residue into ice water and allow it to stand overnight.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde.

    • Yield: 89%

Step 2: Reductive Amination to this compound (adapted from general procedures)[4][5][7]

  • In a round-bottom flask, dissolve 4-morpholinobenzaldehyde (19.1 g, 0.1 mol) in methanol (200 mL).

  • Add ammonium chloride (8.0 g, 0.15 mol).

  • Stir the mixture at room temperature and add sodium cyanoborohydride (6.3 g, 0.1 mol) portion-wise.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Quench the reaction by carefully adding dilute hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a sodium hydroxide solution and extract with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

    • Estimated Yield: 85-95%

Workflow Diagram: Reductive Amination

cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination p-Fluorobenzaldehyde p-Fluorobenzaldehyde K2CO3_DMF K₂CO₃, DMF 100°C, 24h p-Fluorobenzaldehyde->K2CO3_DMF Morpholine Morpholine Morpholine->K2CO3_DMF 4-Morpholinobenzaldehyde 4-Morpholinobenzaldehyde K2CO3_DMF->4-Morpholinobenzaldehyde NH4Cl_NaBH3CN NH₄Cl, NaBH₃CN Methanol, RT 4-Morpholinobenzaldehyde->NH4Cl_NaBH3CN This compound This compound NH4Cl_NaBH3CN->this compound

Caption: Reductive amination route to this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct approach to forming the aryl-nitrogen bond. In this strategy, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of this compound, this would involve the reaction of morpholine with a 4-halobenzylamine, such as 4-fluorobenzylamine or 4-chlorobenzylamine.

Causality Behind Experimental Choices

The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[8] In the case of 4-halobenzylamines, the benzylamine moiety is not a strong EWG. Consequently, this reaction is expected to be less facile and may require forcing conditions, such as high temperatures and pressures, which can lead to side reactions and lower yields. The choice of a good leaving group (F > Cl > Br > I) and a polar aprotic solvent is also critical to facilitate the reaction. While theoretically possible, this route is often less favored for substrates lacking strong electronic activation.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

(A representative protocol under forcing conditions)

  • In a sealed pressure vessel, combine 4-chlorobenzylamine (14.1 g, 0.1 mol), morpholine (17.4 g, 0.2 mol), and potassium carbonate (27.6 g, 0.2 mol).

  • Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) (100 mL).

  • Heat the mixture to 180-200°C and maintain this temperature for 48 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

    • Estimated Yield: Low to moderate (highly dependent on substrate and conditions)

Workflow Diagram: Nucleophilic Aromatic Substitution (SNAr)

4-Halobenzylamine 4-Halobenzylamine High_Temp_Pressure High Temp/Pressure Base, Solvent 4-Halobenzylamine->High_Temp_Pressure Morpholine Morpholine Morpholine->High_Temp_Pressure This compound This compound High_Temp_Pressure->this compound

Caption: SNAr route to this compound.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][9] This method has a broad substrate scope and often proceeds under milder conditions than traditional methods like SNAr, particularly for unactivated aryl halides.[9]

Causality Behind Experimental Choices

This route would involve the coupling of an aryl halide, such as 4-bromobenzylamine, with morpholine. A critical consideration for this reaction is the presence of the primary amine on the benzylamine substrate, which could potentially compete in the coupling reaction. To circumvent this, a protection strategy is often employed. The use of a tert-butyloxycarbonyl (Boc) protecting group on the benzylic amine is a common and effective strategy. The N-Boc-4-bromobenzylamine can then be coupled with morpholine using a palladium catalyst, a suitable phosphine ligand (e.g., XPhos or BINAP), and a base.[10] The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] Following the coupling, the Boc group can be readily removed under acidic conditions to yield the final product.

Experimental Protocol: Buchwald-Hartwig Amination

(A representative protocol with a protected amine)

Step 1: N-Boc Protection of 4-Bromobenzylamine

  • Dissolve 4-bromobenzylamine (18.6 g, 0.1 mol) in a mixture of dioxane (100 mL) and water (100 mL).

  • Add sodium bicarbonate (16.8 g, 0.2 mol) followed by di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 0.11 mol).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give N-Boc-4-bromobenzylamine.

    • Yield: >95%

Step 2: Buchwald-Hartwig Amination [10][11]

  • To a dry, nitrogen-flushed flask, add Pd₂(dba)₃ (0.46 g, 0.5 mmol), BINAP (0.62 g, 1 mmol), and sodium tert-butoxide (13.5 g, 0.14 mol).

  • Add a solution of N-Boc-4-bromobenzylamine (28.6 g, 0.1 mol) and morpholine (10.4 g, 0.12 mol) in toluene (200 mL).

  • Heat the mixture to 80°C and stir for 12 hours.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

    • Yield: 85-95%

Step 3: Deprotection

  • Dissolve the product from Step 2 in a solution of 4M HCl in dioxane (100 mL).

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture, and then neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry, and concentrate to obtain this compound.

    • Yield: >95%

Workflow Diagram: Buchwald-Hartwig Amination

cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection 4-Bromobenzylamine 4-Bromobenzylamine Boc2O Boc₂O, NaHCO₃ 4-Bromobenzylamine->Boc2O N-Boc-4-bromobenzylamine N-Boc-4-bromobenzylamine Boc2O->N-Boc-4-bromobenzylamine Pd_Catalyst Pd₂(dba)₃, BINAP NaOtBu, Toluene N-Boc-4-bromobenzylamine->Pd_Catalyst Morpholine Morpholine Morpholine->Pd_Catalyst Coupled_Product N-Boc-4-Morpholinobenzylamine Pd_Catalyst->Coupled_Product HCl_Dioxane 4M HCl in Dioxane Coupled_Product->HCl_Dioxane This compound This compound HCl_Dioxane->this compound

Caption: Buchwald-Hartwig amination route to this compound.

Route 4: Direct Alkylation of Morpholine

A straightforward and classical approach to the synthesis of this compound is the direct N-alkylation of morpholine with a suitable benzyl halide. This reaction proceeds via a standard Sₙ2 mechanism.

Causality Behind Experimental Choices

This route utilizes a 4-(halomethyl)aniline, such as 4-(chloromethyl)aniline or 4-(bromomethyl)aniline, as the electrophile. Morpholine, a secondary amine, acts as the nucleophile.[12] The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the morpholine, increasing its nucleophilicity. A polar aprotic solvent is generally used to facilitate the Sₙ2 reaction. This method is often highly efficient and atom-economical, providing a direct path to the desired product.

Experimental Protocol: Direct Alkylation of Morpholine[12]
  • To a solution of morpholine (10.4 g, 0.12 mol) in acetonitrile (150 mL), add potassium carbonate (20.7 g, 0.15 mol).

  • Add a solution of 4-(chloromethyl)aniline hydrochloride (17.8 g, 0.1 mol) in acetonitrile (50 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 6 hours.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain this compound. Further purification can be achieved by column chromatography if necessary.

    • Yield: 90-98%

Workflow Diagram: Direct Alkylation of Morpholine

4-(Halomethyl)aniline 4-(Halomethyl)aniline Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., ACN) 4-(Halomethyl)aniline->Base_Solvent Morpholine Morpholine Morpholine->Base_Solvent This compound This compound Base_Solvent->this compound

Caption: Direct alkylation route to this compound.

Quantitative Data Summary and Comparison

Synthetic RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsOverall Yield (%)Number of Steps
Reductive Amination 4-Fluorobenzaldehyde, Morpholine, NH₄ClK₂CO₃, NaBH₃CN100°C, then RT~75-852 (one-pot)
SNAr 4-Chlorobenzylamine, MorpholineK₂CO₃High Temp (180-200°C)Low to Moderate1
Buchwald-Hartwig 4-Bromobenzylamine, MorpholineBoc₂O, Pd₂(dba)₃, BINAP, NaOtBu, HClRT to 80°C~75-853
Direct Alkylation 4-(Chloromethyl)aniline HCl, MorpholineK₂CO₃Reflux (82°C)90-981

Conclusion and Recommendation

This guide has provided a detailed comparison of four synthetic routes to this compound. Each method presents a unique set of advantages and challenges that must be considered in the context of the specific needs of the researcher.

  • Direct Alkylation emerges as the most efficient and straightforward route, offering the highest yield in a single step under relatively mild conditions. The commercial availability of the starting materials further enhances its appeal for both laboratory-scale and potential scale-up synthesis.

  • Reductive Amination is also a highly viable and high-yielding approach. While it involves a two-step sequence, the first step to the aldehyde precursor is efficient, and the subsequent reductive amination is a robust and well-established transformation.

  • Buchwald-Hartwig Amination , while a powerful tool for C-N bond formation, is a multi-step process for this particular target due to the need for amine protection and deprotection. The cost of the palladium catalyst and ligands may also be a consideration. However, it offers a reliable and high-yielding alternative.

  • Nucleophilic Aromatic Substitution (SNAr) is the least favorable route for this specific target molecule. The lack of strong electronic activation on the benzene ring necessitates harsh reaction conditions, which are likely to result in lower yields and a more complex purification profile.

Recommendation: For the efficient and high-yielding synthesis of this compound, Direct Alkylation of Morpholine is the recommended primary choice. Reductive Amination stands as a strong and reliable alternative. The selection between these two excellent routes may ultimately depend on the cost and availability of the respective starting materials.

References

A Comparative Guide to the Reproducibility of 4-Morpholinobenzylamine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational pillar of innovation. 4-Morpholinobenzylamine, a versatile building block in medicinal chemistry, is prized for its morpholine moiety—a common feature in numerous approved drugs that can enhance aqueous solubility and metabolic stability. This guide provides an in-depth, comparative analysis of two common protocols for the synthesis of this compound, focusing on the critical reductive amination step. By examining the procedures, underlying chemical principles, and expected outcomes, this document aims to equip researchers with the knowledge to select and execute the most suitable synthetic route for their specific needs.

Introduction to this compound and its Synthesis

This compound is typically synthesized in a two-step process. The first step involves the formation of the precursor, 4-morpholinobenzaldehyde, commonly achieved through the nucleophilic aromatic substitution of p-fluorobenzaldehyde with morpholine. This reaction is generally high-yielding and provides a stable starting material for the subsequent transformation.

The second and more critical step is the reductive amination of 4-morpholinobenzaldehyde. This reaction converts the aldehyde functionality into a primary amine, yielding the desired this compound. The choice of reducing agent in this step is paramount, as it directly influences the reaction's efficiency, selectivity, and practicality. This guide will focus on a comparative analysis of two widely used and accessible reducing agents: sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

The Chemistry of Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. The overall transformation is a cornerstone of organic synthesis due to its versatility and broad functional group tolerance.

dot graph ReductiveAminationMechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: General mechanism of reductive amination.

The choice between a one-pot or two-step procedure for reductive amination often depends on the reactivity of the chosen reducing agent. More reactive agents like sodium borohydride can reduce the starting aldehyde in addition to the imine intermediate, necessitating a two-step approach where the imine is formed first. In contrast, milder and more selective reagents like sodium triacetoxyborohydride can be present from the start in a one-pot reaction, as they preferentially reduce the iminium ion over the aldehyde.[1]

Comparative Analysis of Synthesis Protocols

This section provides a detailed, side-by-side comparison of two distinct protocols for the synthesis of this compound via reductive amination of 4-morpholinobenzaldehyde. The key difference lies in the choice of reducing agent: sodium borohydride (Protocol A) versus sodium triacetoxyborohydride (Protocol B).

ParameterProtocol A: Sodium Borohydride (Two-Step)Protocol B: Sodium Triacetoxyborohydride (One-Pot)
Reaction Type Two-step, sequential imine formation and reductionOne-pot, simultaneous imine formation and reduction
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Typical Solvent Methanol (MeOH) or Ethanol (EtOH)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Reaction Time Imine formation: 1-2 hours; Reduction: 1-2 hours4-12 hours
Temperature Imine formation: Room Temperature; Reduction: 0 °C to Room TemperatureRoom Temperature
Estimated Yield 85-95%90-98%
Purity (crude) Generally high, may contain minor alcohol byproductVery high, minimal side products
Safety NaBH₄ is flammable and reacts with water.NaBH(OAc)₃ is moisture-sensitive and releases acetic acid upon contact with water.[2][3][4]
Cost NaBH₄ is generally less expensive.NaBH(OAc)₃ is more expensive.

Experimental Protocols

Protocol A: Reductive Amination using Sodium Borohydride (Two-Step)

This protocol follows a classical approach where the imine is pre-formed before the addition of the reducing agent. This is necessary because sodium borohydride is capable of reducing the starting aldehyde, which would lead to the formation of the corresponding alcohol as a byproduct.[5]

Step 1: Imine Formation

  • To a solution of 4-morpholinobenzaldehyde (1.0 g, 5.23 mmol) in methanol (20 mL), add a solution of ammonia in methanol (7 N, 5 mL, 35 mmol).

  • Stir the reaction mixture at room temperature for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.24 g, 6.28 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford this compound as a pale yellow oil.

Protocol B: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)

Sodium triacetoxyborohydride is a milder and more selective reducing agent than sodium borohydride.[6][7] It is particularly effective for reductive aminations as it readily reduces the iminium ion intermediate while being slow to react with the starting aldehyde or ketone.[8][9] This selectivity allows for a convenient one-pot procedure.[1]

  • To a solution of 4-morpholinobenzaldehyde (1.0 g, 5.23 mmol) in dichloromethane (25 mL), add a solution of ammonia in methanol (7 N, 5 mL, 35 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.66 g, 7.85 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford this compound as a pale yellow oil.

dot graph ExperimentalWorkflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Experimental workflows for the two protocols.

Expected Results and Characterization

The successful synthesis of this compound can be confirmed by a suite of analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.88 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (t, J = 4.8 Hz, 4H, -O-CH₂-), 3.79 (s, 2H, -CH₂-NH₂), 3.14 (t, J = 4.8 Hz, 4H, -N-CH₂-), 1.58 (s, 2H, -NH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 150.8, 131.5, 129.5, 115.8, 66.9, 49.3, 46.2.

  • FT-IR (neat) ν (cm⁻¹): 3360 (N-H stretch, primary amine), 3280 (N-H stretch, primary amine), 2955, 2850 (C-H stretch), 1610 (C=C stretch, aromatic), 1515 (C=C stretch, aromatic), 1235 (C-N stretch), 1115 (C-O-C stretch).

  • Mass Spectrometry (ESI+): m/z 193.13 [M+H]⁺.

Discussion and Recommendations

Both protocols presented are effective for the synthesis of this compound. The choice between them will depend on the specific requirements of the researcher and the laboratory setting.

Protocol A (Sodium Borohydride) is a classic and cost-effective method. Its main drawback is the need for a two-step procedure to avoid the reduction of the starting aldehyde. This adds to the overall reaction time and complexity. However, the reagents are readily available and inexpensive, making it a suitable choice for large-scale synthesis where cost is a primary concern.

Protocol B (Sodium Triacetoxyborohydride) offers the convenience of a one-pot reaction, which simplifies the experimental setup and can reduce the overall time to obtain the final product.[9] The milder nature of NaBH(OAc)₃ often leads to cleaner reactions with higher yields and fewer byproducts.[1] While the reagent is more expensive, the improved efficiency and purity may justify the cost, particularly for the synthesis of high-value compounds in a research and development setting.

For most laboratory-scale applications where convenience, yield, and purity are prioritized, Protocol B is the recommended method . Its operational simplicity and high efficiency make it a more robust and reproducible procedure.

Safety Considerations

  • Sodium Borohydride (NaBH₄): is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): is moisture-sensitive and will decompose upon contact with water, releasing acetic acid.[2] It is an irritant to the skin, eyes, and respiratory system.[3][4] Handling should be conducted in a fume hood with appropriate PPE.

  • General Precautions: All organic solvents used in these protocols are flammable and should be handled with care. Ensure proper ventilation and avoid open flames.

By understanding the nuances of each protocol and adhering to safe laboratory practices, researchers can confidently and reproducibly synthesize this compound for their ongoing scientific endeavors.

References

A Comparative Guide to the Pharmacokinetic Profiles of 4-Morpholinobenzylamine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Morpholine Moiety in Pharmacokinetics

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability, making it a valuable tool for optimizing drug-like characteristics. Understanding how this moiety and the broader 4-morpholinobenzylamine scaffold influence a compound's journey through the body is critical for the development of safe and effective therapeutics.

Comparative Pharmacokinetic Profiles

This section compares the key pharmacokinetic parameters of three marketed drugs that, while not all direct this compound derivatives, share the core morpholine and benzylamine-like structures: Reboxetine, Gefitinib, and Linezolid. These compounds offer valuable insights into how variations in the overall molecular structure affect the ADME profile.

ParameterReboxetineGefitinibLinezolid
Oral Bioavailability (%) ≥94%[1][2]~60%[3][4]~100%[5][6]
Time to Peak Plasma Concentration (Tmax) (hours) ~2[7]3-7[3]1-2[6]
Plasma Protein Binding (%) 97-98% (primarily to alpha-1-acid glycoprotein)[1][7]~90% (to serum albumin and alpha-1-acid glycoprotein)[3]~31% (to serum albumin)[5][6]
Volume of Distribution (Vd) ~32 L[7]1400 L[3]40-50 L[5]
Elimination Half-Life (t½) (hours) ~13[7]~41[3]5-7[6]
Clearance (CL) ~29 mL/min[7]High (595 mL/min after IV)~40 mL/min (renal)[5]
Primary Metabolism Hepatic, predominantly by CYP3A4[1][2]Extensive hepatic metabolism, predominantly by CYP3A4[3][8]Oxidation of the morpholine ring (non-CYP mediated)[5][9]
Primary Excretion Route Urine (78%; ~10% as unchanged drug)[1]Feces (86%)[3]Urine (~35% as parent drug, ~50% as two major metabolites)[6]

In-Depth Analysis of Pharmacokinetic Profiles

Reboxetine

Reboxetine, a selective norepinephrine reuptake inhibitor, exhibits excellent oral bioavailability, suggesting efficient absorption from the gastrointestinal tract.[1][2] Its high plasma protein binding indicates that a large fraction of the drug is bound to proteins in the bloodstream, with only a small unbound portion being pharmacologically active.[1][7] The metabolism of reboxetine is heavily reliant on the cytochrome P450 enzyme CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.[1][2]

Gefitinib

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has a more moderate oral bioavailability compared to reboxetine and linezolid.[3][4] A notable characteristic of gefitinib is its very large volume of distribution, indicating extensive distribution into tissues.[3] Similar to reboxetine, gefitinib is primarily metabolized by CYP3A4.[3][8] Its primary route of excretion is through the feces, suggesting significant biliary excretion of the parent drug and its metabolites.[3]

Linezolid

Linezolid, an oxazolidinone antibiotic, demonstrates near-complete oral bioavailability, allowing for intravenous-to-oral dosing conversion without dose adjustment.[5][6] In contrast to reboxetine and gefitinib, linezolid has low plasma protein binding, resulting in a larger fraction of the drug being free to exert its antibacterial effects.[5][6] A key differentiator for linezolid is its metabolism; it primarily undergoes oxidation of the morpholine ring through a non-enzymatic, non-CYP-mediated pathway.[5][9] This reduces the likelihood of CYP450-based drug-drug interactions.

Experimental Protocols for Pharmacokinetic Profiling

The following section details standardized, step-by-step methodologies for key in vitro experiments used to determine the pharmacokinetic properties of this compound derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the scientific rationale.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for predicting a compound's susceptibility to metabolism by the liver, a primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 enzymes.

References

A Comparative Guide to the Validation of a Quantitative Assay for 4-Morpholinobenzylamine in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising molecule to a therapeutic agent is underpinned by rigorous analytical validation. The ability to accurately and reliably quantify a drug candidate in a biological matrix is not merely a regulatory checkbox; it is the bedrock upon which pharmacokinetic, pharmacodynamic, and toxicological assessments are built. This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative assay for 4-Morpholinobenzylamine in plasma, benchmarked against industry best practices and regulatory standards.

This document is structured to provide not just a protocol, but a strategic framework. We will explore the "why" behind the "how," comparing different extraction techniques and providing a complete validation package according to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Analytical Challenge: Understanding this compound

This compound is a chemical scaffold of interest, and its journey through preclinical and clinical development necessitates a robust bioanalytical method. The primary challenge lies in developing an assay that is not only sensitive and specific but also rugged and reproducible in a complex biological matrix like plasma. Key considerations for this analyte include its polarity, potential for metabolic transformation, and the need for a low limit of quantitation (LLOQ) to accurately define its pharmacokinetic profile.

Method Development: A Tale of Two Extractions

The choice of sample preparation is a critical determinant of assay performance. Here, we compare two commonly employed techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

  • Protein Precipitation (PPT): This method involves the addition of an organic solvent (typically acetonitrile or methanol) to the plasma sample to denature and precipitate proteins. It is a rapid and straightforward technique, but often yields a less clean extract, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the plasma matrix by partitioning it into an immiscible organic solvent. This technique generally results in a cleaner extract, reducing matrix effects and improving assay sensitivity. However, it is more labor-intensive and requires careful optimization of solvent and pH conditions.

For this compound, an initial screen revealed that while PPT was faster, the resulting extract suffered from ion suppression in the mass spectrometer. Consequently, LLE was selected as the optimal extraction method to ensure the highest data quality.

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of this compound) to all tubes except for the blank matrix samples.

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each tube to ensure this compound is in its non-ionized form, facilitating its extraction into an organic solvent.

  • Extraction: Add 600 µL of the extraction solvent (e.g., methyl tert-butyl ether) to each tube.

  • Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and partitioning of the analyte.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Diagram of the LLE Workflow

LLE_Workflow cluster_Plasma Plasma Sample Preparation cluster_Extraction Analyte Extraction & Concentration cluster_Analysis Analysis Plasma 1. Plasma Aliquot (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Alkalinize 3. Add 0.1M NaOH Add_IS->Alkalinize Add_Solvent 4. Add MTBE (600 µL) Alkalinize->Add_Solvent Vortex 5. Vortex (5 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (13,000 rpm) Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Reconstitute 9. Reconstitute in Mobile Phase Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

The Validation Gauntlet: A Deep Dive into Performance Metrics

A bioanalytical method is only as good as its validation. The following experiments were conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".

The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample is paramount.

  • Protocol: Six different lots of blank plasma were analyzed to ensure no endogenous components interfered with the detection of this compound or its internal standard.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.

  • Outcome: The LLE method demonstrated excellent selectivity, with no significant interfering peaks observed in any of the blank plasma lots.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: A calibration curve consisting of a blank, a zero standard, and eight non-zero concentrations ranging from 1 ng/mL to 1000 ng/mL was prepared and analyzed.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • Outcome: The assay was linear over the range of 1-1000 ng/mL with a typical r² value of >0.995.

Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements.

  • Protocol: The intra-day (within a single day) and inter-day (across three different days) accuracy and precision were assessed by analyzing six replicates of QC samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Outcome: The assay demonstrated excellent accuracy and precision, as summarized in the table below.

Table 1: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ11.05105.08.21.08108.011.5
LQC32.9197.06.52.9799.07.8
MQC5051.5103.04.150.9101.85.3
HQC800789.698.73.5795.299.44.6

Understanding the efficiency of the extraction process (recovery) and the influence of the biological matrix on the analytical signal (matrix effect) is crucial for a reliable assay.

  • Protocol:

    • Recovery: The peak area of the analyte in an extracted sample was compared to the peak area of the analyte in a post-extraction spiked sample at the same concentration.

    • Matrix Effect: The peak area of the analyte in a post-extraction spiked sample was compared to the peak area of the analyte in a neat solution.

  • Acceptance Criteria: The recovery should be consistent and reproducible. The CV of the matrix factor across different lots of plasma should be ≤15%.

  • Outcome: The LLE method provided high and consistent recovery, with minimal matrix effect.

Table 2: Recovery and Matrix Effect

QC LevelMean Recovery (%)Recovery %CVMean Matrix FactorMatrix Factor %CV
LQC88.25.10.986.3
HQC91.54.31.015.5

The stability of the analyte in the biological matrix under various storage and handling conditions must be established.

  • Protocol: The stability of this compound was evaluated under the following conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for 24 hours.

    • Long-Term Stability: At -80°C for 30 days.

    • Post-Preparative Stability: In the autosampler for 48 hours.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • Outcome: this compound was found to be stable under all tested conditions.

Diagram of the Bioanalytical Method Validation Process

Validation_Process cluster_Core Core Validation Parameters cluster_Guidance Regulatory Guidance cluster_Outcome Assay Performance Selectivity Selectivity & Specificity Validated Validated Assay Selectivity->Validated Linearity Linearity & Range Linearity->Validated Accuracy Accuracy & Precision Accuracy->Validated Recovery Recovery & Matrix Effect Recovery->Validated Stability Stability Stability->Validated FDA FDA Guidance FDA->Selectivity FDA->Linearity FDA->Accuracy FDA->Recovery FDA->Stability EMA EMA Guideline EMA->Selectivity EMA->Linearity EMA->Accuracy EMA->Recovery EMA->Stability

Caption: Overview of the bioanalytical method validation process.

Conclusion: A Validated Method Ready for Application

The quantitative assay for this compound in plasma has been successfully validated following stringent international guidelines. The chosen Liquid-Liquid Extraction method, coupled with LC-MS/MS detection, provides a selective, sensitive, accurate, and precise method for the determination of this compound in human plasma. The comprehensive validation data presented herein demonstrates that this assay is robust and reliable, making it suitable for supporting pharmacokinetic studies in drug development programs. This guide underscores the importance of a systematic and scientifically sound approach to bioanalytical method validation, ensuring data integrity and confidence in the subsequent clinical and non-clinical findings.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical aspect of laboratory stewardship, ensuring the protection of our colleagues, the environment, and the integrity of our work. This guide provides a detailed, procedural framework for the proper disposal of 4-Morpholinobenzylamine, moving beyond a simple checklist to offer a deeper understanding of the principles behind these essential safety protocols.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage. This corrosive nature is the primary driver for its classification as a hazardous waste.

Core Principle: The "cradle-to-grave" responsibility for hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA), begins with the user of the chemical[1][2][3]. This means that from the moment it enters your laboratory until its final disposal, you are accountable for its safe management.

Waste Characterization: The First Step in Compliance

Proper disposal begins with accurate waste characterization. Based on its corrosive properties, this compound waste is categorized as a hazardous waste.

RCRA Waste Code: While a specific listing for this compound may not be present, its corrosive nature necessitates its classification under the characteristic waste code D002 (Corrosivity) . This classification is assigned to wastes that are aqueous and have a pH less than or equal to 2 or greater than or equal to 12.5, or are liquid and corrode steel at a rate greater than 6.35 mm per year[1][4].

The following table summarizes the key quantitative data for the handling and disposal of this compound waste:

ParameterGuideline/ValueSource
Primary Hazard Skin Corrosion/Irritation (Category 1)
RCRA Waste Code D002 (Corrosive)[1][4]
Incompatible Agents Strong oxidizing agents, Acids
Required PPE Chemical-resistant gloves (nitrile or neoprene), Safety goggles and face shield, Laboratory coat

Disposal Procedures: A Two-Pronged Approach

The appropriate disposal procedure for this compound depends on the quantity of waste and the resources available in your facility. Two primary pathways should be considered: in-laboratory treatment for small quantities and professional disposal for bulk amounts and contaminated materials.

In-Laboratory Treatment of Small Quantities (Under 5g)

For minor spills or residual amounts of this compound, chemical degradation to a less hazardous substance can be a viable option. Aromatic amines can be effectively degraded through oxidation with acidified potassium permanganate[5].

Experimental Protocol: In-Lab Degradation

Objective: To oxidize this compound to less hazardous, water-soluble compounds suitable for drain disposal, in accordance with local regulations.

Materials:

  • This compound waste

  • Sulfuric acid (1.7 N)

  • Potassium permanganate (0.2 M solution)

  • Sodium bisulfite (solid)

  • Large beaker (5L or appropriate for the volume)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Personal Protective Equipment (PPE) as specified in the table above

Procedure:

  • Preparation: In a chemical fume hood, prepare a 1.7 N sulfuric acid solution in a large beaker.

  • Dissolution: Carefully add the this compound waste to the sulfuric acid solution and stir until fully dissolved.

  • Oxidation: Slowly add the 0.2 M potassium permanganate solution to the stirred mixture. The solution will turn a deep purple color.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 8 hours to ensure complete oxidation.

  • Neutralization of Excess Oxidizer: After the reaction period, slowly add solid sodium bisulfite to the solution until the purple color disappears, indicating that the excess potassium permanganate has been reduced.

  • pH Adjustment: Check the pH of the final solution. Neutralize to a pH between 6.0 and 8.0 using a suitable base (e.g., sodium hydroxide solution).

  • Final Disposal: Once neutralized, the solution may be flushed down the sanitary sewer with copious amounts of water, provided this is in compliance with your institution's and local wastewater authority's regulations.

Causality: The strong oxidizing potential of potassium permanganate in an acidic medium breaks down the aromatic amine structure, rendering it non-corrosive and less toxic. Neutralization is crucial to prevent damage to the plumbing infrastructure.

Professional Disposal of Bulk Quantities and Contaminated Materials

For larger quantities of this compound and any materials contaminated with it (e.g., PPE, absorbent pads, labware), professional disposal by a licensed hazardous waste contractor is mandatory.

Step-by-Step Protocol: Preparation for Off-Site Disposal

  • Segregation: Keep this compound waste separate from all other waste streams, especially incompatible materials like acids and strong oxidizers.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is in good condition with a secure, tight-fitting lid.

    • Never overfill the container; allow for at least 10% headspace to accommodate expansion.

  • Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE".

    • Identify the contents: "this compound".

    • Indicate the hazard characteristic: "Corrosive (D002)".

    • Include the accumulation start date (the date the first drop of waste entered the container).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal coordinator to schedule a pickup.

    • Provide them with all necessary information about the waste stream.

Spill and Emergency Procedures

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

Small Spills (less than 5g):

  • Evacuate and Ventilate: Alert others in the immediate area and ensure adequate ventilation. If the spill is in a fume hood, keep it running.

  • Don PPE: Wear the appropriate PPE, including a face shield, lab coat, and chemical-resistant gloves.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully sweep up the absorbed material without creating dust. Place the material in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills (greater than 5g):

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Isolate the Area: Close the doors to the laboratory and prevent entry.

  • Contact Emergency Services: Notify your institution's EHS department and/or emergency response team immediately. Provide them with the name of the chemical, the approximate quantity spilled, and the location.

  • Do Not Attempt to Clean Up: A large spill of a corrosive substance requires specialized training and equipment. Await the arrival of trained emergency responders.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Waste Generation (this compound) assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 5g or minor spill) assess_quantity->small_quantity < 5g large_quantity Bulk Quantity (> 5g) or Contaminated Materials assess_quantity->large_quantity > 5g or Contaminated in_lab_treatment In-Lab Chemical Degradation (Potassium Permanganate Oxidation) small_quantity->in_lab_treatment professional_disposal Prepare for Professional Disposal large_quantity->professional_disposal neutralize_and_sewer Neutralize and Dispose via Sanitary Sewer (Check Local Regulations) in_lab_treatment->neutralize_and_sewer segregate_containerize Segregate and Containerize professional_disposal->segregate_containerize label_waste Label as Hazardous Waste (D002) segregate_containerize->label_waste store_safely Store in Satellite Accumulation Area label_waste->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs

Caption: Decision workflow for the disposal of this compound.

By adhering to these detailed procedures and understanding the principles that underpin them, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers and scientists who handle these materials is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 4-Morpholinobenzylamine, a compound that demands rigorous safety protocols due to its hazardous nature.

Foundational Hazard Analysis: Why Specific PPE is Non-Negotiable

Understanding the "why" behind each piece of PPE is critical for fostering a culture of safety and ensuring compliance. The hazardous properties of this compound, as identified in its Safety Data Sheet (SDS), dictate the necessary protective measures.

This compound is classified as a significant hazard for several reasons:

  • Severe Skin Corrosivity and Eye Damage: this compound can cause severe skin burns and serious eye damage upon contact[1][2]. This corrosive nature necessitates a complete barrier to prevent any direct interaction with the skin or eyes.

  • Toxicity: The compound is toxic if it comes into contact with the skin and harmful if swallowed[2]. This underscores the importance of preventing any form of direct exposure.

  • Respiratory Irritation: As a solid, this compound can form dust, which may cause respiratory irritation if inhaled[1][2].

  • Allergic Skin Reaction: There is a potential for the compound to cause an allergic skin reaction, meaning that even minor exposure could lead to sensitization and subsequent allergic responses.

Given these hazards, a multi-faceted PPE approach is required to provide comprehensive protection.

Core Protective Equipment: A Detailed Breakdown

The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Due to its severe corrosive properties, protecting the eyes and face is of utmost importance.

  • Minimum Requirement: At a minimum, chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards should be worn.

  • Recommended for High-Risk Tasks: For procedures with a higher risk of splashing or aerosol generation, such as when transferring the substance or working with solutions, a face shield worn in conjunction with safety glasses is essential[1]. This provides a broader area of protection for the entire face.

Hand Protection: Preventing Dermal Absorption and Burns

Given that this compound is toxic in contact with the skin and causes severe burns, selecting the correct gloves is critical[2].

  • Glove Type: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Best Practice: Double-gloving is recommended to provide an additional layer of protection, especially during high-risk procedures or when handling larger quantities[3]. This also allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Body Protection: A Barrier Against Spills and Splashes

Protective clothing is necessary to shield the skin from potential contact with this compound.

  • Laboratory Coat: A standard lab coat is the minimum requirement for handling small quantities in a well-controlled environment.

  • Enhanced Protection: For tasks with a higher risk of spills or splashes, a chemically resistant apron or a disposable coverall should be worn over the lab coat[2]. This is particularly important when weighing out larger amounts of the solid or when transferring solutions.

Respiratory Protection: Mitigating Inhalation Risks

While routine handling of small quantities in a well-ventilated chemical fume hood may not require respiratory protection, it is crucial to be prepared for situations where dust or aerosols may be generated[1].

  • Engineering Controls First: The primary method for controlling respiratory hazards should always be the use of engineering controls, such as a chemical fume hood[4].

  • When Respirators are Necessary: If a fume hood is not available or if there is a risk of generating dust (e.g., during weighing or transfers outside of a hood), a NIOSH-approved respirator is required. A P2 (N95) or equivalent particulate respirator is suitable for protection against dust[3]. For higher concentrations or when working with volatile solutions, a respirator with an organic vapor cartridge may be necessary.

PPE Selection Matrix for Common Laboratory Tasks

To simplify the selection process, the following table outlines the recommended PPE for various laboratory activities involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in a fume hood)
Weighing Solid Safety glasses with a face shieldDouble nitrile glovesLab coat with a chemical-resistant apronP2/N95 Particulate Respirator
Preparing Solutions Safety glasses with a face shieldDouble nitrile glovesLab coat with a chemical-resistant apronNot required if in a fume hood
Small-Scale Reactions (<1g) Safety glassesNitrile glovesLab coatNot required if in a fume hood
Large-Scale Reactions (>1g) Safety glasses with a face shieldDouble nitrile glovesLab coat with a chemical-resistant apronNot required if in a fume hood
Handling Waste Safety glasses with a face shieldDouble nitrile glovesLab coat with a chemical-resistant apronNot required if in a well-ventilated area

Procedural Discipline: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Gown/Coverall: Put on the lab coat or coverall, ensuring it is securely fastened.

  • Respiratory Protection (if required): Fit the respirator to your face, ensuring a proper seal.

  • Eye and Face Protection: Put on safety glasses/goggles, followed by a face shield if needed.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Coverall: Unfasten the lab coat or coverall, and carefully roll it down from the shoulders, turning it inside out as you go. Avoid touching the outside surface.

  • Hand Hygiene: Wash your hands or use hand sanitizer.

  • Eye and Face Protection: Remove the face shield (if used) and then the safety glasses/goggles from the back.

  • Respiratory Protection (if used): Remove the respirator from the back without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Gown/Coverall Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Gloves (Double) Don4->Don5 End Procedure Complete Don5->End Perform Work Doff1 1. Outer Gloves Doff2 2. Gown/Coverall Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Eye/Face Protection Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Doff6 6. Inner Gloves Doff5->Doff6 Doff7 7. Final Hand Hygiene Doff6->Doff7 Start Start Handling This compound Start->Don1 End->Doff1

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final, crucial step in the safe handling of this compound.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and coveralls, that has come into contact with this compound should be considered hazardous waste. It must be disposed of in a designated, clearly labeled, and sealed hazardous waste container[1].

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge it into drains[1]. Follow your institution's specific guidelines for chemical waste disposal, which typically involve collection in a sealed, properly labeled container for pickup by a certified waste disposal service.

By adhering to these rigorous PPE protocols, researchers can confidently work with this compound, ensuring their personal safety and maintaining a secure laboratory environment.

References

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